molecular formula C6H16NO5PS B12420627 Sulfosate-d9

Sulfosate-d9

Cat. No.: B12420627
M. Wt: 254.29 g/mol
InChI Key: RUCAXVJJQQJZGU-JBHFNCTASA-M
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Description

Sulfosate-d9 is a useful research compound. Its molecular formula is C6H16NO5PS and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H16NO5PS

Molecular Weight

254.29 g/mol

IUPAC Name

2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium

InChI

InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1/i;1D3,2D3,3D3

InChI Key

RUCAXVJJQQJZGU-JBHFNCTASA-M

Isomeric SMILES

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].C(C(=O)[O-])NCP(=O)(O)O

Canonical SMILES

C[S+](C)C.C(C(=O)[O-])NCP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

What is Sulfosate-d9 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosate-d9 is the deuterated analogue of Sulfosate, a broad-spectrum, non-selective systemic herbicide. The "-d9" designation indicates that the nine hydrogen atoms on the three methyl groups of the trimethylsulfonium cation have been replaced by deuterium. This isotopic labeling makes this compound a valuable tool in environmental fate studies, metabolic research, and as an internal standard for the quantitative analysis of Sulfosate.

Sulfosate itself is the trimethylsulfonium salt of glyphosate. Glyphosate, the active anion, acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in plants, which is crucial for the synthesis of aromatic amino acids. The trimethylsulfonium cation is believed to enhance the uptake of glyphosate into plant tissues.

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental contexts of this compound.

Chemical Structure and Properties

This compound is an ionic compound composed of a glyphosate anion and a trimethylsulfonium-d9 cation.

Chemical Structure of this compound

G Chemical Structure of this compound cluster_glyphosate Glyphosate Anion cluster_sulfonium Trimethylsulfonium-d9 Cation N N C1 C N->C1 P P N->P C2 C C1->C2 O1 O C2->O1 O2 O⁻ C2->O2 O3 O P->O3 O4 O⁻ P->O4 OH OH P->OH S S⁺ CD3_1 CD₃ S->CD3_1 CD3_2 CD₃ S->CD3_2 CD3_3 CD₃ S->CD3_3

Caption: Ionic structure of this compound, showing the glyphosate anion and the trimethylsulfonium-d9 cation.

Quantitative Chemical Data
PropertyValueSource
Synonyms tris(methyl-d3)sulfonium, (phosphonomethyl)glycinate (1:1)N/A
Molecular Formula C₃H₇NO₅P·C₃D₉SN/A
Molecular Weight 254.29 g/mol N/A
CAS Number 81591-81-3 (for non-labeled Sulfosate)N/A
Appearance White to off-white semi-solidN/A

Experimental Protocols

Synthesis of Sulfosate

Conceptual Synthesis Workflow:

G Conceptual Synthesis Workflow for this compound start Dimethyl sulfide-d6 step1 Reaction with Iodomethane-d3 start->step1 intermediate1 Trimethylsulfonium-d9 iodide step1->intermediate1 step2 Ion exchange or reaction with a hydroxide source intermediate1->step2 intermediate2 Trimethylsulfonium-d9 hydroxide step2->intermediate2 step3 Neutralization Reaction intermediate2->step3 start2 Glyphosate start2->step3 end This compound step3->end

Caption: A logical workflow for the synthesis of this compound.

Methodology:

  • Synthesis of Trimethylsulfonium-d9 Iodide: The synthesis would likely involve the reaction of dimethyl sulfide-d6 with iodomethane-d3. This is a standard method for preparing sulfonium salts. The use of deuterated starting materials ensures the final product is the d9 isotopologue.

  • Formation of Trimethylsulfonium-d9 Hydroxide: The resulting trimethylsulfonium-d9 iodide would then be converted to trimethylsulfonium-d9 hydroxide. This can be achieved through various methods, such as ion-exchange chromatography or reaction with a silver oxide or a strong hydroxide resin.

  • Neutralization Reaction: Finally, an aqueous solution of trimethylsulfonium-d9 hydroxide would be reacted with glyphosate acid in a neutralization reaction. The reaction would be carefully monitored to control the pH and temperature to ensure the complete formation of the this compound salt.

Analytical Methodologies

The quantitative analysis of Sulfosate and its deuterated analogue in various matrices is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.

General LC-MS/MS Protocol for Sulfosate Analysis:

  • Sample Preparation:

    • Extraction: For soil and biological samples, an aqueous extraction is commonly employed due to the high polarity of Sulfosate. This may involve shaking or sonication in water or a buffered solution.

    • Clean-up: Solid-phase extraction (SPE) is often used to remove interfering matrix components. Anion exchange or mixed-mode cartridges can be effective.

    • Derivatization (Optional): In some methods, derivatization with a reagent like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is used to improve chromatographic retention and sensitivity. However, direct analysis is also possible with appropriate chromatographic conditions.

  • LC Conditions:

    • Column: A column with enhanced retention for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a column specifically designed for polar pesticides, is recommended.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.

    • Injection Volume: Typically 5-20 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the detection of the glyphosate anion.

    • MRM Transitions: Multiple reaction monitoring (MRM) is used for quantification and confirmation. For Sulfosate, precursor-to-product ion transitions for the glyphosate anion would be monitored. For this compound (used as an internal standard), the corresponding mass-shifted transitions would be used.

General NMR Spectroscopy Protocol for Structural Characterization:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • ¹H NMR: The proton NMR spectrum would be used to confirm the structure of the glyphosate moiety.

  • ²H (Deuterium) NMR: The deuterium NMR spectrum would show a signal corresponding to the nine deuterium atoms on the trimethylsulfonium cation.

  • ³¹P NMR: The phosphorus-31 NMR spectrum would show a characteristic signal for the phosphonate group in glyphosate.

  • ¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton of both the glyphosate and trimethylsulfonium components.

Analytical Workflow Diagram:

G General Analytical Workflow for this compound cluster_analysis Analytical Techniques start Sample Collection (e.g., soil, water, biological tissue) step1 Extraction with Aqueous Solvent start->step1 step2 Clean-up using Solid-Phase Extraction (SPE) step1->step2 step3 Analysis by LC-MS/MS or NMR step2->step3 lcms LC-MS/MS (Quantitative Analysis) step3->lcms nmr NMR Spectroscopy (Structural Confirmation) step3->nmr end Data Analysis and Reporting lcms->end nmr->end

Caption: A typical workflow for the analysis of this compound in various samples.

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for Sulfosate-d9, an isotopically labeled internal standard for the herbicide Sulfosate. Given the absence of a directly published synthesis for this compound, this document outlines a robust and chemically sound multi-step approach based on established synthetic methodologies for its constituent parts: the glyphosate anion and the deuterated trimethylsulfonium cation.

Sulfosate, the trimethylsulfonium salt of glyphosate, is a broad-spectrum, non-selective systemic herbicide.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex matrices during pharmacokinetic, metabolic, and environmental fate studies. The "d9" designation refers to the substitution of nine hydrogen atoms with deuterium on the trimethylsulfonium cation, providing a distinct mass shift for mass spectrometry-based analysis without significantly altering the chemical properties of the molecule.[3]

This guide details a plausible three-stage synthetic strategy:

  • Synthesis of the glyphosate acid backbone.

  • Synthesis of the deuterated labeling agent, trimethylsulfonium-d9 iodide.

  • Formation of the final this compound salt.

Proposed Synthetic Pathway

The overall proposed synthesis for this compound is a convergent approach. First, the glyphosate molecule is synthesized. Concurrently, the fully deuterated trimethylsulfonium iodide is prepared from commercially available deuterated precursors. Finally, the two components are combined in a salt formation reaction to yield the desired isotopically labeled product.

cluster_0 Stage 1: Glyphosate Synthesis cluster_1 Stage 2: Trimethylsulfonium-d9 Iodide Synthesis cluster_2 Stage 3: Salt Formation Glycine Glycine Mannich_Reaction Mannich-type Reaction Glycine->Mannich_Reaction Phosphorous_Acid Phosphorous Acid Phosphorous_Acid->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Glyphosate Glyphosate Acid Ion_Exchange Ion Exchange or Neutralization Glyphosate->Ion_Exchange Mannich_Reaction->Glyphosate HCl, Reflux DMS_d6 Dimethyl Sulfide-d6 SN2_Reaction SN2 Alkylation DMS_d6->SN2_Reaction MeI_d3 Iodomethane-d3 MeI_d3->SN2_Reaction TMS_d9_I Trimethylsulfonium-d9 Iodide TMS_d9_I->Ion_Exchange SN2_Reaction->TMS_d9_I Glyphosate_Anion Glyphosate Anion Sulfosate_d9 This compound Ion_Exchange->Sulfosate_d9

Figure 1. Proposed convergent synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of N-(phosphonomethyl)glycine (Glyphosate)

The synthesis of glyphosate can be achieved via a phosphomethylation reaction of glycine, a method well-documented in chemical literature.[4][5] This one-pot reaction, a variation of the Mannich reaction, involves glycine, formaldehyde, and phosphorous acid in the presence of a strong acid.

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glycine (1.0 mol), phosphorous acid (1.0 mol), and 300 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 105-110 °C) with vigorous stirring.

  • Slowly add a 37% aqueous solution of formaldehyde (1.1 mol) to the refluxing mixture over a period of 2 hours using a dropping funnel.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.

  • Cool the mixture to room temperature, and then further cool in an ice bath to 0-5 °C. The glyphosate product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash with two portions of cold deionized water (50 mL each), followed by a wash with cold ethanol (50 mL).

  • Dry the product under vacuum at 60 °C to a constant weight to yield N-(phosphonomethyl)glycine.

Stage 2: Synthesis of Trimethylsulfonium-d9 Iodide

The deuterated counter-ion can be synthesized by the direct alkylation of dimethyl sulfide-d6 with iodomethane-d3. Both deuterated starting materials are commercially available.

Protocol:

  • In a 100 mL round-bottom flask, combine dimethyl sulfide-d6 (1.0 eq) and iodomethane-d3 (1.05 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The reaction progress can be monitored by the precipitation of the solid product.

  • The resulting white precipitate, trimethylsulfonium-d9 iodide, is collected by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum. The reaction typically proceeds in high yield.

Stage 3: Formation of this compound

The final step involves the formation of the trimethylsulfonium salt of glyphosate. This can be achieved by reacting the glyphosate acid with the trimethylsulfonium-d9 iodide, often facilitated by a base or through an ion-exchange resin to yield the final product.

Protocol:

  • Suspend the synthesized glyphosate (1.0 eq) in a minimal amount of deionized water.

  • Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide) to deprotonate the glyphosate, forming its soluble salt.

  • To this solution, add an aqueous solution of the synthesized trimethylsulfonium-d9 iodide (1.0 eq).

  • Stir the solution at room temperature for 1-2 hours.

  • The final product, this compound, can be isolated by lyophilization (freeze-drying) of the reaction mixture to yield a white solid. Purity can be assessed by NMR and mass spectrometry.

Data Presentation

The following tables summarize the key reagents and expected analytical data for the synthesis of this compound.

Table 1: Reagents for Synthesis

Stage Reagent Molar Mass ( g/mol ) Stoichiometric Eq.
1 Glycine 75.07 1.0
Phosphorous Acid 82.00 1.0
Formaldehyde (37% aq.) 30.03 1.1
Hydrochloric Acid (conc.) 36.46 Solvent/Catalyst
2 Dimethyl Sulfide-d6 68.19 1.0
Iodomethane-d3 144.96 1.05
3 Glyphosate 169.07 1.0

| | Trimethylsulfonium-d9 Iodide | 213.12 | 1.0 |

Table 2: Expected Analytical Characterization Data

Compound Technique Expected Result Reference
Glyphosate ¹H NMR (D₂O) δ ~3.2 ppm (d, J=12 Hz, 2H, -CH₂-P), δ ~3.9 ppm (s, 2H, -N-CH₂-COOH)
³¹P NMR (D₂O) A single resonance characteristic for phosphonates.
ESI-MS (-) [M-H]⁻ at m/z 168.0
Trimethylsulfonium-d9 Iodide ¹H NMR (D₂O) Absence of signals in the proton spectrum.
²H NMR (H₂O) A single resonance at ~2.9 ppm.
ESI-MS (+) Cation at m/z 86.1 ([(CD₃)₃S]⁺)
This compound ESI-MS (-) Anion at m/z 168.0 (Glyphosate)

| | ESI-MS (+) | Cation at m/z 86.1 ([(CD₃)₃S]⁺) | |

Workflow Visualization

The general workflow for the preparation and quality control of a stable isotope-labeled internal standard like this compound is outlined below.

Start Procure Starting Materials (Glycine, Deuterated Reagents) Synth_Glyphosate Synthesize Glyphosate Acid (Stage 1) Start->Synth_Glyphosate Synth_TMS Synthesize TMS-d9 Iodide (Stage 2) Start->Synth_TMS QC1 QC Check 1: - NMR - MS Synth_Glyphosate->QC1 QC2 QC Check 2: - NMR - MS Synth_TMS->QC2 Salt_Formation Salt Formation Reaction (Stage 3) QC1->Salt_Formation QC2->Salt_Formation Isolation Isolation & Purification (Lyophilization) Salt_Formation->Isolation Final_QC Final QC: - Isotopic Purity (MS) - Chemical Purity (HPLC) - Structure (NMR) - Concentration (qNMR) Isolation->Final_QC End Certified Labeled Standard Final_QC->End

Figure 2. General workflow for the synthesis and certification of this compound.

References

Physical and chemical properties of Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Sulfosate-d9, its analytical methodologies, and its primary application as an internal standard in quantitative analysis. This compound is the deuterated analog of Sulfosate, a non-selective systemic herbicide. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Sulfosate and its parent compound, glyphosate.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Sulfosate (Proxy for this compound)

PropertyValueSource
IUPAC Name 2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium[1]
Molecular Formula C₆H₇D₉NO₅PS[2]
Molecular Weight 254.29 g/mol [1]
Appearance White crystalline powder[3][4]
Melting Point 184.5 °C (decomposes)
Boiling Point 187 °C (decomposes)
Density 1.704 g/cm³ (20 °C)
Vapor Pressure 9.8 x 10⁻⁸ mm Hg (25 °C)
Water Solubility 1.01 g/100 mL (20 °C)
pKa Values <2, 2.6, 5.6, 10.6
Log P (Octanol/Water Partition Coefficient) -2.8
Stability Stable in air and to hydrolysis at pH 3, 6, and 9. Does not undergo photochemical degradation.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of glyphosate and related compounds in various matrices, including environmental and biological samples. The following protocols are representative of the methodologies employed.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common technique for the analysis of glyphosate and its analogs due to its high sensitivity and selectivity.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of a known concentration of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

  • Liquid Chromatography:

    • Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

    • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), typically in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both glyphosate and this compound need to be optimized. For this compound, the precursor ion will be 9 mass units higher than that of glyphosate.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of glyphosate and this compound requires a derivatization step to increase their volatility.

Derivatization

  • Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reaction: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trifluoroacetic anhydride (TFAA) and a fluoroalcohol.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-90 °C) for a defined period to ensure complete derivatization.

GC-MS Instrumental Conditions

  • Gas Chromatography:

    • Column: A mid-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient to separate the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) or MRM for tandem MS systems.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used for the structural confirmation and quantification of glyphosate. For this compound, NMR would primarily be used for structural verification and to confirm the position and extent of deuterium labeling.

Sample Preparation

  • Dissolve a known amount of the sample in a deuterated solvent (e.g., D₂O).

  • Add a known amount of an internal standard for quantification (e.g., maleic acid).

NMR Acquisition

  • ¹H NMR: The proton spectrum of glyphosate shows characteristic signals for the methylene groups. In this compound, the signals corresponding to the deuterated methyl groups on the sulfonium cation would be absent.

  • ³¹P NMR: A single peak is expected for the phosphonate group, which can be used for quantification.

  • ²H NMR: The deuterium spectrum would show a signal corresponding to the deuterated methyl groups.

Mandatory Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Food, Water, Soil) Homogenize Homogenization Sample->Homogenize Spike Spike with This compound (IS) Homogenize->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup Dispersive SPE (dSPE) Cleanup Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 Filter Filtration (0.22 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS Integrate Peak Integration LCMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of glyphosate using this compound as an internal standard by LC-MS/MS.

Logical_Relationship_IS Analyte Analyte (Glyphosate) Response Instrument Response Analyte->Response IS Internal Standard (this compound) IS->Response Matrix Sample Matrix Matrix->Analyte Matrix Effects (Suppression/Enhancement) Matrix->IS Matrix Effects (Suppression/Enhancement) Ratio Analyte/IS Ratio Response->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Sulfosate-d9: A Technical Guide to its Certificate of Analysis and Purity Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for Sulfosate-d9. This compound, a deuterated analog of the active metabolite of glyphosate, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. Its isotopic purity is critical for accurate quantification in mass spectrometry-based analyses.

Certificate of Analysis: Key Parameters and Specifications

A Certificate of Analysis (CoA) for this compound provides a detailed summary of its quality and purity. The following table outlines the typical tests, specifications, and analytical methods employed.

Test ParameterSpecificationMethod
Identity Conforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry
Chemical Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥99 atom % DMass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)
Isotopic Enrichment Report individual isotopologue distribution (d0-d8)High-Resolution Mass Spectrometry (HRMS)
Residual Solvents Meets USP <467> or ICH Q3C limitsGas Chromatography-Mass Spectrometry (GC-MS)
Water Content ≤1.0%Karl Fischer Titration
Appearance White to off-white solidVisual Inspection

Experimental Protocols

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities. Due to the polar nature of Sulfosate, derivatization is often employed to enhance retention on reversed-phase columns.

Methodology:

  • Derivatization: A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). The sample is reacted with FMOC-Cl in a borate buffer to form the less polar FMOC-adduct.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector at a wavelength appropriate for the FMOC-adduct (e.g., 265 nm) or a mass spectrometer.

  • Quantification: The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity.

Isotopic Purity and Enrichment Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic purity and the distribution of different deuterated species (isotopologues).[1][2][3]

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or water).

  • Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Full scan mass spectra are acquired in either positive or negative ion mode, depending on the adduct formation and sensitivity.

  • Data Analysis:

    • The relative abundances of the monoisotopic peak (all deuterium atoms present) and the peaks corresponding to molecules with fewer deuterium atoms (d8, d7, etc.) are measured.

    • Isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopologues.

    • Isotopic enrichment refers to the percentage of deuterium at a specific labeled position.[4]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are acquired. In ¹H-NMR, the absence of signals at the positions where deuterium has been incorporated confirms successful labeling.

  • Quantitative NMR (qNMR): This technique can also be used to determine isotopic purity by comparing the integral of residual proton signals to a known internal standard.[4]

Visualizations

The following diagrams illustrate the workflows for the analysis of this compound.

experimental_workflow cluster_sample Sample Preparation start This compound Bulk Material dissolve Dissolution in appropriate solvent start->dissolve derivatize Derivatization (for HPLC) dissolve->derivatize if required hrms HRMS Analysis dissolve->hrms nmr NMR Analysis dissolve->nmr hplc HPLC Analysis derivatize->hplc purity Chemical Purity hplc->purity isotopic Isotopic Purity & Enrichment hrms->isotopic structure Structural Confirmation nmr->structure hplc_workflow start This compound Sample derivatization Derivatization with FMOC-Cl start->derivatization injection Injection onto HPLC System derivatization->injection separation Separation on C18 Column injection->separation detection UV or MS Detection separation->detection quantification Peak Integration and Purity Calculation detection->quantification result Chemical Purity Report quantification->result hrms_workflow start This compound Sample dissolution Dissolution in Solvent start->dissolution infusion Direct Infusion or LC Inlet dissolution->infusion ionization Electrospray Ionization (ESI) infusion->ionization analysis High-Resolution Mass Analysis ionization->analysis data_processing Isotopologue Peak Abundance Measurement analysis->data_processing result Isotopic Purity & Enrichment Report data_processing->result

References

A Technical Guide to the Application of Commercially Available Sulfosate-d9 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Sulfosate-d9, a crucial internal standard for the quantitative analysis of sulfosate and its parent compound, glyphosate. This document outlines the key product specifications to consider, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a visual representation of the analytical workflow.

The Role of this compound in Analytical Chemistry

This compound is a stable, isotopically labeled version of sulfosate, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.[1] Because it is chemically identical to the analyte of interest (the "analyte"), it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled analyte, allowing for accurate correction of variations in sample preparation, injection volume, and instrument response.

Quantitative Data for this compound Standards

When sourcing a this compound standard, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA provides critical quantitative data that ensures the accuracy and reliability of your analytical method. Below are the key specifications to look for, presented in a structured format for clarity.

Table 1: Product Specifications for this compound Standard

ParameterTypical SpecificationImportance
Chemical Identity
Chemical Nametris(methyl-d3)sulfonium, (phosphonomethyl)glycinate (1:1)Confirms the correct molecule is being used.
CAS Number81591-81-3A unique identifier for the chemical substance.
Molecular FormulaC3H7NO5P·C3D9SDefines the elemental composition of the molecule.
Molecular Weight~256.2 g/mol Important for calculating concentrations and for mass spectrometer settings.
Purity
Chemical Purity≥98%Ensures that the standard is free from non-isotopically labeled sulfosate and other chemical impurities that could interfere with the analysis.
Isotopic Purity≥99 atom % DIndicates the percentage of deuterium enrichment. High isotopic purity is crucial to minimize signal overlap with the unlabeled analyte.
Physical Properties
AppearanceWhite to off-white solidProvides a visual check of the product's integrity.
Supplier Information
Suppliere.g., CymitQuimica, VeeprhoProvides contact information for technical support and reordering.
Product NumberVaries by supplierA unique identifier for the specific product.

Table 2: Data for this compound Standard Solutions

ParameterTypical SpecificationImportance
Concentration
Concentratione.g., 100 µg/mL, 1 mg/mLThe precise concentration is required for accurate spiking of samples and preparation of calibration standards.
Solvente.g., Methanol, AcetonitrileThe solvent must be compatible with the analytical method and sample matrix.
Storage and Stability
Storage Conditions-20°C or as recommendedProper storage is essential to maintain the integrity and concentration of the standard over time.
Expiration DateProvided on CoAIndicates the date until which the manufacturer guarantees the product specifications.
StabilityData on long-term and short-term stabilityInforms about the shelf-life of the standard under various conditions.

Experimental Protocol: Quantification of Glyphosate using this compound Internal Standard by LC-MS/MS

The following is a detailed methodology for the analysis of glyphosate in a given matrix, using this compound as an internal standard. This protocol is a composite based on established methods for glyphosate analysis and should be optimized for your specific application.

Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh the required amount of neat this compound standard.

    • Dissolve in a suitable solvent (e.g., methanol or water) in a class A volumetric flask to achieve the target concentration.

    • Store the stock solution at -20°C in an amber vial.

  • Glyphosate Analyte Stock Solution (e.g., 100 µg/mL):

    • Prepare in the same manner as the IS stock solution using a certified glyphosate analytical standard.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the glyphosate stock solution with a suitable solvent (e.g., 10% methanol in water).

    • Prepare an IS working solution by diluting the this compound stock solution to a fixed concentration (e.g., 1 µg/mL).

    • Spike each calibration standard with the IS working solution to a constant final concentration.

Sample Preparation

The following is an example protocol for a water sample. For more complex matrices like soil or biological fluids, a more rigorous extraction and clean-up procedure will be necessary.

  • Sample Collection: Collect the water sample in a clean, appropriate container.

  • Fortification with Internal Standard: Add a precise volume of the this compound IS working solution to a known volume of the water sample.

  • Derivatization (if required): Glyphosate is a polar compound and may require derivatization for improved chromatographic retention and sensitivity. A common derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).

    • Adjust the pH of the sample to ~9 with a borate buffer.

    • Add the FMOC-Cl solution (in acetonitrile) and allow the reaction to proceed at room temperature.

    • Quench the reaction and extract the derivatized analytes.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: Typically 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Glyphosate: Monitor at least two transitions (one for quantification, one for confirmation). For example, m/z 168 -> m/z 63.

      • This compound: Monitor the corresponding transitions, accounting for the mass shift due to the deuterium labels.

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

Calibration and Quantification
  • Calibration Curve: Inject the prepared calibration standards into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the quantifier MRM transitions of both glyphosate and this compound.

    • Calculate the ratio of the peak area of glyphosate to the peak area of this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of glyphosate.

  • Quantification of Unknown Samples:

    • Inject the prepared unknown samples.

    • Calculate the peak area ratio of glyphosate to this compound.

    • Determine the concentration of glyphosate in the unknown sample by using the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Analytical_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification stock_analyte Glyphosate Stock Solution working_standards Working Calibration Standards stock_analyte->working_standards stock_is This compound Stock Solution working_is Working Internal Standard Solution stock_is->working_is cal_curve Construct Calibration Curve working_standards->cal_curve Inject fortification Spike with This compound IS working_is->fortification sample_collection Sample Collection sample_collection->fortification derivatization Derivatization (e.g., with FMOC-Cl) fortification->derivatization lc_separation LC Separation derivatization->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc ratio_calc->cal_curve quantification Quantify Analyte in Sample ratio_calc->quantification cal_curve->quantification

Analytical workflow for glyphosate quantification using this compound.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of sulfosate and glyphosate in various matrices. A thorough understanding of the quality of the standard, as detailed in the Certificate of Analysis, is fundamental to achieving high-quality analytical results. The experimental protocol provided herein serves as a comprehensive guide for researchers to develop and validate their own analytical methods. Adherence to good laboratory practices and method optimization are essential for successful implementation.

References

The Core Mechanism and Application of Sulfosate-d9 as an Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of Sulfosate-d9 as an internal standard in quantitative analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who seek to employ stable isotope-labeled internal standards for accurate and precise quantification of sulfosate.

Introduction to Sulfosate and the Need for an Internal Standard

Sulfosate, the trimethylsulfonium salt of glyphosate, is a widely used non-selective systemic herbicide. Accurate quantification of its residues in various matrices such as environmental samples, agricultural products, and biological fluids is crucial for regulatory monitoring, environmental assessment, and toxicological studies.

Quantitative analysis by LC-MS/MS can be affected by several factors that introduce variability and potential inaccuracies. These include inconsistencies in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. To mitigate these issues, an internal standard is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer.

This compound: The Gold Standard Internal Standard

This compound is a deuterated analog of sulfosate, where nine hydrogen atoms on the three methyl groups of the trimethylsulfonium cation have been replaced by deuterium atoms. This isotopic labeling makes it an excellent internal standard for the quantitative analysis of sulfosate.

Mechanism of Action

The core principle behind the use of this compound as an internal standard lies in its near-identical physicochemical properties to the non-labeled sulfosate.[1] Because of this similarity, this compound co-elutes with sulfosate during chromatographic separation and experiences similar effects during sample preparation (e.g., extraction, derivatization) and ionization in the mass spectrometer.[2]

However, due to the mass difference of nine daltons, the mass spectrometer can distinguish between the analyte (sulfosate) and the internal standard (this compound). The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response, leading to highly accurate and precise results.[2]

The chemical structures of sulfosate and this compound are illustrated below.

Figure 1: Chemical structures of Sulfosate and this compound.

Experimental Protocol for Sulfosate Analysis using this compound

The following is a representative experimental protocol for the quantification of sulfosate in a complex matrix (e.g., food or environmental sample) using this compound as an internal standard. This protocol is based on common methodologies for the analysis of glyphosate and other polar pesticides.[3][4]

Materials and Reagents
  • Sulfosate analytical standard

  • This compound internal standard

  • HPLC-grade water

  • HPLC-grade methanol

  • Formic acid

  • Ammonium formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation
  • Extraction:

    • Homogenize a known amount of the sample (e.g., 10 g).

    • Add a known volume of extraction solvent (e.g., 20 mL of HPLC-grade water with 0.1% formic acid).

    • Spike the sample with a known concentration of this compound internal standard solution.

    • Vortex or shake vigorously for a specified time (e.g., 15 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve good separation of sulfosate from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (optimization required).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Sulfosate: Monitor at least two transitions (quantifier and qualifier).

      • This compound: Monitor the corresponding transitions with a +9 m/z shift.

The overall analytical workflow is depicted in the following diagram.

sample Sample Homogenization spike Spiking with this compound sample->spike extraction Aqueous Extraction spike->extraction centrifugation Centrifugation extraction->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing (Ratio of Analyte/IS) lcms->data

References

Understanding Deuterium Labeling in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of deuterium labeling in mass spectrometry. Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool for quantitative and qualitative analysis in a wide range of scientific disciplines, from proteomics and metabolomics to pharmacokinetic studies. Its subtle mass difference, without altering the fundamental chemical properties of a molecule, allows for precise tracking and quantification in complex biological systems.[1]

Core Principles of Deuterium Labeling

Deuterium labeling strategies in mass spectrometry primarily revolve around the introduction of a mass shift in the molecule of interest, enabling its differentiation from its unlabeled counterpart. The key techniques include the use of deuterated internal standards for absolute quantification, metabolic labeling for studying dynamic processes, chemical labeling for broad applicability, and hydrogen-deuterium exchange for probing protein structure and dynamics.

Deuterated Internal Standards: The Gold Standard for Quantification

Stable isotope-labeled internal standards (SIL-IS), particularly those labeled with deuterium, are widely considered the "gold standard" for quantitative bioanalysis using mass spectrometry.[2] The underlying principle is isotope dilution mass spectrometry (IDMS). In this approach, a known quantity of a deuterated analog of the analyte is added to a sample at the earliest stage of preparation.[2] Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (such as ion suppression or enhancement), and instrument variability.[1][2] By measuring the ratio of the mass spectrometric response of the native analyte to the deuterated internal standard, accurate and precise quantification can be achieved.

Metabolic Labeling: Probing Biological Dynamics

Metabolic labeling involves introducing deuterium into biomolecules through the organism's or cell's own metabolic pathways. This is a powerful strategy for studying dynamic processes like protein turnover, synthesis rates, and metabolic flux.

One of the most common metabolic labeling techniques in proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In SILAC, cells are grown in a medium containing a "heavy" essential amino acid, where hydrogen is replaced by deuterium, or more commonly, carbon or nitrogen isotopes are used to avoid chromatographic shifts. Over several cell divisions, this labeled amino acid is fully incorporated into the proteome. By comparing the mass spectra of peptides from cells grown in "heavy" versus "light" (unlabeled) media, changes in protein abundance can be accurately quantified.

Another significant application is in metabolic flux analysis , where cells are fed a deuterium-labeled substrate (e.g., D₂O or deuterated glucose). By tracing the incorporation of deuterium into various metabolites over time, researchers can map and quantify the flow of molecules through metabolic pathways.

Chemical Labeling: Versatility in Vitro

Chemical labeling introduces stable isotopes by reacting proteins or peptides with isotopically labeled reagents. This method is particularly useful for samples that are not amenable to metabolic labeling, such as those from animal tissues or clinical specimens. A common approach is dimethyl labeling , which uses formaldehyde (CH₂O) and a reducing agent to label the primary amines (the N-terminus and the side chain of lysine residues) of peptides. By using deuterated formaldehyde (CD₂O) and/or a deuterated reducing agent, a mass difference is introduced between samples. This technique is cost-effective and allows for multiplexing, where "light," "intermediate," and "heavy" labeled samples can be compared in a single analysis.

Hydrogen-Deuterium Exchange (HDX): Unveiling Protein Conformation

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein structure, dynamics, and interactions. The method relies on the principle that the amide hydrogens on the backbone of a protein can exchange with deuterium atoms when the protein is exposed to a deuterated solvent like D₂O. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide hydrogens. Regions of the protein that are folded and protected from the solvent will exchange more slowly than flexible and exposed regions.

By quenching the exchange reaction at various time points and analyzing the resulting peptides by mass spectrometry, a map of deuterium uptake across the protein sequence can be generated. This provides valuable insights into protein conformation, ligand binding sites, and allosteric effects.

Data Presentation: Quantitative Comparison

The use of deuterated internal standards significantly improves the accuracy and precision of quantitative bioanalytical methods. The following tables summarize the impact of employing a deuterated internal standard compared to using an analog internal standard or no internal standard.

ParameterWithout Deuterated StandardWith Deuterated StandardReference(s)
Accuracy (% Mean Bias) Can exceed ±50%Typically within ±15%
Precision (% RSD) Often > 20%Generally < 15%
Matrix Effect Significant and variableCompensated, leading to normalization
Extraction Recovery Variable and difficult to trackVariations are accounted for

Table 1: General Impact of Deuterated Internal Standards on Assay Performance. This table illustrates the substantial improvement in data quality when a deuterated internal standard is used to mitigate variability in bioanalytical assays.

AnalyteInternal StandardMatrixAccuracy (% Mean Bias)Precision (% RSD)Reference(s)
Kahalalide FAnalog ISPlasma96.88.6
Kahalalide FDeuterated ISPlasma100.37.6
LapatinibZileuton (Analog IS)Plasma85.1 - 118.22.9 - 9.1
LapatinibLapatinib-d3 (Deuterated IS)Plasma95.8 - 104.72.1 - 5.6

Table 2: Comparative Performance of Analog vs. Deuterated Internal Standards in Specific LC-MS/MS Assays. This table provides concrete examples of how a deuterated internal standard leads to accuracy closer to the true value and tighter precision in the quantification of specific drugs in plasma.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of deuterium labeling in mass spectrometry.

quantitative_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction & Cleanup Add_IS->Extraction LCMS LC-MS/MS Extraction->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Quantitative analysis workflow using a deuterated internal standard.

hdx_ms_workflow Protein Native Protein in H₂O Labeling Deuterium Labeling (D₂O Buffer) (Time course: seconds to hours) Protein->Labeling Quench Quench Reaction (Low pH and Temperature) Labeling->Quench Digestion Online Pepsin Digestion Quench->Digestion Separation UPLC Peptide Separation Digestion->Separation MS_Analysis Mass Spectrometry Analysis Separation->MS_Analysis Data_Analysis Data Analysis (Deuterium Uptake Plots) MS_Analysis->Data_Analysis

General experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

silac_workflow cluster_cell_culture Cell Culture Light_Culture Cell Population 1: 'Light' Medium (e.g., ¹²C₆-Lysine) Experiment Apply Experimental Conditions Light_Culture->Experiment Heavy_Culture Cell Population 2: 'Heavy' Medium (e.g., ¹³C₆-Lysine or d₄-Lysine) Heavy_Culture->Experiment Combine Combine Cell Populations (1:1 Ratio) Experiment->Combine Lyse_Digest Cell Lysis & Proteolytic Digestion Combine->Lyse_Digest LCMS LC-MS/MS Analysis Lyse_Digest->LCMS Quantify Protein Identification & Quantification (Heavy/Light Ratios) LCMS->Quantify

Workflow for quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Experimental Protocols

This section provides detailed methodologies for key deuterium labeling experiments. These are representative protocols and may require optimization for specific applications.

Protocol 1: Quantification of a Small Molecule Drug in Plasma using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a drug in a plasma sample using isotope dilution mass spectrometry.

Materials:

  • Human plasma samples

  • Analyte (drug) of interest

  • Deuterated internal standard (IS) of the analyte

  • Acetonitrile (ACN) for protein precipitation

  • Formic acid (FA)

  • Water and ACN (LC-MS grade) for mobile phases

  • UPLC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards by spiking known concentrations of the analyte into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the deuterated IS working solution. Vortex briefly.

    • Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the UPLC-MS/MS system.

    • Separate the analyte and IS from matrix components using a suitable C18 column and a gradient of water and ACN, both containing 0.1% FA.

    • Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and the deuterated IS.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the deuterated IS for all injections.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations using a linear regression model.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Protocol 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Objective: To probe the conformational dynamics of a protein and identify regions of ligand binding.

Materials:

  • Purified protein of interest

  • D₂O-based buffer (labeling buffer)

  • H₂O-based buffer (equilibration buffer)

  • Quench buffer (e.g., 0.1% formic acid, low temperature)

  • Immobilized pepsin column

  • LC-MS system with a refrigerated autosampler and column compartment

Procedure:

  • Undeuterated Control:

    • First, analyze the undeuterated protein to generate a peptide map.

    • Inject the protein onto the LC system, where it is passed through the immobilized pepsin column for online digestion.

    • Separate the resulting peptides by UPLC and identify them using data-dependent acquisition (DDA) MS/MS.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein solution with the D₂O-based labeling buffer.

    • Incubate the mixture for various time points (e.g., 10s, 1min, 10min, 1hr).

  • Quenching:

    • At each time point, stop the exchange reaction by adding the cold, acidic quench buffer. This rapidly lowers the pH and temperature, significantly slowing the back-exchange of deuterium to hydrogen.

  • Proteolytic Digestion and Peptide Separation:

    • Immediately inject the quenched sample onto the online pepsin column for digestion.

    • The resulting peptides are trapped and desalted, then separated on a C18 column at low temperature (e.g., 1°C).

  • Mass Spectrometry Analysis:

    • Analyze the separated peptides using the mass spectrometer in MS-only mode to measure the mass of each peptide.

  • Data Analysis:

    • For each peptide at each time point, calculate the centroid of its isotopic distribution to determine the average mass.

    • The difference in mass between the deuterated and undeuterated peptide indicates the level of deuterium uptake.

    • Plot the deuterium uptake for each peptide as a function of time to generate exchange kinetics curves.

    • Compare the uptake plots of the protein in the presence and absence of a ligand to identify regions with altered solvent accessibility.

Protocol 3: SILAC for Quantitative Proteomics

Objective: To compare the relative abundance of proteins between two cell populations under different experimental conditions.

Materials:

  • Cell line of interest

  • SILAC-specific cell culture medium (deficient in lysine and arginine)

  • "Light" amino acids (e.g., ¹²C₆-Lysine, ¹²C₆-Arginine)

  • "Heavy" amino acids (e.g., ¹³C₆-Lysine, ¹³C₆¹⁵N₄-Arginine or deuterated versions)

  • Dialyzed fetal bovine serum (dFBS)

  • Lysis buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture two populations of cells in the SILAC medium supplemented with either "light" or "heavy" amino acids and dFBS.

    • Grow the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Apply the desired experimental treatment to one cell population (e.g., drug treatment), while the other serves as a control.

  • Sample Pooling and Protein Digestion:

    • Harvest the cells and combine equal numbers of cells (or equal amounts of protein) from the "light" and "heavy" populations.

    • Lyse the combined cell pellet and digest the proteins with trypsin overnight.

  • Peptide Fractionation and LC-MS/MS Analysis:

    • (Optional but recommended) Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Analyze each fraction by LC-MS/MS using a data-dependent acquisition method.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to process the raw MS data.

    • The software will identify peptides and proteins and calculate the heavy/light (H/L) ratio for each peptide pair.

    • The H/L ratio reflects the relative abundance of the protein between the two experimental conditions.

Conclusion

Deuterium labeling is a versatile and powerful technique in mass spectrometry that provides unparalleled accuracy and insight into complex biological systems. From ensuring the robustness of quantitative bioanalytical assays to elucidating protein dynamics and mapping metabolic pathways, the applications of deuterium labeling are vast and continue to expand. By understanding the core principles and employing robust experimental protocols, researchers, scientists, and drug development professionals can leverage this technology to advance their scientific discoveries.

References

Sulfosate-d9: A Technical Guide to Isotopic Enrichment and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfosate-d9, a deuterated analogue of the herbicide sulfosate. Given the limited publicly available data specific to this compound, this document leverages information on the non-deuterated parent compound, sulfosate, and the closely related herbicide, glyphosate, to provide a thorough understanding of its expected properties. This guide covers the compound's identity, anticipated stability, and general methodologies for its analysis, serving as a valuable resource for researchers utilizing this compound as an internal standard or in other analytical applications.

Compound Identification and Isotopic Enrichment

This compound is the deuterated form of sulfosate, where nine hydrogen atoms on the three methyl groups of the trimethylsulfonium cation have been replaced with deuterium.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name 2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium[1]
Common Name This compound[1][2]
Molecular Formula C₈H₁₁D₉NO₅PS⁺
Molecular Weight 254.29 g/mol [1]
PubChem CID 163322053[1]
Commercial Availability MedChemExpress (Product Number: HY-143919S)

While specific batch-to-batch data on the isotopic enrichment of commercially available this compound is not publicly available, suppliers of deuterated standards typically provide a Certificate of Analysis (CoA) with this information. Researchers should always consult the CoA for the specific lot they are using. Generally, the isotopic purity for such standards is expected to be high, often exceeding 98%.

Stability and Storage

Detailed stability studies specifically for this compound are not readily found in the public domain. However, data on the stability of its non-deuterated counterpart, sulfosate, and the structurally similar glyphosate, provide valuable insights into its expected stability profile.

The non-deuterated trimethylsulfonium (TMS) cation of sulfosate is reported to be stable at pH 5 and 7, but degradation is observed at pH 9, with a half-life of 31.7 days. The N-phosphonomethylglycine (PMG) moiety of sulfosate has a relatively short half-life of 2-3 days in aerobic soil metabolism.

Glyphosate, the parent acid of sulfosate, is generally stable to hydrolysis and photodecomposition. The primary route of its degradation is through microbial action in the soil.

Table 2: Expected Stability of this compound based on Sulfosate and Glyphosate Data

ConditionExpected StabilityBasis
pH 5 and 7 StableBased on the stability of the trimethylsulfonium cation of sulfosate.
pH 9 Potential for degradationBased on the degradation of the trimethylsulfonium cation of sulfosate.
Hydrolysis Generally stableBased on the stability of glyphosate.
Photodecomposition Generally stableBased on the stability of glyphosate.
Aerobic Soil Likely to degradeBased on the aerobic soil metabolism of sulfosate.

For optimal stability, it is recommended to store this compound in a cool, dark, and dry place, as is standard practice for analytical standards. For solutions, it is advisable to follow the storage recommendations provided by the supplier.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, established methods for related compounds like glyphosate and its deuterated analogues can be adapted.

Synthesis of Deuterated Analogues

The synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents in established synthetic routes. For example, the synthesis of 15N-labeled glyphosate has been described via a phosphomethylation reaction with dialkyl phosphite and 15N-glycine. A similar strategy, utilizing deuterated precursors, could theoretically be employed for this compound. General methods for the synthesis of deuterated compounds, including techniques like flow chemistry, have been reviewed in the scientific literature.

Analytical Methodologies

Deuterated analogues like this compound are primarily used as internal standards in quantitative analysis, typically by mass spectrometry. The following outlines a general workflow for the analysis of a target analyte using a deuterated internal standard.

Workflow for Analyte Quantification using a Deuterated Internal Standard

Figure 1. A general workflow for the quantification of an analyte using a deuterated internal standard like this compound.

Analytical methods for glyphosate and its derivatives often involve derivatization followed by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). Isotope dilution mass spectrometry is a powerful technique that utilizes isotopically labeled standards, such as this compound, to achieve high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Signaling Pathways and Logical Relationships

As an herbicide, sulfosate (and by extension, this compound) acts by inhibiting the shikimate pathway in plants. This pathway is crucial for the synthesis of aromatic amino acids.

Shikimate Pathway Inhibition by Glyphosate (Parent Acid of Sulfosate)

G cluster_inhibition PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP Shikimate Shikimate DAHP->Shikimate ... S3P Shikimate-3-phosphate Shikimate->S3P EPSP EPSP S3P->EPSP EPSPS EPSP Synthase S3P->EPSPS Chorismate Chorismate EPSP->Chorismate AromaticAA Aromatic Amino Acids Chorismate->AromaticAA ... Glyphosate Glyphosate Glyphosate->EPSPS Inhibits EPSPS->EPSP

Figure 2. Simplified diagram of the shikimate pathway and the inhibition of EPSP synthase by glyphosate.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, particularly for the quantification of sulfosate in various matrices. While specific data on its isotopic enrichment and stability are limited, information from its non-deuterated analogue and the closely related compound glyphosate provides a strong basis for its use. As with any analytical standard, it is crucial to obtain the Certificate of Analysis from the supplier for lot-specific information and to handle and store the compound appropriately to ensure its integrity. The methodologies and principles outlined in this guide provide a solid foundation for the successful application of this compound in research and development.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[2] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]

Key Advantages:

  • Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[1]

  • Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[1]

  • Compensation for Variability: An internal standard is essential for controlling for variability in extraction, HPLC injection, and ionization. Deuterated standards excel at this, compensating for most measurement errors that could result from ion suppression or enhancement since they co-elute with the analytes.

The use of deuterated internal standards is widely considered the "gold standard" for quantitative bioanalysis. They are superior to other types of internal standards, particularly in complex biological matrices.

Applications in Analytical Chemistry

Deuterated standards are indispensable tools in a variety of analytical applications, significantly enhancing the quality and reliability of quantitative data.

Mass Spectrometry

In quantitative mass spectrometry, especially liquid chromatography-mass spectrometry (LC-MS), using an internal standard is crucial for correcting analytical variability. Deuterated internal standards are the preferred choice in bioanalysis due to their ability to mimic the analyte. Their use significantly improves the accuracy and precision of quantitative assays by compensating for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated solvents are essential in ¹H NMR (proton NMR) spectroscopy. They replace hydrogen atoms with deuterium, which is crucial for minimizing solvent interference. Standard, non-deuterated solvents contain a vast excess of protons that would otherwise obscure the signals from the sample. Since deuterium resonates at a different frequency, using a deuterated solvent renders the solvent "invisible" in the ¹H NMR spectrum.

Modern NMR spectrometers also utilize a deuterium frequency lock system to stabilize the magnetic field, ensuring high resolution and spectral stability. The small, residual protonated solvent signal can also serve as a chemical shift reference.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated labeled compounds are revolutionizing how researchers study drug metabolism, pharmacokinetics, and potential side effects. By incorporating deuterium into a drug molecule, researchers can:

  • Track the metabolic fate of the drug.

  • Identify metabolites more easily.

  • Understand the rate and mechanisms of drug breakdown.

This is due to the kinetic isotope effect . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This can lead to a slower rate of metabolism when C-H bond cleavage is the rate-determining step, a principle used in drug development to enhance metabolic stability.

Quantitative Data Presentation

The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

Table 1: Comparison of Internal Standards for Kahalalide F Quantification

Internal Standard TypeMean Bias (%)Standard Deviation (%)
Deuterated Internal Standard102.34.5
Structural Analog115.812.1

This data demonstrates a statistically significant improvement in both accuracy and precision when using a deuterated internal standard.

Table 2: Interpatient Assay Imprecision for Sirolimus

Internal StandardCoefficient of Variation (CV) (%)
Deuterated (SIR-d3)2.7 - 5.7
Structural Analog (DMR)7.6 - 9.7

This study highlights the enhanced robustness and reproducibility of methods employing deuterated standards.

Table 3: Quantification of 5-HIAA in Urine using a Deuterated Internal Standard

Quality Control LevelInter-assay CV (%)Intra-assay CV (%)Deviation from Target (%)
Low (30 µmol/L)<12<12<12
Medium (300 µmol/L)<12<12<12
High (600 µmol/L)<12<12<12

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated standards in analytical assays.

General Bioanalytical Workflow using a Deuterated Internal Standard

This protocol provides a general framework for the analysis of a small molecule drug in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control (QC), add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

2. LC-MS/MS Analysis:

  • Transfer the supernatant to an LC vial for analysis.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

  • Chromatographic Column: A suitable column, often a C18 reversed-phase column.

  • Mobile Phase: A gradient of aqueous and organic solvents, typically with a modifier like formic acid.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the deuterated internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Solid-Phase Extraction (SPE) for Cleaner Samples

This protocol is a common method for removing matrix interferences and concentrating the analyte.

1. Sample Pre-treatment:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 10 µL of the deuterated internal standard stock solution.

2. SPE Procedure:

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences.

  • Elution: Elute the analyte and internal standard with a strong solvent (e.g., acetonitrile).

3. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an LC vial for analysis.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding the logical relationships and workflows in analytical chemistry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (Protein Ppt, SPE, LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

G Analyte Analyte Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Analyte->Matrix_Effect Deuterated_IS Deuterated Internal Standard Deuterated_IS->Matrix_Effect MS_Response Mass Spectrometer Response Matrix_Effect->MS_Response Affects Both Ratio Analyte/IS Ratio (Constant) MS_Response->Ratio

Caption: How deuterated standards compensate for analytical variability.

G Drug Drug (C-H bond) Metabolism Metabolic Enzyme (e.g., CYP450) Drug->Metabolism k_H (Faster) Deuterated_Drug Deuterated Drug (C-D bond) Deuterated_Drug->Metabolism k_D (Slower) Slower_Metabolism Slower Rate of Metabolism Deuterated_Drug->Slower_Metabolism Metabolite Metabolite Metabolism->Metabolite

Caption: A diagram illustrating the kinetic isotope effect on reaction rates.

Potential Considerations and Best Practices

While deuterated standards are the gold standard, there are some potential issues to be aware of:

  • Chromatographic Isotope Effect: The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement.

  • Isotopic Purity: The isotopic purity of the internal standard is a critical parameter. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations.

  • Label Position: Deuterium atoms should be placed on non-exchangeable positions within the molecule to prevent their loss during sample preparation and analysis.

Best Practices:

  • Number of Deuterium Atoms: A deuterated internal standard should typically contain at least three deuterium atoms to prevent interference from the natural isotopic abundance of the analyte.

  • Early Addition: The internal standard should be added to every sample, including calibrators and QCs, at the beginning of the sample preparation process to account for variability throughout the entire workflow.

  • Method Validation: Thorough method validation is essential to ensure the chosen deuterated internal standard is performing as expected and providing accurate and precise results.

Conclusion

Deuterated internal standards are an indispensable tool in modern analytical chemistry, particularly in mass spectrometry, for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, especially in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments. The strategic use of deuterated standards not only enhances the quality of analytical data but also plays a crucial role in advancing drug discovery and development.

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfosate in Environmental Samples by LC-MS/MS using Sulfosate-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS method for the sensitive and selective quantification of sulfosate, a widely used herbicide, has been developed and validated. This method employs Sulfosate-d9 as an internal standard to ensure accuracy and precision in complex matrices such as soil and water. The following application note provides a detailed protocol for the analysis of sulfosate, catering to the needs of researchers, scientists, and professionals in drug development and environmental monitoring.

1. Introduction

Sulfosate is a broad-spectrum systemic herbicide and crop desiccant. Due to its extensive use, monitoring its presence in environmental samples is crucial to assess potential ecological and health impacts. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sulfosate in water and soil samples. The use of a stable isotope-labeled internal standard, this compound, compensates for matrix effects and variations in sample preparation, leading to reliable quantification.

2. Principle

The method involves extraction of sulfosate from the sample matrix, followed by cleanup and analysis using LC-MS/MS. This compound is added at the beginning of the sample preparation process to act as an internal standard. Separation is achieved on a reversed-phase HPLC column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

3. Materials and Reagents

  • Sulfosate analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4. Experimental Protocols

4.1. Sample Preparation

4.1.1. Water Samples

  • To a 50 mL water sample, add the this compound internal standard.

  • Acidify the sample with formic acid.

  • Condition an SPE cartridge with methanol followed by ultrapure water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with ultrapure water.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2. Soil Samples

  • To 10 g of a homogenized soil sample, add the this compound internal standard.

  • Add 20 mL of extraction solvent (e.g., water:methanol with formic acid).

  • Shake or sonicate the sample for 30 minutes.

  • Centrifuge the sample and collect the supernatant.

  • Repeat the extraction process on the residue.

  • Combine the supernatants and proceed with SPE cleanup as described for water samples.

4.2. LC-MS/MS Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis of sulfosate and its deuterated internal standard.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized gradient from 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) in negative mode
MRM Transitions Sulfosate: m/z 168 -> 63 (Quantifier), m/z 168 -> 81 (Qualifier)
This compound: m/z 177 -> 63
Collision Energy Optimized for each transition
Source Temperature 500 °C

5. Data Presentation

The quantitative data for the calibration curve and quality control samples are summarized in the tables below.

Table 1: Calibration Curve for Sulfosate

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.258
100.515
502.59
1005.21
0.9995

Table 2: Accuracy and Precision Data

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
21.9597.54.2
2020.81043.1
8078.998.62.5

6. Visualization

The following diagram illustrates the overall experimental workflow for the LC-MS/MS analysis of sulfosate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Water or Soil Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction SPE Solid Phase Extraction Cleanup Extraction->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for sulfosate analysis.

The signaling pathway for the mode of action of sulfosate (glyphosate) is depicted below.

signaling_pathway Sulfosate Sulfosate (Glyphosate) EPSPS EPSP Synthase Sulfosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acids (Tyr, Phe, Trp) EPSPS->Aromatic_AA Catalyzes synthesis of Shikimate_Pathway Shikimate Pathway Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Caption: Sulfosate's mode of action via inhibition of the shikimate pathway.

Application Note: Quantitative Analysis of Glyphosate in Soil by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate (N-(phosphonomethyl)glycine) is one of the most widely used broad-spectrum herbicides globally. Its extensive use has led to concerns about its persistence and accumulation in soil and water systems. Accurate quantification of glyphosate residues in soil is crucial for environmental monitoring and human health risk assessment. However, the analysis of glyphosate presents significant challenges due to its high polarity, low volatility, and lack of a chromophore, making it unsuitable for direct analysis with many common chromatographic techniques.[1]

This application note details a robust and sensitive method for the quantitative analysis of glyphosate in soil using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol incorporates a stable isotope-labeled internal standard (IS), Sulfosate-d9, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[2][3] The method involves an alkaline extraction from the soil matrix, followed by a derivatization step using 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance chromatographic retention and sensitivity.[4][5]

Experimental Protocols

2.1 Materials and Reagents

  • Standards: Glyphosate analytical standard (≥98% purity), this compound (or other suitable labeled internal standard like Glyphosate-1,2-¹³C₂,¹⁵N) from a certified supplier.

  • Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl), ≥99% purity.

  • Solvents: Acetonitrile (MS Grade), Methanol (HPLC Grade), Deionized Water (>18 MΩ·cm).

  • Reagents: Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH), Borate Buffer (0.05 M, pH 9), Hydrochloric Acid (HCl), Formic Acid (MS Grade).

  • Consumables: 15 mL and 50 mL polypropylene centrifuge tubes, 0.22 µm syringe filters (PTFE), analytical balance, vortex mixer, mechanical shaker, centrifuge, autosampler vials.

2.2 Preparation of Solutions

  • Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of glyphosate and this compound in deionized water. Store at 4°C.

  • Working Standard Solutions (10 µg/mL): Dilute the stock solutions in deionized water to prepare intermediate working standards.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in deionized water.

  • Extraction Solution (0.1 M KOH): Dissolve 5.61 g of KOH in 1 L of deionized water.

  • FMOC-Cl Solution (5 mg/mL): Dissolve 50 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

  • Borate Buffer (0.05 M, pH 9): Prepare by dissolving appropriate amounts of sodium tetraborate in deionized water and adjusting the pH to 9.

2.3 Sample Preparation Protocol

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification: Add a known volume of the Internal Standard Spiking Solution (e.g., 100 µL of 1 µg/mL this compound) to each sample, blank, and calibration standard.

  • Extraction: Add 20 mL of 0.1 M KOH extraction solution to the tube.

  • Shaking: Cap the tube securely and shake on a mechanical shaker for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Transfer: Carefully transfer a 1 mL aliquot of the supernatant into a clean 15 mL centrifuge tube.

  • Derivatization:

    • Add 2 mL of 0.05 M Borate Buffer (pH 9) to the aliquot.

    • Add 1 mL of the 5 mg/mL FMOC-Cl solution.

    • Vortex the mixture and allow it to react for 1 hour at room temperature in the dark.

  • Cleanup:

    • Add 2 mL of dichloromethane or diethyl ether to the tube to remove excess unreacted FMOC-Cl.

    • Vortex for 2 minutes and allow the layers to separate. Discard the upper organic layer.

  • Final Preparation: Filter the lower aqueous layer through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

2.4 LC-MS/MS Instrumental Conditions

The following tables provide typical starting conditions for LC-MS/MS analysis. These may require optimization based on the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting
Column Reversed-phase C18 Column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

| Gradient | 0-2 min (10% B), 2-10 min (10-90% B), 10-12 min (90% B), 12.1-15 min (10% B) |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
Capillary Voltage 3.2 kV (Positive Mode)
Source Temperature 150°C
Desolvation Temp. 400°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for Derivatized Analytes Note: Transitions for this compound are predictive and must be optimized empirically. The precursor ion will be heavier by 9 Da compared to a non-labeled analogue, and fragmentation patterns should be similar.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Glyphosate-FMOC 392.1 (Quantifier)170.110020
392.1 (Qualifier)124.110025
This compound-FMOC 401.1 (Quantifier)179.110020
401.1 (Qualifier)133.110025

Data Presentation: Method Performance

The performance of this method is validated through several key parameters, summarized below based on typical results from the literature for similar methods.

Table 4: Linearity and Calibration Range

Analyte Calibration Range (µg/kg) Correlation Coefficient (R²)

| Glyphosate | 5.0 - 600 | ≥ 0.995 |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

Analyte Limit of Detection (LOD) (µg/kg) Limit of Quantification (LOQ) (µg/kg)

| Glyphosate | 1.37 | 4.11 |

Table 6: Accuracy (Recovery) and Precision (RSD)

Spiking Level (µg/kg) Mean Recovery (%) Precision (RSD, %)
Low (10 µg/kg) 95.8 < 10%
Medium (100 µg/kg) 98.2 < 8%

| High (500 µg/kg) | 97.5 | < 8% |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to final data processing.

Workflow sample Soil Sample Collection prepare Weigh 10g Soil Spike with this compound IS sample->prepare extract Add 0.1M KOH Extraction Buffer Shake for 30 min prepare->extract centrifuge Centrifuge (4000 rpm, 15 min) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Adjust pH to 9 with Borate Buffer Add FMOC-Cl & React for 1 hr supernatant->derivatize cleanup Cleanup with Dichloromethane derivatize->cleanup lcsms LC-MS/MS Analysis (MRM Mode) cleanup->lcsms data Data Processing & Quantification (Internal Standard Calibration) lcsms->data

Caption: Analytical workflow for glyphosate quantification in soil.

Conclusion

The described LC-MS/MS method provides a sensitive, accurate, and reliable protocol for the quantitative determination of glyphosate in soil samples. The use of a stable isotope-labeled internal standard, this compound, is critical for compensating for matrix interference and procedural losses, ensuring high-quality data. The derivatization step with FMOC-Cl successfully overcomes the chromatographic challenges associated with this polar analyte. The method achieves low limits of detection and demonstrates excellent linearity, recovery, and precision, making it highly suitable for routine environmental monitoring and research applications.

References

Application Note: High-Sensitivity Analysis of Glyphosate Residues in Water Samples Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate is a widely used broad-spectrum herbicide, and its presence in water sources is a matter of environmental and public health concern. Regulatory bodies worldwide have established maximum residue limits (MRLs) for glyphosate in drinking water, necessitating sensitive and reliable analytical methods for its monitoring. This application note describes a robust and sensitive method for the quantitative analysis of glyphosate in various water matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard, such as Sulfosate-d9 (a deuterated form of glyphosate). The use of an isotopically labeled internal standard (isotope dilution) is the gold standard for quantitative mass spectrometry, as it accurately corrects for matrix effects and variations in sample preparation and instrument response.

The methodologies presented here are based on established protocols and offer guidance on sample preparation, chromatographic separation, and mass spectrometric detection. Both a direct injection method for cleaner water samples and a method involving derivatization for enhanced retention and sensitivity are described.

Analytical Principles

The quantification of glyphosate is performed by comparing the mass spectrometric response of the native glyphosate analyte to that of a known concentration of an isotopically labeled glyphosate internal standard (e.g., Glyphosate-¹³C₂,¹⁵N or a deuterated analog like this compound) added to the sample. This approach ensures high accuracy and precision by compensating for potential losses during sample preparation and for ion suppression or enhancement effects in the MS source.

Two primary approaches are detailed:

  • Direct Aqueous Injection: Suitable for relatively clean water matrices, this method involves minimal sample preparation before analysis by LC-MS/MS. It is a fast and efficient screening method.

  • Pre-column Derivatization with FMOC: For complex matrices or when ultra-trace level detection is required, derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is employed. This process increases the hydrophobicity of glyphosate, improving its retention on reversed-phase chromatographic columns and enhancing ionization efficiency.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods, compiled from various validation studies.

Table 1: Method Detection and Quantification Limits

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
GlyphosateDirect Injection LC-MS/MSDrinking Water10 ng/L-
GlyphosateDirect Injection LC-MS/MSHard Water (with EDTA)0.23 µg/L-
AMPADirect Injection LC-MS/MSHard Water (with EDTA)0.30 µg/L-
GlyphosateFMOC Derivatization LC-MS/MSWater5 ng/L50 ng/L
AMPAFMOC Derivatization LC-MS/MSWater-50 ng/L
GlufosinateFMOC Derivatization LC-MS/MSWater-50 ng/L

Data compiled from multiple sources.[5]

Table 2: Recovery and Precision Data (FMOC Derivatization Method)

AnalyteSpiking Level (ng/L)MatrixMean Recovery (%)Relative Standard Deviation (RSD, %)
Glyphosate50Ground & Surface Water89 - 106< 9
Glyphosate500Ground & Surface Water89 - 106< 9
AMPA50Ground & Surface Water97 - 116< 10
AMPA500Ground & Surface Water97 - 116< 10

AMPA (aminomethylphosphonic acid) is the primary metabolite of glyphosate. Data from validation studies.

Table 3: Linearity of Response

AnalyteMethodMatrixCalibration RangeCorrelation Coefficient (r²)
GlyphosateFMOC DerivatizationDrinking Water0.02 - 2.0 µg/L> 0.999
AMPAFMOC DerivatizationDrinking Water0.02 - 2.0 µg/L> 0.999
GlufosinateFMOC DerivatizationDrinking Water0.02 - 2.0 µg/L> 0.999
GlyphosateDirect InjectionDrinking Water10 - 200 ng/LNot Specified

Linearity data demonstrates the quantitative accuracy of the methods over a range of concentrations.

Experimental Protocols

Protocol 1: Direct Aqueous Injection LC-MS/MS

This protocol is suitable for the rapid analysis of glyphosate in drinking water and other low-matrix water samples.

1. Materials and Reagents:

  • Glyphosate analytical standard

  • Isotopically labeled internal standard (e.g., Glyphosate-¹³C₂,¹⁵N, D₂)

  • LC-MS grade water and methanol

  • EDTA (for hard water samples)

  • Polypropylene vials and centrifuge tubes

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of glyphosate and the internal standard in LC-MS grade water.

  • Create a working standard solution containing a mixture of glyphosate and the internal standard.

  • Prepare a series of calibration standards by serially diluting the working solution in water, spanning a concentration range from 10 to 200 ng/L.

3. Sample Preparation:

  • Collect water samples in polypropylene containers.

  • For hard water samples, add EDTA solution to a final concentration of ~2 g/L to chelate metal ions that can interfere with analysis.

  • Filter the water sample through a 0.22 µm filter into a polypropylene autosampler vial.

  • Spike each sample, blank, and calibration standard with a consistent amount of the isotopically labeled internal standard solution.

4. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system capable of handling aqueous mobile phases.

  • Column: Anionic Polar Pesticide Column or a mixed-mode column (e.g., reversed-phase/weak anion-exchange).

  • Mobile Phase: A gradient of methanol and water, often with a buffer like ammonium acetate.

  • Injection Volume: 50 µL or as appropriate for the instrument sensitivity.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both glyphosate and its isotopically labeled internal standard.

Table 4: Example MRM Transitions (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glyphosate16863 / 81
Glyphosate-¹³C₂,¹⁵N17163

Specific transitions should be optimized for the instrument in use.

Protocol 2: LC-MS/MS with FMOC Derivatization

This protocol is recommended for higher sensitivity and for water samples with more complex matrices.

1. Materials and Reagents:

  • All reagents from Protocol 1.

  • 9-fluorenylmethylchloroformate (FMOC-Cl) solution (e.g., 6.5 mM in acetonitrile).

  • Borate buffer (pH 9).

  • Hydrochloric acid (HCl) for pH adjustment.

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for online or offline cleanup.

2. Standard and Sample Preparation:

  • Prepare standards and collect samples as described in Protocol 1.

  • To a 10 mL aliquot of the sample, standard, or blank, add the isotopically labeled internal standard.

  • Add 10 mL of borate buffer (pH 9).

  • Add 10 mL of the FMOC-Cl solution.

  • Vortex the mixture and allow it to react for a specified time (e.g., 1 hour) at room temperature or with gentle heating.

3. Sample Cleanup (Post-Derivatization):

  • The derivatized sample can be directly injected or further concentrated using online or offline SPE.

  • For online SPE, the derivatized mixture is loaded onto an SPE cartridge, washed, and then eluted directly into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • LC System: Standard UPLC/HPLC system.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer in negative ion ESI mode.

  • Detection: Monitor the MRM transitions for the FMOC-derivatized glyphosate and its labeled internal standard.

Table 5: Example MRM Transitions for FMOC-Derivatized Analytes

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Glyphosate-FMOC390.2167.8
Glyphosate-IS-FMOC393.2170.8
AMPA-FMOC332.0109.8

IS denotes the isotopically labeled internal standard. Transitions should be optimized.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of glyphosate in water samples.

Workflow_Direct_Injection cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (10 mL) Spike Add Internal Standard (e.g., this compound) Sample->Spike Filter Filter (0.22 µm) Spike->Filter LCMS LC-MS/MS Analysis (Direct Injection) Filter->LCMS Data Data Processing & Quantification LCMS->Data Workflow_FMOC_Derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis Cleanup & Analysis Sample Water Sample (10 mL) Spike Add Internal Standard (e.g., this compound) Sample->Spike Buffer Add Borate Buffer (pH 9) Spike->Buffer Deriv Add FMOC-Cl & React Buffer->Deriv SPE Online SPE Cleanup (Optional) Deriv->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

References

Application Notes and Protocols for Sulfosate-d9 Internal Standard Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosate, a non-selective, post-emergence herbicide, and its stable isotope-labeled internal standard, Sulfosate-d9, are critical analytes in environmental and food safety monitoring. Accurate quantification of sulfosate residues by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) necessitates robust and reproducible sample preparation methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative analysis as it effectively compensates for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.[1][2][3]

These application notes provide detailed protocols for the extraction and cleanup of sulfosate from various matrices, leveraging this compound as an internal standard. The methodologies are based on established techniques for analogous polar pesticides, such as glyphosate and sulfonamides, due to the limited availability of specific protocols for sulfosate.

Core Principles of Sample Preparation for Polar Pesticides

The high polarity of compounds like sulfosate presents challenges for extraction from complex matrices and for retention on conventional reversed-phase liquid chromatography columns.[4] To overcome these challenges, sample preparation workflows often incorporate the following strategies:

  • Extraction: Utilizing polar solvents, often acidified or basified, to efficiently extract the target analytes from the sample matrix.

  • Cleanup: Employing techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components, thereby reducing ion suppression in mass spectrometry applications and improving analytical sensitivity.[5]

  • Derivatization: Chemically modifying the analyte to improve its chromatographic retention and/or detection response. A common approach for compounds with amine functional groups, like sulfosate, is derivatization with reagents such as 9-fluorenylmethyl chloroformate (FMOC).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of polar pesticides using methods analogous to those described in these protocols. This data is provided for reference and will vary depending on the specific matrix, instrumentation, and laboratory conditions.

Analyte (Analogue)MatrixExtraction MethodCleanup MethodDerivatizationRecovery (%)LOQ (µg/kg)Reference
GlyphosateBeerMethanol PrecipitationNoneFMOC95-1055
GlyphosateMealwormsAcidified Water/AcetonitrilePRiME HLB SPENone80-11010
SulfonamidesHoneyDichloromethaneFlorisil CartridgeNone85-1100.5-10
GlyphosateVarious CropsAcidified Methanold-SPE with C18/Z-sepNone70-12010

Experimental Protocols

Protocol 1: Extraction and Derivatization of Sulfosate from Water Samples

This protocol is adapted from methods for the analysis of glyphosate in water.

1. Reagents and Materials:

  • This compound internal standard solution (1 µg/mL in water)

  • Borate buffer (pH 9)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution (5 mg/mL in acetonitrile)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

2. Sample Preparation Workflow:

Workflow_Water cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample (50 mL) Spike Spike with this compound IS Sample->Spike Adjust_pH Adjust pH to 9 with Borate Buffer Spike->Adjust_pH Derivatize Add FMOC-Cl Solution Incubate at 50°C for 30 min Adjust_pH->Derivatize Acidify Acidify with Formic Acid Derivatize->Acidify Condition Condition SPE Cartridge Acidify->Condition Load Load Sample Condition->Load Wash Wash with Water Load->Wash Elute Elute with Acetonitrile Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound analysis in water samples.

3. Detailed Procedure:

  • To a 50 mL water sample, add a known amount of this compound internal standard solution.

  • Add 5 mL of borate buffer (pH 9) and mix.

  • Add 1 mL of FMOC-Cl solution, vortex, and incubate at 50°C for 30 minutes.

  • Cool the sample to room temperature and acidify to pH < 3 with formic acid.

  • SPE Cleanup:

    • Condition an SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.

    • Load the entire sample onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the derivatized sulfosate and this compound with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of Sulfosate from Soil Samples

This protocol is a generalized method based on the QuPPe (Quick Polar Pesticides) method.

1. Reagents and Materials:

  • This compound internal standard solution (1 µg/mL in water)

  • Acidified Methanol (1% formic acid in methanol)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 bulk sorbent

2. Sample Preparation Workflow:

Workflow_Soil cluster_extraction Extraction cluster_dspe Dispersive SPE (d-SPE) cluster_analysis Analysis Sample Soil Sample (10 g) Spike Spike with this compound IS Sample->Spike Add_Water Add 10 mL Water Soak for 10 min Spike->Add_Water Add_MeOH Add 10 mL Acidified Methanol Add_Water->Add_MeOH Shake Shake Vigorously (1 min) Add_MeOH->Shake Centrifuge Centrifuge (5 min) Shake->Centrifuge Supernatant Take 1 mL Supernatant Centrifuge->Supernatant Add_Sorbents Add MgSO₄, PSA, C18 Supernatant->Add_Sorbents Vortex Vortex (30 sec) Add_Sorbents->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Analyze LC-MS/MS Analysis Filter->Analyze

Caption: Workflow for this compound analysis in soil samples.

3. Detailed Procedure:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 10 mL of water, vortex, and let it soak for 10 minutes.

  • Add 10 mL of acidified methanol (1% formic acid).

  • Shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Concluding Remarks

The provided protocols offer a robust starting point for the development of validated analytical methods for the quantification of sulfosate using this compound as an internal standard. It is imperative for each laboratory to perform in-house validation of these methods for their specific matrices and analytical instrumentation to ensure data quality and regulatory compliance. The principles of using a stable isotope-labeled internal standard, appropriate extraction techniques for polar compounds, and effective cleanup are fundamental to achieving accurate and reliable results in residue analysis.

References

Application Notes and Protocols for the Quantification of AMPA in Food Matrices Using Isotopic Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aminomethylphosphonic acid (AMPA) is the primary degradation product of glyphosate, a widely used broad-spectrum herbicide.[1] Due to the extensive use of glyphosate, residues of both the parent compound and AMPA can be found in various food commodities.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for glyphosate and AMPA in foodstuffs, necessitating sensitive and reliable analytical methods for their quantification to ensure consumer safety.[2]

The analysis of AMPA in complex food matrices presents analytical challenges due to its high polarity, low molecular weight, and lack of a chromophore, making it difficult to retain on traditional reversed-phase liquid chromatography columns and detect with UV or fluorescence detectors.[3] To overcome these challenges, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and selective determination of AMPA in food.[1]

Isotopic dilution using stable isotope-labeled internal standards is a crucial technique to ensure accuracy and precision in LC-MS/MS analysis. These standards, which have a similar chemical structure to the analyte but a different mass, co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of variations during sample preparation and analysis. While the prompt specifically mentioned Sulfosate-d9, it is important to note that isotopically labeled AMPA, such as AMPA-13C,15N,D2, is the appropriate internal standard for accurate AMPA quantification. Sulfosate, a salt of glyphosate, and its deuterated forms are typically used as internal standards for glyphosate analysis.

These application notes provide a detailed protocol for the quantification of AMPA in various food matrices using an LC-MS/MS method with an appropriate isotopically labeled internal standard.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of AMPA in food samples.

workflow Figure 1. General Workflow for AMPA Quantification sample Food Sample Homogenization is_addition Addition of Isotopically Labeled Internal Standard (e.g., AMPA-13C,15N,D2) sample->is_addition extraction Extraction with Aqueous Solution cleanup Sample Cleanup (e.g., SPE or Filtration) extraction->cleanup is_addition->extraction analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing and Quantification analysis->quantification

Caption: General workflow for AMPA quantification in food matrices.

Detailed Protocols

Sample Preparation and Extraction

The choice of extraction method can vary depending on the food matrix. The following protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Homogenized food sample (e.g., cereals, honey, milk)

  • Extraction solution: 50 mM acetic acid and 10 mM EDTA in water

  • Isotopically labeled internal standard solution (e.g., AMPA-13C,15N,D2 in water)

  • Methanol

  • Centrifuge tubes (polypropylene)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Procedure:

  • Weigh 1-5 g of the homogenized food sample into a polypropylene centrifuge tube.

  • Add a known amount of the isotopically labeled AMPA internal standard solution.

  • Add 10 mL of the extraction solution.

  • Vortex or shake the sample for 15-30 minutes to ensure thorough extraction.

  • For high-fat matrices, a defatting step with a non-polar solvent may be necessary.

  • Centrifuge the sample at a recommended speed (e.g., 4000 rpm for 10 minutes) to separate the solid and liquid phases.

  • Collect the supernatant for cleanup.

Sample Cleanup

Cleanup is essential to remove matrix components that can interfere with the LC-MS/MS analysis.

Procedure using SPE:

  • Condition the SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions, typically with methanol followed by water.

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: A column suitable for polar compounds, such as a polymer-based ion-exchange column or a mixed-mode column.

  • Mobile Phase A: Water with a volatile buffer (e.g., 20 mM ammonium carbonate, pH 9)

  • Mobile Phase B: Methanol

  • Gradient: A gradient elution program should be optimized to achieve good separation of AMPA from matrix interferences.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-20 µL

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both AMPA and its isotopically labeled internal standard for confirmation and quantification. Example transitions for AMPA are m/z 110 -> 63 and 110 -> 79.

The following diagram illustrates the logical relationship in the LC-MS/MS detection process.

detection_logic Figure 2. LC-MS/MS Detection Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_separation Separation of Analytes ionization Ionization (ESI-) lc_separation->ionization precursor_selection Precursor Ion Selection (Q1) ionization->precursor_selection fragmentation Collision-Induced Dissociation (Q2) precursor_selection->fragmentation product_ion_detection Product Ion Detection (Q3) fragmentation->product_ion_detection

Caption: Logical flow of analyte detection in LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for AMPA analysis in various food matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and method used.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AMPA

Food MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Edible Oils-5
Corn0.1 µM0.2 µM
Cereals-20
Honey-10
Milk-25
Walnuts, Soybeans, Barley, Lentils0.0020.006

Table 2: Recovery and Precision Data for AMPA

Food MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Edible Oils-81.4 - 119.4< 20
Corn-58.48 - 109-
Cereals-97 - 113< 20
Milk25, 100, 500, 200084 - 111< 8
Honey5, 10, 10076 - 111≤ 18
Milk and Eggs-96 - 111< 2

Signaling Pathway Context

Glyphosate, the parent compound of AMPA, acts by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate acid pathway. This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms. The formation of AMPA occurs through the degradation of glyphosate in the environment and in organisms.

shikimate_pathway Figure 3. Simplified Shikimate Pathway Inhibition shikimate Shikimate-3-phosphate epsp_synthase EPSP Synthase shikimate->epsp_synthase pep Phosphoenolpyruvate (PEP) pep->epsp_synthase epsp 5-Enolpyruvylshikimate- 3-phosphate (EPSP) epsp_synthase->epsp aromatic_aa Aromatic Amino Acids epsp->aromatic_aa glyphosate Glyphosate glyphosate->epsp_synthase Inhibits ampa AMPA (Degradation Product) glyphosate->ampa Degrades to

Caption: Inhibition of EPSP synthase by glyphosate.

Conclusion

The accurate quantification of AMPA in diverse food matrices is essential for regulatory compliance and consumer safety. The use of LC-MS/MS with isotopic dilution, employing an appropriate isotopically labeled internal standard like AMPA-13C,15N,D2, provides a robust, sensitive, and selective method for this purpose. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the field, emphasizing the importance of proper sample preparation and analytical methodology to achieve reliable results.

References

Application Note: Protocol for Spiking Environmental Samples with Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfosate is a non-selective, post-emergence herbicide used for the control of a wide variety of weeds. Monitoring its presence and fate in the environment is critical for assessing potential ecological impacts. The use of an isotopically labeled internal standard, such as Sulfosate-d9, is an established analytical practice to ensure accurate and precise quantification. This is achieved by correcting for variations during sample preparation and analysis, particularly when using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note provides a detailed protocol for spiking this compound in various environmental samples, including water, soil, and sediment, prior to their analysis.

Data Presentation

The following tables summarize typical recovery data for glyphosate, a closely related compound to sulfosate, using isotopically labeled internal standards in various environmental matrices. This data is representative of the expected performance when using the described protocols.

Table 1: Recovery of Glyphosate in Spiked Water Samples

Matrix TypeSpiking Concentration (ng/mL)Number of Replicates (n)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Surface Water0.56997
Ground Water1.061036
Deionized Water5.061128

Data adapted from studies on glyphosate analysis in various water matrices using isotopically labeled internal standards.[1][2][3]

Table 2: Recovery of Glyphosate in Spiked Soil and Sediment Samples

Matrix TypeSpiking Concentration (ng/g)Number of Replicates (n)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Sandy Loam Soil1059211
Clay Soil1058514
River Sediment2058812

Data is illustrative and based on typical performance of glyphosate extraction from solid matrices.

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental for precise quantification.[4][5]

  • Primary Stock Solution (100 µg/mL):

    • Accurately weigh a known amount of neat this compound standard.

    • Dissolve the standard in a Class A volumetric flask using a suitable solvent, such as methanol or deionized water, to achieve a final concentration of 100 µg/mL.

    • Store the primary stock solution at -20°C in an amber vial to prevent photodegradation.

  • Intermediate Spiking Solution (10 µg/mL):

    • Perform a serial dilution of the primary stock solution with the same solvent to obtain an intermediate concentration of 10 µg/mL.

  • Working Spiking Solution (1 µg/mL):

    • Further dilute the intermediate solution to a final working concentration of 1 µg/mL. This working solution will be used to spike the environmental samples.

Protocol for Spiking Water Samples

This protocol is adapted from established environmental chemistry methods for pesticide analysis.

  • Sample Collection: Collect water samples in clean, amber glass bottles.

  • Spiking:

    • For each sample, measure a precise volume (e.g., 100 mL) into a suitable container.

    • Add a known volume of the this compound working spiking solution (e.g., 100 µL of 1 µg/mL solution to achieve a concentration of 1 ng/mL).

    • For method validation and recovery experiments, spike a separate set of blank water samples with both the native sulfosate standard and the this compound internal standard.

  • Extraction and Cleanup (Solid Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., cation-exchange) as per the manufacturer's instructions.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with a suitable solvent (e.g., methanol with a small percentage of formic acid).

  • Analysis: The eluate is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol for Spiking Soil and Sediment Samples

This protocol is based on established methods for the extraction of pesticides from solid matrices.

  • Sample Preparation:

    • Air-dry the soil or sediment samples and sieve them to remove large debris and ensure homogeneity.

    • Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.

  • Spiking:

    • Add a known amount of the this compound working spiking solution directly to the soil or sediment subsample.

    • For recovery studies, fortify a separate set of blank matrix samples with both the native sulfosate standard and the internal standard.

    • Thoroughly mix the sample to ensure even distribution of the spike.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile, with a pH adjustment).

    • Shake or sonicate the sample for a specified period to ensure efficient extraction.

    • Centrifuge the sample to separate the solid and liquid phases.

  • Cleanup:

    • The supernatant may require a cleanup step, such as SPE, to remove matrix interferences before LC-MS/MS analysis.

  • Analysis: The final extract is concentrated and prepared for injection into the LC-MS/MS system.

Visualizations

Experimental Workflow for Spiking and Analysis

experimental_workflow cluster_spiking Spiking Procedure cluster_extraction Sample Preparation start Start: Sample Collection (Water, Soil, Sediment) prep_stock Prepare this compound Stock & Spiking Solutions start->prep_stock Calibrated Standards spike_water Spike Water Sample with this compound start->spike_water Water Samples spike_solid Spike Soil/Sediment Sample with this compound start->spike_solid Solid Samples prep_stock->spike_water prep_stock->spike_solid extract_water Solid Phase Extraction (SPE) for Water spike_water->extract_water extract_solid Solvent Extraction for Soil/Sediment spike_solid->extract_solid analysis LC-MS/MS Analysis extract_water->analysis cleanup_solid Cleanup of Solid Extract (optional) extract_solid->cleanup_solid cleanup_solid->analysis end_node End: Data Quantification & Reporting

Caption: Workflow for spiking and analyzing environmental samples with this compound.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

ABSTRACT: This application note details a robust and sensitive method for the quantitative analysis of Sulfosate-d9 using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a deuterated stable isotope-labeled internal standard for the herbicide Sulfosate, is critical for accurate quantification in complex matrices by correcting for matrix effects and variations in sample preparation and instrument response. This document provides the predicted mass spectrometry parameters for this compound, a detailed experimental protocol, and illustrative diagrams to guide researchers, scientists, and drug development professionals in their analytical workflows.

Introduction

Sulfosate is a non-selective, systemic herbicide used to control a wide range of weeds. Its detection and quantification in environmental and biological samples are of significant interest. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based assays. Sulfosate itself is an ionic compound, consisting of a glyphosate anion and a trimethylsulfonium cation. In this compound, the nine hydrogen atoms on the three methyl groups of the trimethylsulfonium cation are replaced with deuterium.

This document outlines a direct injection LC-MS/MS method, which minimizes sample preparation and potential sources of error. The provided mass spectrometry parameters for this compound are based on the known fragmentation of its non-deuterated counterpart and the predicted behavior of the deuterated trimethylsulfonium cation.

Predicted Mass Spectrometry Parameters for this compound

The analysis of this compound can be performed in both positive and negative ion modes, targeting the deuterated trimethylsulfonium cation and the glyphosate anion, respectively. The use of both polarities can provide confirmation of the presence of the internal standard.

2.1. Positive Ion Mode - Detection of Trimethylsulfonium-d9 Cation

In positive ion mode, the trimethylsulfonium-d9 cation is detected.

  • Precursor Ion (Q1): The exact mass of the trimethylsulfonium-d9 cation, [S(CD₃)₃]⁺, is predicted to be m/z 86.1.

  • Product Ions (Q3): The fragmentation of the trimethylsulfonium-d9 cation is expected to involve the loss of deuterated methyl radicals or neutral molecules. Predicted product ions include:

    • Loss of a CD₃ radical, resulting in a fragment of m/z 68.1.

    • Loss of deuterated methane (CD₄), resulting in a fragment of m/z 66.1.

2.2. Negative Ion Mode - Detection of Glyphosate Anion

In negative ion mode, the glyphosate anion is detected. As the deuterium labels are on the cation, the mass of the glyphosate anion remains unchanged.

  • Precursor Ion (Q1): The deprotonated glyphosate molecule, [M-H]⁻, has a precursor ion of m/z 168.0.

  • Product Ions (Q3): Common product ions for glyphosate in negative ion mode include:

    • m/z 150.0 (loss of H₂O)

    • m/z 85.0 (phosphonate group)

    • m/z 63.0 (PO₂⁻)

Table 1: Predicted MRM Transitions for this compound

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Predicted Collision Energy (eV)Role
Positive86.168.115 - 25Quantifier
Positive86.166.120 - 30Qualifier
Negative168.0150.010 - 20Quantifier
Negative168.085.025 - 35Qualifier

Note: The collision energies are starting points and should be optimized for the specific instrument being used.

Experimental Protocol

This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific sample matrices and instrumentation.

3.1. Reagents and Materials

  • This compound standard

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Syringe filters (0.22 µm, PVDF or other suitable material)

3.2. Standard Preparation

  • Prepare a stock solution of this compound in LC-MS grade water at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with an appropriate solvent (e.g., water:methanol 90:10 v/v) to prepare working standards for calibration curves and spiking experiments.

3.3. Sample Preparation

The following is a general procedure for aqueous samples. For more complex matrices like soil or biological tissues, a more rigorous extraction and clean-up procedure will be necessary.

  • Collect the aqueous sample in a clean container.

  • If the sample contains particulates, centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Spike the filtered sample with the this compound internal standard to a final concentration within the linear range of the calibration curve.

3.4. Liquid Chromatography Conditions

  • Column: A mixed-mode column capable of retaining polar anionic and cationic compounds is recommended (e.g., a reversed-phase/anion-exchange or HILIC column).

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3.5. Mass Spectrometer Settings

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative switching

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

Diagrams

4.1. Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aqueous Sample Collection s2 Centrifugation (if needed) s1->s2 s3 Filtration (0.22 µm) s2->s3 s4 Spike with this compound s3->s4 lc Liquid Chromatography (Mixed-Mode Column) s4->lc ms Tandem Mass Spectrometry (Positive/Negative Switching) lc->ms dp Quantification using This compound Internal Standard ms->dp

Caption: Experimental workflow for this compound analysis.

4.2. This compound Ionization and Fragmentation

fragmentation_pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode parent_pos Trimethylsulfonium-d9 [S(CD3)3]+ m/z = 86.1 frag1_pos [S(CD3)2(CD2)]+ m/z = 68.1 parent_pos->frag1_pos - CD3• frag2_pos [S(CD2)2H]+ m/z = 66.1 parent_pos->frag2_pos - CD4 parent_neg Glyphosate Anion [M-H]- m/z = 168.0 frag1_neg [M-H-H2O]- m/z = 150.0 parent_neg->frag1_neg - H2O frag2_neg [PO3H2]- m/z = 85.0 parent_neg->frag2_neg Fragmentation

Caption: Predicted ionization and fragmentation of this compound.

Conclusion

This application note provides a comprehensive guide for the detection and quantification of this compound using LC-MS/MS. The predicted mass spectrometry parameters offer a solid starting point for method development. The detailed experimental protocol and illustrative diagrams are intended to facilitate the implementation of this method in analytical laboratories. The use of a deuterated internal standard like this compound is essential for robust and reliable quantification of Sulfosate in various matrices, contributing to improved data quality in research and monitoring studies.

Application Note: Chromatographic Separation of Glyphosate and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate is a widely used broad-spectrum herbicide. Due to its extensive use, regulatory bodies and researchers are keenly interested in monitoring its levels in environmental and biological samples. Accurate quantification of glyphosate requires robust analytical methods, typically involving chromatography coupled with mass spectrometry. The use of a stable isotope-labeled internal standard, such as Sulfosate-d9 or Glyphosate-¹³C₂,¹⁵N, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This application note provides detailed protocols for the chromatographic separation of glyphosate and its deuterated internal standard using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Two primary approaches are outlined: a direct analysis method using a specialized column and a method involving pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analytical methods described.

Table 1: LC-MS/MS Method Performance for Direct Analysis of Glyphosate

ParameterTypical Value
Limit of Detection (LOD)< 2 µg/L[1]
Limit of Quantification (LOQ)0.02 µg/L
Linearity (r²)> 0.999
Recovery81% - 98%[2][3]
Relative Standard Deviation (RSD)< 15%

Table 2: LC-MS/MS Method Performance for Glyphosate Analysis after FMOC Derivatization

ParameterTypical Value
Limit of Detection (LOD)0.16 µg/L[4]
Limit of Quantification (LOQ)0.10 µg/L
Linearity (r²)> 0.99
Recovery90.37% - 101.70%
Relative Standard Deviation (RSD)< 20%

Experimental Protocols

Protocol 1: Direct Analysis using a Polymer-Based Amino Column

This method is suitable for the direct analysis of the highly polar glyphosate and its internal standard without the need for derivatization.

1. Sample Preparation (Water Samples) a. Filter water samples through a 0.22 µm cellulose membrane filter. b. For samples containing high salt concentrations, use an ion exchange cartridge (e.g., Dionex OnGuard II Na) to remove salts and metals. c. Transfer 1 mL of the filtered sample into a polypropylene autosampler vial. d. Add the deuterated internal standard solution to each sample, standard, and blank to a final concentration of 25 ng/mL. e. Vortex mix for 10 seconds.

2. LC-MS/MS System and Conditions

  • HPLC System: Agilent 1200 Series or equivalent

  • Mass Spectrometer: AB Sciex 5500 QTrap or equivalent

  • Column: Polymer-based apHera™ NH₂ column

  • Mobile Phase A: Water

  • Mobile Phase B: 100 mM Ammonium Carbonate, pH 9

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    5.0 10 90
    7.0 10 90
    7.1 90 10

    | 10.0 | 90 | 10 |

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Q1 (m/z) Q3 (m/z)
    Glyphosate 168.0 63.0

    | this compound (or other deuterated IS) | Varies based on standard | Varies based on standard |

Protocol 2: Analysis with Pre-Column FMOC-Cl Derivatization

This method increases the hydrophobicity of glyphosate, allowing for separation on standard reversed-phase columns.

1. Derivatization Procedure a. To 3 mL of the water sample, add 0.5 mL of 0.05 M tetraborate buffer. b. Add 0.5 mL of a 1 g/L solution of FMOC-Cl in acetonitrile. c. Vortex and allow the reaction to proceed for 30 minutes at room temperature. d. Add 3 drops of phosphoric acid to stop the reaction and vortex. e. The sample is now ready for injection.

2. LC-MS/MS System and Conditions

  • HPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-XS or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.03 M KH₂PO₄ in water, pH 5.75

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 70 30
    8.0 45 55
    9.0 45 55
    9.1 70 30

    | 12.0 | 70 | 30 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Ionization Mode: ESI, Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Q1 (m/z) Q3 (m/z)
    Glyphosate-FMOC 390.1 168.1

    | this compound-FMOC (or other deuterated IS) | Varies based on standard | Varies based on standard |

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the analysis of glyphosate in water samples.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection Filter Filtration (0.22 µm) Sample->Filter Spike Spike with Internal Standard Filter->Spike Deriv Derivatization (Optional, FMOC-Cl) Spike->Deriv LC LC Separation Spike->LC Deriv->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for glyphosate analysis.

The logical relationship for choosing an analytical method is depicted below.

Logic start Need to analyze Glyphosate? derivatization_q Is derivatization desirable? start->derivatization_q direct_analysis Direct Analysis (HILIC / Ion-Exchange Column) derivatization_q->direct_analysis No derivatization_analysis Derivatization with FMOC-Cl (Reversed-Phase C18 Column) derivatization_q->derivatization_analysis Yes lcms LC-MS/MS Detection direct_analysis->lcms derivatization_analysis->lcms

Caption: Method selection logic for glyphosate analysis.

References

Application of Sulfosate-d9 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are a cornerstone of drug and chemical safety assessment, providing critical data on absorption, distribution, metabolism, and excretion (ADME). The accuracy and precision of quantitative bioanalysis are paramount in these studies. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for enhancing the accuracy and robustness of analytical methods.[1] Sulfosate-d9, a deuterated analog of the herbicide sulfosate (a salt of glyphosate), serves as an ideal internal standard for pharmacokinetic studies of glyphosate-based compounds. Its physicochemical properties are nearly identical to the unlabeled analyte, yet it is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1] This allows it to effectively track the analyte throughout sample preparation and analysis, correcting for variability.[1][2]

The use of deuterated internal standards like this compound is crucial for minimizing analytical errors that can arise from ion suppression or enhancement in complex biological matrices such as blood, plasma, and urine.[2] Since the deuterated standard co-elutes with the non-labeled analyte, it experiences the same matrix effects, leading to more reliable and reproducible quantification.

Quantitative Data: Representative Pharmacokinetic Parameters of Glyphosate in Rats

While specific pharmacokinetic data for this compound is not the primary focus (as it is used as a non-pharmacologically active internal standard), the following table summarizes the key pharmacokinetic parameters for its non-deuterated counterpart, glyphosate, in rats. These values are representative of the data that would be generated in a pharmacokinetic study where this compound is used to ensure the accuracy of the measurements.

ParameterRouteDoseValueSpeciesReference
Absorption
Bioavailability (F)Oral400 mg/kg23.21%Rat (Wistar)
Tmax (Time to Peak Plasma Concentration)Oral400 mg/kg5.16 hRat (Wistar)
Cmax (Peak Plasma Concentration)Oral400 mg/kg4.62 µg/mLRat (Wistar)
Absorption Half-life (T½a)Oral400 mg/kg2.29 hRat (Wistar)
Distribution
Volume of Distribution at steady state (Vss)Intravenous100 mg/kg2.99 L/kgRat (Wistar)
Distribution Half-life (T½α)Intravenous100 mg/kg0.345 hRat (Wistar)
Metabolism
Primary MetaboliteOral / IVN/AAminomethylphosphonic acid (AMPA)Rat
Extent of MetabolismOral10 mg/kg<1% converted to AMPARat (Sprague-Dawley)
Excretion
Elimination Half-life (T½β)Intravenous100 mg/kg9.99 hRat (Wistar)
Elimination Half-life (T½β)Oral400 mg/kg14.38 hRat (Wistar)
Route of Elimination (Oral Dose)Oral10 mg/kg~35-40% absorbed and excreted in urine; remainder in feces as unabsorbed compound.Rat (Sprague-Dawley)
Total Body Clearance (CL)Intravenous100 mg/kg0.995 L/h/kgRat (Wistar)

Experimental Protocols

Animal Model and Dosing

A standard animal model for glyphosate pharmacokinetic studies is the Sprague-Dawley or Wistar rat.

  • Animal Housing: Animals should be housed in metabolism cages to allow for the separate collection of urine and feces.

  • Acclimatization: Allow for an acclimatization period of at least one week before the study begins.

  • Dosing Solution Preparation: Prepare a dosing solution of sulfosate (glyphosate salt) in a suitable vehicle (e.g., deionized water).

  • Administration: For an oral study, administer a single dose (e.g., 10-400 mg/kg) via oral gavage. For an intravenous study, administer the dose via a cannulated vein (e.g., tail vein).

Sample Collection
  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dose. Blood can be collected via a cannulated vessel or from sites like the retro-orbital sinus. Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

  • Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dose.

  • Sample Storage: Store all biological samples (plasma, urine, homogenized feces) at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sulfosate and its primary metabolite, AMPA, in plasma and urine, using this compound as an internal standard.

  • Materials and Reagents:

    • Sulfosate analytical standard

    • This compound (internal standard)

    • AMPA analytical standard

    • HPLC-grade methanol, acetonitrile, and water

    • Formic acid or ammonium acetate (for mobile phase)

    • Solid Phase Extraction (SPE) cartridges (for sample cleanup)

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of sulfosate, AMPA, and this compound in a suitable solvent (e.g., 10% methanol in water).

    • Prepare a series of calibration standards by spiking blank plasma or urine with known concentrations of sulfosate and AMPA.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Plasma/Urine):

    • Thaw samples on ice.

    • To a 100 µL aliquot of each standard, QC, and study sample, add a fixed amount (e.g., 10 µL) of the this compound internal standard stock solution and vortex.

    • Protein Precipitation (for plasma): Add 300 µL of cold acetonitrile, vortex vigorously, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Dilution (for urine): Dilute the urine sample (e.g., 100-fold) with the initial mobile phase.

    • Transfer the supernatant (from plasma) or the diluted sample (from urine) to a clean tube.

    • The sample can be evaporated to dryness and reconstituted in the mobile phase. Some methods may require a derivatization step using reagents like FMOC-Cl to improve chromatographic retention and sensitivity.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is often used.

      • Mobile Phase: A gradient of an aqueous phase (e.g., water with 5 mM ammonium acetate) and an organic phase (e.g., acetonitrile).

      • Flow Rate: Typically 0.3-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative or positive mode.

      • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for sulfosate, AMPA, and this compound. The mass difference of d9 allows for its distinct detection from the unlabeled sulfosate.

      • Data Analysis: Quantify the concentration of sulfosate and AMPA in the samples by calculating the ratio of the analyte peak area to the internal standard (this compound) peak area and comparing it to the calibration curve.

Visualizations

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis Phase cluster_post Data Analysis Phase acclimatization Animal Acclimatization (Metabolism Cages) dosing_prep Dosing Solution Preparation acclimatization->dosing_prep admin Sulfosate Administration (Oral or IV) dosing_prep->admin blood Serial Blood Collection (Plasma Separation) admin->blood excreta Urine & Feces Collection admin->excreta storage Sample Storage (-80°C) blood->storage excreta->storage prep Sample Preparation (Spiking with this compound IS) storage->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification (Analyte/IS Ratio) lcms->quant pk_model Pharmacokinetic Modeling & Analysis quant->pk_model G cluster_sample Sample Processing cluster_data Data Interpretation sample Biological Sample (Plasma, Urine) is_spike Spike with This compound (IS) sample->is_spike extraction Extraction / Cleanup is_spike->extraction lc LC Separation (Co-elution) extraction->lc ms Mass Spectrometry (Detection) lc->ms lc->ms Analyte & IS experience same matrix effects ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio quant Accurate Quantification ratio->quant

References

Application Notes and Protocols for the Derivatization of Glyphosate using Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two common derivatization methods for the quantitative analysis of glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), using isotopically labeled internal standards. The methods described are derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and derivatization with trifluoroacetic anhydride (TFAA) and 2,2,2-trifluoroethanol (TFE) for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

Glyphosate, a broad-spectrum herbicide, and its main metabolite AMPA are highly polar, non-volatile compounds, making their direct analysis by conventional chromatographic techniques challenging. Derivatization is a crucial step to enhance their volatility for GC analysis or to improve their retention and ionization for LC-MS analysis. The use of stable isotopically labeled internal standards, such as Glyphosate-13C2,15N and AMPA-13C,15N, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Method 1: FMOC-Cl Derivatization for LC-MS/MS Analysis

This method is widely used for the analysis of glyphosate and AMPA in various matrices, including water, soil, and biological samples. The derivatization with FMOC-Cl introduces a non-polar, UV-active, and easily ionizable group, making the analytes amenable to reversed-phase LC-MS/MS analysis.

Experimental Protocol

1. Materials and Reagents:

  • Glyphosate and AMPA analytical standards

  • Glyphosate (2-13C, 15N) and AMPA (13C, 15N, D2) isotopic standards[1]

  • 9-fluorenylmethylchloroformate (FMOC-Cl)

  • Borate buffer (e.g., 0.05 M, pH 9)[2]

  • Disodium ethylenediaminetetraacetate (EDTA) solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

2. Standard Preparation:

  • Prepare individual stock solutions of glyphosate, AMPA, and their isotopic standards in ultrapure water.

  • Prepare a mixed working standard solution containing glyphosate and AMPA at a desired concentration.

  • Prepare a working internal standard solution containing the isotopically labeled glyphosate and AMPA.

3. Sample Preparation and Derivatization:

  • To 1 mL of sample (or standard), add the internal standard solution.

  • Add borate buffer to adjust the pH to ~9. The alkaline condition is necessary for the reaction.[3][4][5]

  • Add EDTA solution to chelate metal ions that can interfere with the analysis.

  • Add a freshly prepared solution of FMOC-Cl in acetonitrile. The concentration of FMOC-Cl may need to be optimized depending on the matrix, with concentrations ranging from 1.5 mg/mL to higher for complex matrices.

  • Vortex the mixture and incubate. Reaction times and temperatures can vary, with typical conditions being 30 minutes at room temperature or optimized conditions such as 4 hours at 40°C.

  • Stop the reaction by adding an acid, such as phosphoric acid or formic acid.

  • The derivatized sample is then ready for LC-MS/MS analysis. A cleanup step, such as solid-phase extraction (SPE), may be necessary for complex matrices to remove excess FMOC-Cl and other interferences.

4. LC-MS/MS Analysis:

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is common.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for the derivatized glyphosate, AMPA, and their internal standards.

Quantitative Data
ParameterGlyphosateAMPAReference
Limit of Quantitation (LOQ) 0.05 µg/g (powdered samples), 0.005 µg/g (liquid samples)0.05 µg/g (powdered samples), 0.005 µg/g (liquid samples)
1.0 µg/L (water)1.0 µg/L (water)
Recovery 91-116% (in soy protein isolate)91-116% (in soy protein isolate)
74-86% (in cereal)74-86% (in cereal)

Experimental Workflow

FMOC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Add_IS Add Isotopic Standards Sample->Add_IS Add_Buffer Add Borate Buffer (pH 9) Add_IS->Add_Buffer Add_EDTA Add EDTA Add_Buffer->Add_EDTA Add_FMOC Add FMOC-Cl in ACN Add_EDTA->Add_FMOC Incubate Incubate (e.g., 30 min, RT or 4h, 40°C) Add_FMOC->Incubate Stop_Rxn Stop Reaction (add acid) Incubate->Stop_Rxn SPE SPE Cleanup (optional) Stop_Rxn->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Workflow for FMOC-Cl derivatization of glyphosate and AMPA.

Method 2: TFAA/TFE Derivatization for GC-MS Analysis

This method is a classic approach for the analysis of glyphosate and AMPA, particularly in crop matrices, and is the basis for AOAC Official Method 2000.05. The derivatization with trifluoroacetic anhydride (TFAA) and 2,2,2-trifluoroethanol (TFE) converts the non-volatile analytes into volatile esters suitable for GC-MS analysis.

Experimental Protocol

1. Materials and Reagents:

  • Glyphosate and AMPA analytical standards

  • Glyphosate (2-13C, 15N) and AMPA (13C, 15N) isotopic standards

  • Trifluoroacetic anhydride (TFAA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM), GC grade

  • Ethyl acetate, GC grade

  • Hydrochloric acid (HCl)

  • Anion exchange resin

2. Standard Preparation:

  • Prepare individual stock solutions of glyphosate, AMPA, and their isotopic standards in ultrapure water.

  • Prepare a mixed working standard solution containing glyphosate and AMPA.

  • Prepare a working internal standard solution containing the isotopically labeled glyphosate and AMPA.

3. Sample Preparation, Cleanup, and Derivatization:

  • Extract the sample with an appropriate solvent (e.g., aqueous HCl).

  • Add the internal standard solution to the extract.

  • Perform a cleanup step using an anion exchange resin to remove interfering compounds. Elute the analytes from the resin.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Add TFE to the dried residue and heat (e.g., at 100°C for 30 minutes) to esterify the carboxylic and phosphonic acid groups.

  • Cool the sample and add TFAA. Heat again (e.g., at 100°C for 15 minutes) to acylate the amino group.

  • Evaporate the excess reagents under a stream of nitrogen.

  • Reconstitute the dried derivative in a suitable solvent, such as ethyl acetate, for GC-MS analysis.

4. GC-MS Analysis:

  • Column: A low- to mid-polarity capillary column is typically used.

  • Injection: Splitless injection is common for trace analysis.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with selected ion monitoring (SIM) or full scan mode to detect the characteristic ions of the derivatized glyphosate, AMPA, and their internal standards.

Quantitative Data
ParameterGlyphosateAMPAReference
Method Detection Limit (MDL) 0.25 ng/mL (in urine)0.39 ng/mL (in urine)
Recovery 90-102% (in urine and water)69-77% (in urine and water)
83% (in cereal)90% (in cereal)

Experimental Workflow

TFAA_Derivatization_Workflow cluster_prep Sample Preparation & Cleanup cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Add_IS Add Isotopic Standards Sample->Add_IS Cleanup Anion Exchange Cleanup Add_IS->Cleanup Evap1 Evaporate to Dryness Cleanup->Evap1 Add_TFE Add TFE & Heat (Esterification) Evap1->Add_TFE Add_TFAA Add TFAA & Heat (Acylation) Add_TFE->Add_TFAA Evap2 Evaporate Reagents Add_TFAA->Evap2 Reconstitute Reconstitute in Solvent Evap2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Workflow for TFAA/TFE derivatization of glyphosate and AMPA.

Conclusion

Both FMOC-Cl and TFAA/TFE derivatization methods, when coupled with the use of stable isotopically labeled internal standards, provide robust and reliable approaches for the quantitative analysis of glyphosate and AMPA in a variety of matrices. The choice of method will depend on the available instrumentation (LC-MS/MS vs. GC-MS), the specific matrix being analyzed, and the desired sensitivity. Proper optimization of the derivatization conditions is critical to ensure complete reaction and accurate results.

References

Troubleshooting & Optimization

Overcoming matrix effects in glyphosate analysis with Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects in glyphosate analysis using deuterated internal standards, such as Glyphosate-d2 (often referred to generically and sometimes imprecisely as Sulfosate-d9).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact glyphosate analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this can lead to either ion suppression or enhancement, causing inaccurate quantification of glyphosate.[1] Due to its high polarity and chelating properties, glyphosate analysis is particularly susceptible to matrix effects from various sample types like food, soil, and biological fluids.[2][3]

Q2: How does a deuterated internal standard like Glyphosate-d2 help in overcoming matrix effects?

A2: A deuterated internal standard, such as Glyphosate-d2, is an isotopically labeled version of the analyte that is chemically identical but has a different mass. It is added to the sample at a known concentration before sample preparation. Since the internal standard and the analyte have nearly identical physicochemical properties, they experience the same matrix effects during extraction, chromatography, and ionization. By measuring the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: What is the difference between using a deuterated internal standard (e.g., Glyphosate-d2) and a 13C,15N-labeled internal standard for glyphosate analysis?

A3: Both deuterated (e.g., Glyphosate-d2) and 13C,15N-labeled glyphosate are excellent choices for internal standards as they closely mimic the behavior of the native glyphosate. The primary difference lies in the isotopes used for labeling. Deuterated standards use deuterium (²H), while others use a combination of Carbon-13 and Nitrogen-15. Both are effective in compensating for matrix effects. The choice between them often depends on commercial availability, cost, and the specific mass transitions being monitored in the MS/MS method to avoid any potential for isotopic crosstalk.

Q4: Can I use a different internal standard that is not an isotopic analog of glyphosate?

A4: While structurally similar compounds can sometimes be used as internal standards, isotopically labeled analogs like Glyphosate-d2 are highly recommended for glyphosate analysis. This is because non-isotopic standards may not co-elute perfectly with glyphosate and may respond differently to matrix interferences, leading to less effective correction and potentially inaccurate results.

Q5: When should I consider derivatization for glyphosate analysis?

A5: Derivatization, commonly with 9-fluorenylmethylchloroformate (FMOC-Cl), is a technique used to decrease the polarity of glyphosate, improving its retention on reversed-phase chromatography columns and enhancing its sensitivity. This approach can be particularly useful for complex matrices or when high sensitivity is required. However, direct analysis of underivatized glyphosate is also possible with modern LC-MS/MS instruments and specialized columns, which can simplify the workflow.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Interaction with Metal Ions: Glyphosate is a known chelating agent and can interact with metal ions in the LC system (e.g., stainless steel tubing, frits), leading to peak tailing.System Passivation: Passivate the LC system by flushing with a solution of EDTA (e.g., 40 mM) overnight at a low flow rate to remove metal ions. Consider using PEEK tubing and fittings.
Inappropriate Column Chemistry: Standard C18 columns may not provide adequate retention for the highly polar glyphosate.Use Specialized Columns: Employ columns designed for polar analytes, such as anion-exchange, mixed-mode, or HILIC columns.
Inconsistent Results/Poor Reproducibility Significant and Variable Matrix Effects: High and inconsistent levels of matrix components between samples can lead to variable ion suppression or enhancement.Optimize Sample Preparation: Implement a robust sample cleanup method like Solid Phase Extraction (SPE) or the QuPPe (Quick Polar Pesticides) method to remove interfering matrix components.
Ensure Consistent Addition of Internal Standard: Add the deuterated internal standard (e.g., Glyphosate-d2) accurately and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process.
Low Signal Intensity/Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of glyphosate in the MS source.Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components and alleviate ion suppression.
Derivatization: Consider derivatization with FMOC-Cl to improve ionization efficiency and sensitivity.
Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for glyphosate and its deuterated internal standard.Optimize MS/MS Transitions: Perform a thorough optimization of the MRM (Multiple Reaction Monitoring) transitions, including collision energies and other source parameters, for both glyphosate and the internal standard.
Internal Standard Signal is also Suppressed Severe Matrix Effects: In very complex matrices, even the internal standard signal can be significantly suppressed.Improve Sample Cleanup: This indicates a very "dirty" sample. Enhance the sample cleanup procedure by using a more rigorous SPE protocol or a multi-step cleanup approach.
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same preparation procedure as the samples. This helps to normalize the response even with significant signal suppression.

Quantitative Data Summary

The following tables summarize typical recovery and matrix effect data for glyphosate analysis in various matrices, highlighting the effectiveness of using an isotopically labeled internal standard.

Table 1: Recovery of Glyphosate in Different Matrices with Internal Standard Correction

MatrixFortification Level (ng/mL or µg/kg)Recovery (%)Reference
Human Urine0.5 - 5 ng/mL79.1 - 84.4
Drinking Water20 - 100 ng/L96 - 102
Honey5 µg/kgNot explicitly stated, but method validated
Cereals (Oatmeal)100 ppb118 - 125
Soybean0.1 - 2 µg/gAccuracy evaluated, specific recovery % not listed

Table 2: Matrix Effects Observed for Glyphosate in Various Matrices

MatrixMethodMatrix Effect (%)CommentReference
Human UrineLC-MS/MS-14.4 (Suppression)Corrected by labeled internal standard.
Biological Specimen (Plasma/Urine)LC-MS/MS with derivatization65 - 140 (Enhancement and Suppression)Acceptable range achieved with internal standard.
Food Samples (13 types)UPLC-MS/MS (no derivatization)-24.83 to +32.10Considered low matrix effects.
Rice (White and Brown)HPLC-ICP-MS/MSWhite Rice: 96Brown Rice: 80Ratios of slopes between matrix and solvent curves.
WaterLC-MS/MS-9 to +9No significant matrix effect observed.

Experimental Protocols

Protocol 1: Direct Analysis of Glyphosate in Water Samples by LC-MS/MS

This protocol is adapted for the direct analysis of glyphosate in water, which typically has lower matrix complexity.

  • Sample Collection and Preservation: Collect water samples in polypropylene containers. Store refrigerated prior to analysis.

  • Internal Standard Spiking: Transfer a 15 mL aliquot of the water sample to a 50 mL plastic centrifuge tube. Add the deuterated internal standard (e.g., Glyphosate-d2) to a final concentration of 50 ng/L.

  • Chelating Agent Addition: Add 200 µL of a 2 g/L EDTA solution to the sample to complex any metal ions that could interfere with the analysis.

  • Vortex and Transfer: Vortex the sample and transfer an aliquot to a polypropylene autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: ACQUITY Premier UPLC System or equivalent.

    • Column: Anionic Polar Pesticide Column or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Optimized for the separation of glyphosate and its internal standard.

    • MS System: Xevo TQ Absolute Tandem Mass Spectrometer or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor at least two transitions for both glyphosate and the deuterated internal standard for quantification and confirmation.

Protocol 2: Analysis of Glyphosate in Cereal Samples using QuPPe Method and LC-MS/MS

This protocol is based on the widely used QuPPe (Quick Polar Pesticides) method for more complex food matrices.

  • Sample Homogenization: Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 20 µg/mL solution of the deuterated internal standard (e.g., Glyphosate-d2) in water.

  • Extraction:

    • Add 10 mL of water and let the sample stand for 30 minutes to 2 hours.

    • Add 10 mL of methanol containing 1% v/v formic acid.

    • Shake vigorously for 15 minutes.

    • Centrifuge the sample.

  • Sample Cleanup (SPE):

    • Use a polymeric SPE cartridge (e.g., Oasis HLB).

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System and Column: As described in Protocol 1, or an ion-exchange polymer-based column stable at higher pH.

    • Mobile Phase: An ammonium carbonate buffer system at pH 9 can be effective for underivatized glyphosate.

    • MS System and Parameters: As described in Protocol 1, with optimized parameters for the specific instrument.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food, Water) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., QuPPe) Spike->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation FinalExtract->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Ratio Calculate Peak Area Ratio (Glyphosate / IS) MSMS->Ratio Quant Quantification (Calibration Curve) Ratio->Quant Result Final Result Quant->Result

Caption: Experimental workflow for glyphosate analysis using an internal standard.

MatrixEffect cluster_no_is Without Internal Standard cluster_with_is With this compound Internal Standard Analyte1 Glyphosate Signal Suppression1 Ion Suppression/ Enhancement Analyte1->Suppression1 Matrix1 Matrix Components Matrix1->Suppression1 Result1 Inaccurate Result Suppression1->Result1 Analyte2 Glyphosate Signal Suppression2 Ion Suppression/ Enhancement Analyte2->Suppression2 IS2 This compound Signal IS2->Suppression2 Matrix2 Matrix Components Matrix2->Suppression2 Ratio Calculate Ratio (Analyte / IS) Suppression2->Ratio Both signals affected similarly Result2 Accurate Result Ratio->Result2

Caption: How a deuterated internal standard corrects for matrix effects.

References

Improving peak shape and resolution for Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Sulfosate-d9, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape for polar and anionic compounds like this compound in reversed-phase chromatography often stems from several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the anionic sulfonate group of this compound, leading to peak tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not appropriately controlled, it can lead to inconsistent ionization of the analyte and silanol groups, causing peak distortion.[2][3]

  • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting.[4][5]

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, resulting in peak fronting or tailing.

  • Metal Contamination: Trace metal ions in the sample, mobile phase, or HPLC system can chelate with this compound, leading to peak tailing.

Q2: My this compound peak is tailing. How can I improve its symmetry?

Peak tailing is a common issue when analyzing polar compounds. Here are several strategies to mitigate it:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.

  • Use a Modern, End-Capped Column: Employ a high-purity silica column with robust end-capping to reduce the number of accessible silanol groups.

  • Add an Ion-Pairing Reagent or Buffer: Incorporating a volatile buffer like ammonium acetate or ammonium formate can help to improve peak shape. In some cases for similar compounds, additives like trifluoroacetic acid (TFA) have been shown to improve peak shape for basic compounds, and similar principles of using additives can be applied.

  • Consider a Different Stationary Phase: A pentafluorophenyl (PFP) stationary phase can offer different selectivity and reduce tailing for polar analytes. For highly polar anionic compounds like glyphosate, which is structurally similar to sulfosate, specialized columns like the Waters Torus DEA, which utilizes diethylamine in the stationary phase, have shown excellent performance.

  • Chelating Agents: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA to the mobile phase or sample can improve peak shape.

Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Lower Mobile Phase pH (e.g., to 2.5-3.0) A->B C Issue Resolved? B->C D Use a High-Purity, End-Capped Column C->D No I Method Optimized C->I Yes E Issue Resolved? D->E F Add Mobile Phase Modifier (e.g., Ammonium Acetate) E->F No E->I Yes G Issue Resolved? F->G H Consider Alternative Stationary Phase (e.g., PFP or specialized anion exchange) G->H No G->I Yes J Contact Technical Support H->J

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Q3: I am observing peak fronting for this compound. What is the likely cause and solution?

Peak fronting is characterized by a leading edge that is less steep than the trailing edge. The most common causes and their solutions are:

  • Sample Solvent Mismatch: This is a primary cause, occurring when the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase. The analyte molecules are carried through the column too quickly at the point of injection, distorting the peak.

    • Solution: Whenever possible, dissolve and inject your this compound standard and samples in the initial mobile phase. If solubility is an issue, use a solvent that is weaker than the mobile phase.

  • Column Overload: Injecting an excessive mass of the analyte can lead to saturation of the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample. A quick test is to perform a serial dilution of your sample; if the peak shape improves with dilution, the issue is likely column overload.

  • Column Collapse: A physical collapse of the column bed can also cause fronting, which would affect all peaks in the chromatogram.

    • Solution: If column collapse is suspected, the column will likely need to be replaced. Ensure that the operating pressure and pH are within the manufacturer's recommended limits for the column.

Experimental Protocol: Effect of Sample Solvent on Peak Shape

This protocol demonstrates the impact of the sample solvent on the peak shape of this compound.

  • HPLC System: A standard HPLC or UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B for 1 min, then to 95% B over 5 min, hold for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a 100 ng/mL solution of this compound in three different solvents:

    • Solvent 1 (Ideal): Mobile phase at initial conditions (95% A: 5% B).

    • Solvent 2 (Strong): 100% Acetonitrile.

    • Solvent 3 (Intermediate): 50:50 Water:Acetonitrile.

  • Analysis: Inject each sample and compare the resulting peak shapes.

Data Presentation: Impact of Sample Solvent

Sample SolventPeak ShapeAsymmetry Factor (As)
95:5 Water:ACN (Initial MP)Symmetrical1.1
50:50 Water:ACNMinor Fronting0.8
100% AcetonitrileSevere Fronting< 0.7

Asymmetry Factor (As) is calculated at 10% of the peak height. A value of 1 is perfectly symmetrical, >1 indicates tailing, and <1 indicates fronting.

Q4: How can I improve the resolution between this compound and other co-eluting peaks?

Improving resolution requires optimizing one or more of the three key chromatographic parameters: efficiency, selectivity, and retention.

  • Increase Efficiency (N):

    • Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column.

    • Optimize the flow rate. Lowering the flow rate can sometimes increase efficiency and resolution, though at the cost of longer run times.

  • Increase Selectivity (α): This is often the most effective way to improve resolution.

    • Change Mobile Phase Composition: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH of the aqueous portion.

    • Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a PFP or a mixed-mode column) can significantly alter the elution order and improve separation.

  • Increase Retention Factor (k):

    • Decrease the elution strength of the mobile phase by reducing the percentage of the organic solvent. This will increase retention times and may provide better separation for early eluting peaks.

Experimental Protocol: Optimizing Resolution by Modifying Mobile Phase

  • HPLC System and Column: As described in the previous protocol.

  • Initial Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Modified Mobile Phase: 10 mM Ammonium Acetate, pH 4.5 (A) and Methanol (B).

  • Gradient: Adjust the gradient profile for each mobile phase system to achieve reasonable retention times.

  • Analysis: Inject a mixed standard containing this compound and any interfering compounds and compare the resolution between the two methods.

Data Presentation: Resolution Optimization

MethodMobile Phase AMobile Phase BRetention Time (min)Resolution (Rs)
10.1% Formic AcidAcetonitrile2.51.2 (Poor)
210mM Ammonium Acetate, pH 4.5Methanol3.82.1 (Good)

Logical Diagram for Resolution Improvement

G A Poor Resolution Observed (Rs < 1.5) B Adjust Mobile Phase Strength (Decrease %B) A->B C Sufficient Improvement? B->C D Change Organic Modifier (ACN to MeOH or vice versa) C->D No G Resolution Optimized C->G Yes E Sufficient Improvement? D->E E->G Yes I Adjust Mobile Phase pH E->I No F Change Stationary Phase Chemistry (e.g., C18 to PFP) H Contact Technical Support F->H J Sufficient Improvement? I->J J->F No J->G Yes

Caption: A systematic approach to improving chromatographic resolution.

References

Troubleshooting poor recovery of Sulfosate-d9 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfosate-d9 Analysis

Welcome to the technical support center for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor recovery for my this compound internal standard?

Poor or inconsistent recovery of this compound typically stems from three main areas during the analytical process:

  • Extraction Inefficiency : The internal standard is not being effectively transferred from the sample matrix into the final extract. This can be due to an inappropriate choice of extraction solvent, incorrect pH, or a suboptimal Solid-Phase Extraction (SPE) protocol.[1][2]

  • Matrix Effects : Components within the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This interference can lead to signal suppression (most common) or enhancement, which appears as low or artificially high recovery, respectively.[2]

  • Analyte Instability or Adsorption : this compound may degrade during the extraction process or adsorb to the surfaces of labware, such as plastic tubes or pipette tips.

A systematic approach is crucial to identify and resolve the root cause of low recovery.

Q2: How can I distinguish between extraction inefficiency and matrix effects?

A post-extraction spike experiment is a standard procedure to differentiate between these two common issues. This experiment helps determine if the loss of signal is occurring during the sample preparation steps (extraction inefficiency) or during analysis (matrix effects).

  • Prepare Three Sets of Samples:

    • Set A (Pre-Extraction Spike): Spike a blank matrix sample with this compound before performing the entire extraction procedure.

    • Set B (Post-Extraction Spike): Perform the extraction procedure on a blank matrix sample first, and then spike the resulting final extract with this compound.

    • Set C (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at the same concentration as the spiked samples.

  • Analyze Samples: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Recovery and Matrix Effect: Use the following formulas based on the peak areas obtained:

    • Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100

Extraction Recovery (%)Matrix Effect (%)Interpretation and Likely Cause
Low (<80%) Acceptable (85-115%) Extraction Inefficiency: The internal standard is being lost during sample preparation (e.g., poor retention/elution in SPE, partitioning issues in LLE).
Acceptable (>80%) Low (<85%) Matrix Suppression: The internal standard is extracted efficiently, but its signal is suppressed by co-eluting matrix components during ionization.
Acceptable (>80%) High (>115%) Matrix Enhancement: The internal standard's signal is enhanced by co-eluting matrix components.
Low (<80%) Low (<85%) Combined Issues: Both extraction inefficiency and matrix suppression are contributing to the poor performance.

Troubleshooting Guides

Guide 1: Optimizing Solid-Phase Extraction (SPE) for this compound

Low recovery in an SPE protocol is a frequent problem. Given that sulfosate is a polar compound, selecting the correct sorbent and optimizing each step is critical. A systematic approach to troubleshooting is the most effective strategy.

SPE_Troubleshooting start Poor this compound Recovery in SPE prep_exp Prepare 3 Samples: 1. Pre-Spike 2. Post-Spike 3. Neat Standard start->prep_exp analyze_fractions Collect and Analyze All SPE Fractions: - Flow-through - Wash Eluate - Final Eluate start->analyze_fractions decision1 IS in Flow-through or Wash? analyze_fractions->decision1 decision2 IS still on Cartridge (Low in Final Eluate)? decision1->decision2 No cause1 Cause: Poor Retention - Incorrect Sorbent - Wrong Load pH - Loading Flow Rate Too High - Sample Solvent Too Strong decision1->cause1 Yes (Flow-through) cause2 Cause: Premature Elution - Wash Solvent Too Strong decision1->cause2 Yes (Wash) cause3 Cause: Incomplete Elution - Elution Solvent Too Weak - Insufficient Elution Volume decision2->cause3 Yes cause4 Cause: Matrix Effects (Confirmed by Post-Spike Exp.) decision2->cause4 No

Caption: A logical workflow for troubleshooting poor internal standard recovery in SPE.

SPE StepPotential Cause of this compound LossRecommended Solution(s)
Sorbent Selection The sorbent is not retaining the polar sulfosate analyte.Use a sorbent designed for polar compounds, such as a hydrophilic-lipophilic balanced (HLB) polymer or a mixed-mode ion-exchange sorbent.
Conditioning/Equilibration The sorbent bed is not properly wetted, leading to inconsistent interactions.Ensure the cartridge is fully conditioned with an appropriate solvent (e.g., methanol) followed by equilibration with an aqueous solution matching the sample load conditions.
Sample Loading The analyte flows through without binding to the sorbent.- Adjust Sample pH: Ensure the pH is optimized for analyte retention (see Guide 2). - Reduce Flow Rate: Slow the flow rate to allow adequate interaction time between this compound and the sorbent. - Dilute Sample: If the sample solvent is high in organic content, dilute it with an aqueous buffer to promote retention.
Washing The wash solvent is too strong and is prematurely eluting the analyte along with interferences.Use a weaker wash solvent. For example, if using 50% methanol, try reducing it to 5-10% methanol in an aqueous buffer. Test different solvent compositions.
Elution The elution solvent is not strong enough to desorb the analyte from the sorbent.- Increase Solvent Strength: Use a stronger elution solvent (e.g., increase the percentage of methanol or acetonitrile). - Modify pH: Adjust the pH of the elution solvent to disrupt the analyte-sorbent interaction. - Use Multiple Aliquots: Apply the elution solvent in smaller, repeated volumes and allow for a "soak" step to improve desorption.

This protocol provides a starting point for extracting polar compounds like sulfosate from an aqueous matrix using an HLB sorbent.

  • Condition: Pass 1 mL of methanol through the HLB cartridge.

  • Equilibrate: Pass 1 mL of water (adjusted to the optimal loading pH) through the cartridge. Do not let the sorbent go dry.

  • Load: Load the pre-treated sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.

  • Elute: Elute this compound with 1 mL of methanol or acetonitrile. Consider adding a small percentage of a modifier (e.g., ammonium hydroxide for an anion) if recovery is low.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Guide 2: The Impact of pH on this compound Recovery

Sulfosate is an ionizable compound, meaning its charge state is dependent on the pH of the solution. This property is critical for extraction efficiency, as the charge of the molecule will dictate its interaction with SPE sorbents and its solubility in different solvents. Optimizing the pH of the sample before extraction is often necessary to ensure maximum recovery.

Extraction_Workflow sample Initial Sample add_is Add this compound Internal Standard sample->add_is ph_adjust pH Adjustment (Critical Step) add_is->ph_adjust extraction Extraction (e.g., SPE or LLE) ph_adjust->extraction cleanup Evaporation & Reconstitution extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: A typical workflow for sample extraction, highlighting the critical pH adjustment step.

The following table illustrates hypothetical data from an experiment to determine the optimal sample loading pH for retention on a mixed-mode anion exchange SPE sorbent.

Sample Loading pHExpected this compound ChargeTheoretical InteractionMean Recovery (%)
2.0Neutral/Slightly PositiveWeak Retention45%
4.0NegativeStrong Ionic Retention92%
6.0NegativeStrong Ionic Retention95%
8.0NegativePotential for Interference88%
10.0NegativeSorbent/Analyte Instability71%

This data is for illustrative purposes only.

Based on these results, a sample pH between 4.0 and 6.0 would be selected to ensure the sulfosate molecule is charged and binds strongly to the anion exchange sorbent.

References

Technical Support Center: Optimizing ESI-MS Analysis of Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Sulfosate-d9 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the ESI-MS analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity

Q1: I am observing a very low signal for my this compound standard. What are the potential causes and how can I improve the signal intensity?

A1: Low signal intensity for a polar, anionic compound like this compound is a common challenge. Here are several factors to investigate:

  • Incorrect ESI Polarity: this compound, containing a sulfate group, is expected to ionize most efficiently in negative ion mode. Ensure your mass spectrometer is set to negative ESI mode.[1]

  • Suboptimal Mobile Phase Composition: The pH and composition of your mobile phase are critical for efficient ionization.

    • pH: For negative mode, a slightly basic mobile phase can enhance deprotonation. However, compatibility with your reversed-phase column must be considered. Often, a neutral or slightly acidic mobile phase with an organic modifier is used.

    • Additives: The addition of volatile buffers like ammonium acetate or ammonium formate can improve ionization efficiency and chromatographic peak shape.[2] Conversely, acidic additives like formic acid, while common in reversed-phase chromatography, can suppress ionization in negative mode for some analytes.[3] Experiment with different additives and concentrations.

  • Inefficient Desolvation: Proper desolvation in the ESI source is crucial for generating gas-phase ions.

    • Drying Gas Temperature and Flow: Increase the drying gas temperature and flow rate to facilitate solvent evaporation. Be cautious, as excessive heat can lead to thermal degradation of the analyte.[4][5]

    • Nebulizer Gas Pressure: Optimize the nebulizer gas pressure to ensure a fine, stable spray. A good starting point for ESI mode is often around 60 psig, but this is dependent on the solvent flow rate.

  • Source Contamination: Contamination in the ESI source can lead to ion suppression and reduced sensitivity. Regularly clean the ion source components, including the capillary, skimmer, and lenses.

Issue 2: Adduct Formation

Q2: My mass spectrum shows multiple peaks for this compound, including [M-H]⁻, [M+Na-2H]⁻, and [M+K-2H]⁻. How can I minimize adduct formation?

A2: Adduct formation is a frequent occurrence in ESI-MS, especially when analyzing samples in complex matrices or using mobile phases with trace metal ion contamination. Here’s how you can address it:

  • Use High-Purity Solvents and Additives: Ensure you are using LC-MS grade solvents and high-purity additives to minimize the introduction of sodium and potassium ions.

  • Employ Volatile Mobile Phase Modifiers: The use of volatile modifiers like ammonium acetate can help to outcompete metal ions for adduction with the analyte, favoring the formation of the [M-H]⁻ ion.

  • Optimize In-Source Fragmentation: In some cases, applying a small amount of in-source collision-induced dissociation (CID) can help to break up adducts. However, be aware that this can also lead to fragmentation of the parent ion.

  • Sample Preparation: If your samples have a high salt content, consider a desalting step during sample preparation, such as solid-phase extraction (SPE).

Issue 3: Poor Chromatographic Peak Shape

Q3: The chromatographic peak for this compound is broad and tailing. What can I do to improve it?

A3: Poor peak shape for polar compounds on traditional reversed-phase columns is a common issue. Consider the following solutions:

  • Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can significantly improve peak shape.

    • Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, which can be beneficial for retaining and focusing polar analytes.

  • Mobile Phase Optimization:

    • Organic Modifier: The choice and percentage of the organic modifier (acetonitrile or methanol) can impact peak shape.

    • Additives: As mentioned previously, the addition of buffers can improve peak shape by controlling the ionization state of the analyte throughout the chromatographic run.

  • Injection Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase to avoid peak distortion.

Issue 4: Inconsistent Fragmentation for MS/MS

Q4: I am having trouble getting consistent and specific fragment ions for this compound in my MS/MS experiments. What should I optimize?

A4: The fragmentation of sulfated compounds can sometimes be challenging. The sulfate group can be labile and may be lost as SO₃ (-80 Da) upon collision-induced dissociation.

  • Collision Energy: The collision energy is a critical parameter. A low collision energy may not be sufficient to induce fragmentation, while a high collision energy may lead to excessive fragmentation and the loss of specific product ions. Perform a collision energy optimization experiment for your specific instrument.

  • Precursor Ion Selection: Ensure you are selecting the correct precursor ion for fragmentation. If adducts are present, selecting an adduct ion will lead to a different fragmentation pattern than selecting the [M-H]⁻ ion.

  • Expected Fragments: For sulfated compounds, a common neutral loss is SO₃. Look for a fragment corresponding to the loss of 80 Da from your precursor ion. Other fragments will depend on the core structure of the sulfosate molecule.

Quantitative Data Summary

The following tables provide a starting point for the optimization of ESI-MS parameters for this compound. The optimal values will be instrument-dependent and should be determined empirically.

Table 1: ESI Source Parameter Optimization Ranges

ParameterTypical Starting ValueOptimization RangeRationale
Polarity NegativeN/AThis compound is an anionic compound.
Capillary Voltage (kV) 3.02.5 - 4.5Optimizes the electric field for ion formation.
Drying Gas Flow (L/min) 105 - 15Aids in solvent evaporation.
Drying Gas Temp (°C) 300250 - 400Facilitates desolvation.
Nebulizer Pressure (psi) 5030 - 60Creates a fine, stable spray.

Table 2: Mobile Phase Composition Effects on Ionization Efficiency

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Expected Outcome for this compound (Negative ESI)
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileMay suppress ionization due to acidic conditions.
5 mM Ammonium Acetate in WaterAcetonitrileGenerally improves ionization efficiency and peak shape.
5 mM Ammonium Formate in WaterMethanolCan enhance signal intensity.

Experimental Protocols

Protocol 1: Direct Infusion for ESI-MS Parameter Optimization

  • Prepare a this compound standard solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of your initial mobile phase composition (e.g., 50:50 water:acetonitrile with 5 mM ammonium acetate).

  • Infuse the solution: Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize ESI source parameters: While monitoring the signal intensity of the [M-H]⁻ ion for this compound, systematically vary one source parameter at a time (e.g., capillary voltage, drying gas temperature, drying gas flow, nebulizer pressure) to find the value that yields the maximum signal intensity.

  • Optimize MS/MS parameters: If performing MS/MS, select the [M-H]⁻ ion as the precursor and ramp the collision energy to determine the optimal setting for producing stable and informative fragment ions.

Protocol 2: LC-MS/MS Method for this compound Analysis

  • Chromatographic Conditions:

    • Column: A HILIC or mixed-mode column suitable for polar compounds.

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient that provides good retention and peak shape for this compound. A typical starting point would be a high percentage of organic solvent, ramping to a lower percentage.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Source Parameters: Use the optimized parameters determined from the direct infusion experiment.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring at least two transitions for this compound.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Standard Prepare this compound Standard LC Liquid Chromatography Separation Standard->LC Sample Prepare Sample (e.g., SPE) Sample->LC MS ESI-MS Detection (Negative Mode) LC->MS Optimized Parameters MSMS MS/MS Fragmentation MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: A general experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic Start Start Troubleshooting LowSignal Low Signal Intensity? Start->LowSignal Adducts Adduct Formation? LowSignal->Adducts No CheckPolarity Verify Negative ESI Mode LowSignal->CheckPolarity Yes PoorPeak Poor Peak Shape? Adducts->PoorPeak No UsePureSolvents Use High-Purity Solvents/Additives Adducts->UsePureSolvents Yes ChangeColumn Consider HILIC or Mixed-Mode Column PoorPeak->ChangeColumn Yes End Problem Resolved PoorPeak->End No OptimizeMP Optimize Mobile Phase (pH, Additives) CheckPolarity->OptimizeMP OptimizeSource Optimize Source Parameters OptimizeMP->OptimizeSource CheckInjectionSolvent Check Injection Solvent Compatibility OptimizeMP->CheckInjectionSolvent CleanSource Clean Ion Source OptimizeSource->CleanSource CleanSource->Adducts No AddVolatileBuffer Add Volatile Buffer (e.g., NH4OAc) UsePureSolvents->AddVolatileBuffer DesaltSample Desalt Sample (SPE) AddVolatileBuffer->DesaltSample DesaltSample->PoorPeak No ChangeColumn->OptimizeMP CheckInjectionSolvent->End

Caption: A troubleshooting decision tree for common issues in this compound ESI-MS analysis.

References

Technical Support Center: Minimizing Isotopic Exchange of Deuterium in Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Sulfosate-d9, maintaining its isotopic integrity is paramount for accurate experimental outcomes. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate the risk of deuterium loss through isotopic exchange.

Frequently Asked questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

Sulfosate is the trimethylsulfonium salt of glyphosate. While the exact commercial labeling pattern for "this compound" can vary, it is crucial to consult the manufacturer's Certificate of Analysis for this information. Based on common synthetic routes for deuterated compounds, the nine deuterium atoms are likely distributed across the following positions:

  • Trimethylsulfonium (TMS) methyl groups (-S(CD₃)₃⁺): The nine hydrogens on the three methyl groups are replaced with deuterium.

  • Glyphosate backbone: A combination of deuterons on the glycine and phosphonomethyl moieties.

The stability of the deuterium labels is highly dependent on their specific location within the molecule.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or atmospheric moisture.[1][2] This process is problematic as it alters the mass of the internal standard, which can lead to inaccuracies in quantitative analysis, particularly in mass spectrometry. The loss of deuterium can result in an underestimation of the internal standard's concentration, leading to an overestimation of the analyte's concentration.

Q3: Which deuterium atoms on this compound are most susceptible to exchange?

The susceptibility to exchange varies by position:

  • Protons on Heteroatoms (N-H and O-H): Any deuterium on the amine or phosphonic acid groups are highly labile and will exchange almost instantaneously with protons from protic solvents (e.g., water, methanol). Commercially available deuterated standards are typically not labeled at these positions.

  • Alpha-carbon protons: Protons on carbons adjacent to the nitrogen (glycine moiety) and the phosphorus (phosphonomethyl moiety) can be susceptible to exchange, particularly under basic conditions.[1]

  • Trimethylsulfonium methyl protons: The protons on the methyl groups of the sulfonium ion are generally more stable but can undergo exchange under strongly basic conditions.[3]

Q4: What are the primary factors that promote unwanted isotopic exchange?

Several environmental factors can influence the rate of H/D exchange:[4]

  • pH: The rate of exchange is highly dependent on pH. Basic (high pH) conditions significantly accelerate the exchange of deuterium atoms, especially those on carbons alpha to heteroatoms. Acidic conditions can also promote exchange, though often to a lesser extent for C-D bonds. For phosphonates, the speciation and, consequently, stability can be pH-dependent.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Storing and handling samples at elevated temperatures can lead to significant loss of deuterium over time.

  • Solvent: Protic solvents, such as water and methanol, are sources of exchangeable protons and can facilitate deuterium loss. The use of aprotic solvents is generally recommended for storage and sample preparation whenever possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of deuterium label observed in Mass Spectrometry (increase in M-1, M-2, etc. peaks) Inappropriate solvent: Storing or preparing the standard in protic, acidic, or basic solutions.Use high-purity, aprotic solvents (e.g., acetonitrile, DMSO) for reconstitution and dilution. If aqueous solutions are necessary, use D₂O-based buffers and keep the pH as close to neutral as possible and the exposure time minimal.
Elevated temperature: Sample storage or processing at high temperatures.Store stock solutions and samples at low temperatures (e.g., ≤ -20°C). Avoid repeated freeze-thaw cycles. Perform sample preparation steps on ice.
Extended exposure to unfavorable pH: Long incubation times in acidic or basic mobile phases or sample matrices.Minimize the time the deuterated standard is in contact with harsh pH conditions. Analyze samples as quickly as possible after preparation. Consider pH adjustment of the sample matrix if feasible.
Inconsistent analytical results (poor reproducibility) Variable isotopic exchange: Inconsistent sample handling procedures leading to varying degrees of deuterium loss.Standardize all sample preparation steps, including solvent type, pH, temperature, and incubation times. Prepare fresh working solutions regularly.
Contamination with unlabeled Sulfosate: Presence of the non-deuterated analyte in the deuterated standard.Verify the isotopic purity of the deuterated standard upon receipt using high-resolution mass spectrometry.
Poor signal intensity in NMR Low sample concentration: Insufficient amount of this compound for detection.Increase the sample concentration if possible.
Suboptimal NMR parameters: Incorrect acquisition settings for deuterium NMR.Consult with an NMR specialist to optimize acquisition parameters for ²H NMR.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Acclimatization: Before opening, allow the sealed vial of solid this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, perform all manipulations in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Weighing: Accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Dissolve the solid in a high-purity, aprotic solvent (e.g., anhydrous acetonitrile or DMSO) in a Class A volumetric flask to achieve the desired stock concentration.

  • Storage: Store the stock solution in a tightly sealed, amber glass vial with a PTFE-lined cap at ≤ -20°C. Prepare smaller aliquots for daily use to minimize contamination and degradation of the main stock.

Protocol 2: Stability Assessment of this compound in a Given Matrix
  • Preparation: Prepare a solution of this compound in the experimental matrix (e.g., mobile phase, extraction solvent, biological fluid) at the working concentration.

  • Time Points: Aliquot the solution into several vials. Analyze one aliquot immediately (t=0).

  • Incubation: Store the remaining aliquots under the intended experimental conditions (e.g., room temperature, 4°C, autosampler temperature).

  • Analysis: Analyze the aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • Data Evaluation: Using mass spectrometry, monitor the isotopic distribution of this compound over time. A significant increase in the abundance of ions corresponding to the loss of one or more deuterium atoms indicates isotopic exchange.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Stock Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Review start Acclimatize this compound weigh Weigh Solid start->weigh dissolve Dissolve in Aprotic Solvent weigh->dissolve store_stock Store at <= -20°C dissolve->store_stock prep_working Prepare Working Solution store_stock->prep_working spike Spike into Sample Matrix prep_working->spike process Sample Processing (e.g., extraction) spike->process analyze LC-MS/MS or NMR Analysis process->analyze review Check for Isotopic Exchange analyze->review troubleshooting_logic Troubleshooting Isotopic Exchange cluster_check Investigation cluster_solution Corrective Actions start Observe Deuterium Loss check_solvent Check Solvent Type (Protic vs. Aprotic) start->check_solvent check_ph Check pH of Solutions check_solvent->check_ph Aprotic use_aprotic Switch to Aprotic Solvent check_solvent->use_aprotic Protic check_temp Check Temperature (Storage & Handling) check_ph->check_temp Neutral neutralize_ph Adjust pH to Neutral / Minimize Exposure check_ph->neutralize_ph Acidic/Basic lower_temp Store at Lower Temperature / Use Ice check_temp->lower_temp High end end check_temp->end Optimal

References

Addressing signal suppression of Sulfosate-d9 in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfosate and its deuterated internal standard, Sulfosate-d9. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with signal suppression in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction of an analyte's signal intensity in a mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[1][2] This is a significant concern in the bioanalysis of this compound in complex matrices like plasma, urine, soil, or food because it can lead to inaccurate and unreliable quantification.[1][3] Components of the matrix, such as salts, proteins, and phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a decreased signal.

Q2: I am using a deuterated internal standard (this compound). Shouldn't that correct for signal suppression?

A2: While stable isotope-labeled internal standards like this compound are the preferred choice to compensate for matrix effects, they may not always provide complete correction. This can be due to differences in chromatographic behavior between the labeled and unlabeled analyte. If this compound separates chromatographically from the native Sulfosate, they may be affected differently by co-eluting matrix components, leading to inaccurate quantification.

Q3: What are the common causes of signal suppression for this compound?

A3: The primary causes of signal suppression for this compound in complex matrices include:

  • Ionization Competition: Co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts, metabolites) compete with this compound for ionization in the mass spectrometer's ion source, reducing its ionization efficiency.

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, hindering the efficient release of analyte ions.

  • Formation of Adducts: Sulfosate can form complexes with metal cations present in hard water or certain soil matrices, which can alter its ionization and chromatographic behavior. The addition of a chelating agent like EDTA can help mitigate this issue.

Q4: What are the best sample preparation techniques to minimize signal suppression for Sulfosate analysis?

A4: Effective sample preparation is crucial for reducing matrix effects. Commonly used and effective techniques include:

  • Solid-Phase Extraction (SPE): SPE can effectively clean up samples by selectively isolating the analytes of interest from interfering matrix components.

  • QuPPe (Quick Polar Pesticides Method): This method is specifically designed for the extraction of polar pesticides like glyphosate from various food matrices.

  • Derivatization: Although direct analysis is often preferred, derivatization with agents like FMOC-Cl can improve chromatographic retention and reduce matrix effects for glyphosate and related compounds.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving signal suppression issues during this compound analysis.

Problem: Low or inconsistent signal intensity for this compound.

Initial Assessment Workflow

start Start: Low/Inconsistent This compound Signal check_is Verify Internal Standard (this compound) Concentration & Purity start->check_is check_system System Suitability Check (Inject neat standard) check_is->check_system system_ok System OK? check_system->system_ok matrix_effect Investigate Matrix Effects system_ok->matrix_effect Yes system_issue Troubleshoot LC-MS/MS System system_ok->system_issue No end End: Problem Resolved matrix_effect->end system_issue->end

Caption: Initial troubleshooting workflow for low this compound signal.

Step-by-Step Troubleshooting

Issue Possible Cause Recommended Action
1. Inconsistent Internal Standard Response Incorrect concentration or degradation of this compound stock solution.Prepare a fresh stock solution of this compound and re-analyze.
Co-elution with a strong suppressor in some samples.Optimize chromatographic conditions to separate this compound from the interfering peak.
2. Poor Peak Shape Interaction with metal components in the LC system.Use a biocompatible or PEEK-lined column and tubing to minimize metal interactions. Consider adding a chelating agent like EDTA to the mobile phase or sample.
Inappropriate column chemistry for a polar compound.Use a column designed for polar analytes, such as a HILIC, mixed-mode, or anion-exchange column.
3. Significant Signal Drop in Matrix vs. Solvent High concentration of matrix components (e.g., salts, phospholipids).Improve sample cleanup using techniques like SPE or the QuPPe method.
Ionization competition in the ESI source.Dilute the sample extract if sensitivity allows. Optimize ESI source parameters (e.g., nebulizer gas, drying gas temperature).
4. Inaccurate Quantification Despite IS Chromatographic separation of Sulfosate and this compound.Adjust the chromatographic gradient or mobile phase composition to ensure co-elution.
Non-linear response due to severe matrix effects.Prepare matrix-matched calibration standards to compensate for the matrix effect.

Quantitative Data Summary

The following table summarizes reported matrix effects for glyphosate and its metabolite AMPA in various matrices, which can be indicative of the challenges faced with Sulfosate analysis.

Analyte Matrix Matrix Effect (%) Analytical Method Reference
GlyphosateStrawberry-98 to -70CE-MS/MS, LC-MS/MS (HILIC)
AMPAStrawberry-98 to -67CE-MS/MS
GlyphosateSoybeanVariableIC-MS/MS, LC-MS/MS (HILIC)
AMPASoybean-91 to -13LC-MS/MS (HILIC)
GlyphosateHuman Urine-14.4LC-MS/MS
AMPAHuman Urine+13.2LC-MS/MS

Negative values indicate signal suppression, while positive values indicate signal enhancement.

Experimental Protocols

Protocol 1: Sample Preparation using a Modified QuPPe Method for Cereal Matrices

This protocol is adapted from established methods for the extraction of glyphosate and related compounds from complex food matrices.

Workflow Diagram

start Start: Homogenized Cereal Sample (5g) add_water_is Add 10 mL Water & 100 µL Internal Standard (this compound) start->add_water_is incubate Incubate for 30-120 minutes add_water_is->incubate add_methanol Add 10 mL Methanol with 1% Formic Acid incubate->add_methanol extract Vortex/Shake for 15 minutes add_methanol->extract centrifuge Centrifuge at 4000 rpm for 10 min extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Direct Injection or Further Cleanup (SPE) supernatant->analyze

Caption: Modified QuPPe sample preparation workflow for cereals.

Detailed Steps:

  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and 100 µL of the this compound internal standard working solution.

  • Allow the sample to hydrate for 30 to 120 minutes.

  • Add 10 mL of methanol containing 1% (v/v) formic acid.

  • Cap the tube and shake vigorously for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant for direct LC-MS/MS analysis or proceed with further cleanup using Solid-Phase Extraction (SPE) if necessary.

Protocol 2: Direct Analysis of Sulfosate in Water Samples

This protocol is a simplified method for the analysis of glyphosate and related compounds in water matrices.

Workflow Diagram

start Start: Water Sample (15 mL) add_is Add Internal Standard (this compound) start->add_is add_edta Add 200 µL EDTA Solution (2 g/L) add_is->add_edta mix Mix Thoroughly add_edta->mix transfer Transfer Aliquot to Autosampler Vial mix->transfer inject Inject into LC-MS/MS System transfer->inject

Caption: Direct analysis workflow for water samples.

Detailed Steps:

  • Transfer 15 mL of the water sample to a 50 mL centrifuge tube.

  • Add the appropriate amount of this compound internal standard.

  • Add 200 µL of a 2 g/L EDTA solution to chelate metal ions.

  • Mix the sample thoroughly.

  • Transfer an aliquot of the prepared sample to an autosampler vial for direct injection into the LC-MS/MS system.

References

Calibration curve issues with Sulfosate-d9 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfosate-d9 as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves when using this compound?

Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can stem from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in signal response.

  • Ion Suppression: Competition for ionization in the mass spectrometer source between the analyte and the internal standard, especially at high concentrations, can cause a non-linear response. A decreasing signal for this compound as the analyte concentration increases is a key indicator of this phenomenon.[1]

  • Analyte Multimer Formation: At high concentrations, some molecules can form dimers or trimers in the ion source, which can lead to a non-linear response.[1]

  • Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument.[2]

Q2: Why is my this compound internal standard not adequately compensating for matrix effects?

This issue, known as "differential matrix effects," can occur when the analyte (Sulfosate) and the deuterated internal standard (this compound) are affected differently by the components of the sample matrix.[1] A primary reason for this is a slight difference in their chromatographic retention times.[1] This small separation can expose the analyte and the internal standard to varying matrix components as they elute, resulting in different degrees of ion suppression or enhancement.

Q3: Can the stability of the deuterium label on this compound be a concern?

Yes, the position and stability of the deuterium labels are critical. If the deuterium atoms are in chemically labile positions, they can undergo back-exchange with protons from the solvent or the sample matrix. This can lead to a loss of the isotopic label, compromising the accuracy of the quantification. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions. While Sulfosate itself is stable to hydrolysis at pH 5-9, the stability of the trimethylsulfonium (TMS) cation can be lower at higher pH.

Q4: What can cause poor reproducibility when using this compound?

Poor reproducibility can be linked to several factors related to the internal standard:

  • Inconsistent Sample Preparation: Variability in extraction recovery between samples can affect the final concentration of the internal standard.

  • Incomplete Homogenization: Failure to thoroughly mix the this compound internal standard with the sample matrix can lead to inconsistent results.

  • Instrument Instability: Fluctuations in the mass spectrometer's source conditions or detector response can contribute to poor reproducibility.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve (r² < 0.99)

Symptoms:

  • The calibration curve is visibly non-linear.

  • The coefficient of determination (r²) is below the acceptable limit (typically >0.99).

  • Back-calculated concentrations of the calibrants show significant deviation from their nominal values.

Potential Cause Troubleshooting Steps
Detector Saturation 1. Observe the raw signal intensity of the highest concentration standards. If they are plateauing, reduce the concentration of the upper-level standards or dilute the samples. 2. Check the detector's linear range specifications.
Ion Suppression/Competition 1. Monitor the this compound peak area across the calibration curve. A significant decrease in the internal standard signal with increasing analyte concentration suggests ionization competition. 2. Optimize the concentration of the this compound internal standard; sometimes a higher concentration can improve linearity. 3. Consider diluting the sample extracts to reduce the overall matrix load.
Analyte Multimer Formation 1. Dilute the higher concentration standards. 2. Optimize ion source parameters such as temperature and gas flows to minimize the formation of multimers.
Incorrect Regression Model 1. Evaluate if a different regression model (e.g., quadratic) provides a better fit for the data, if scientifically justified.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptoms:

  • The back-calculated concentrations of QC samples deviate by more than 15-20% from the nominal value.

  • High relative standard deviation (RSD) for replicate QC samples.

Potential Cause Troubleshooting Steps
Differential Matrix Effects 1. Optimize the chromatographic method to ensure co-elution of Sulfosate and this compound. 2. Enhance sample cleanup procedures to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. 3. Prepare matrix-matched calibration standards to compensate for consistent matrix effects.
Inaccurate Standard/QC Preparation 1. Re-prepare stock solutions and serial dilutions, paying close attention to pipetting and volumetric accuracy. 2. Verify the purity and concentration of the reference standards for both the analyte and this compound.
Internal Standard Variability 1. Ensure complete and consistent mixing of the this compound internal standard with all samples, calibrators, and QCs. 2. Investigate the stability of this compound in the sample matrix and storage conditions.
Carryover 1. Inject a blank solvent after the highest concentration standard to check for carryover. 2. Optimize the wash method for the autosampler injector.

Experimental Protocols

Protocol: Generation of a Calibration Curve for Sulfosate Analysis using this compound Internal Standard

1. Preparation of Stock Solutions:

  • Prepare a primary stock solution of Sulfosate at a concentration of 1 mg/mL in a suitable solvent (e.g., deionized water).
  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the same solvent.

2. Preparation of Working Standard Solutions:

  • From the Sulfosate primary stock solution, prepare a series of working standard solutions through serial dilution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

3. Preparation of Calibration Standards:

  • For each calibration level, combine a fixed volume of the this compound working internal standard solution with the corresponding Sulfosate working standard solution.
  • If analyzing samples with a complex matrix (e.g., soil, urine), prepare matrix-matched calibration standards by spiking blank matrix extract with the working standard solutions.

4. Sample Preparation:

  • To each unknown sample, add the same fixed volume of the this compound working internal standard solution as used for the calibration standards.
  • Perform sample extraction and cleanup as required by the specific matrix. Common methods for related compounds like glyphosate include solid-phase extraction (SPE).

5. LC-MS/MS Analysis:

  • Inject the prepared calibration standards and samples into the LC-MS/MS system.
  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for both Sulfosate and this compound.

6. Data Processing:

  • Calculate the peak area ratio of the analyte (Sulfosate) to the internal standard (this compound) for each calibration standard.
  • Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the analyte.
  • Apply a linear regression to the data points to obtain the equation of the line and the coefficient of determination (r²).
  • Use the calibration curve to determine the concentration of Sulfosate in the unknown samples based on their measured peak area ratios.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_calib Calibration Standards cluster_sample Sample Preparation cluster_analysis Analysis & Data Processing stock_analyte Analyte Stock (Sulfosate) work_analyte Working Analyte Standards stock_analyte->work_analyte stock_is Internal Standard Stock (this compound) work_is Working IS Solution stock_is->work_is calib_standards Prepare Calibration Standards work_analyte->calib_standards work_is->calib_standards spike_is Spike with IS work_is->spike_is lcms LC-MS/MS Analysis (MRM) calib_standards->lcms sample Unknown Samples sample->spike_is extract Extraction & Cleanup (SPE) spike_is->extract extract->lcms data Calculate Area Ratios (Analyte/IS) lcms->data curve Construct Calibration Curve data->curve quant Quantify Samples curve->quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_logic start Calibration Curve Issue (e.g., r² < 0.99) check_linearity Is the curve non-linear at high concentrations? start->check_linearity check_is_response Is the IS signal decreasing with increasing analyte conc.? check_linearity->check_is_response No saturation Potential Detector Saturation or Multimer Formation check_linearity->saturation Yes check_qc Are QC samples inaccurate? check_is_response->check_qc No ion_suppression Potential Ion Suppression check_is_response->ion_suppression Yes matrix_effects Potential Differential Matrix Effects check_qc->matrix_effects Yes solution_dilute Dilute high standards & optimize source saturation->solution_dilute solution_is_conc Optimize IS concentration or dilute sample ion_suppression->solution_is_conc solution_cleanup Improve sample cleanup & chromatography matrix_effects->solution_cleanup

Caption: Troubleshooting logic for calibration curve issues.

References

Stability of Sulfosate-d9 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Sulfosate-d9 under various storage conditions. The following information offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of chemical compounds like this compound can be influenced by several factors, including temperature, light, humidity, the type of storage container, and the solvent used for dissolution. It is crucial to control these conditions to ensure the compound remains within its specified purity and concentration over time.

Q2: What are the recommended general storage conditions for maintaining the stability of chemical standards like this compound?

A2: For many agricultural chemical products, data should confirm that the formulated product will remain within specification for at least two years when stored in its unopened, original container, away from direct sunlight, and at or above 25°C. However, for analytical standards, more stringent conditions are often recommended, such as refrigeration (2-8°C) or freezing (-20°C or lower), especially for long-term storage. Always refer to the manufacturer's certificate of analysis for specific recommendations.

Q3: How can I determine the shelf-life of my this compound standard?

A3: The shelf-life of a compound is determined through stability testing, which evaluates how the compound's properties change over time under defined storage conditions.[1] This involves analyzing the compound at specific time intervals to monitor for degradation. Manufacturers typically provide an expiration date based on their own stability studies. If you are preparing solutions of this compound, you will need to conduct your own stability studies to establish a beyond-use date for your specific preparation.[2]

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive technique for stability testing.[1] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products. Other techniques such as mass spectrometry (MS) can be used to identify the chemical structures of any degradation byproducts. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation or stress study is designed to accelerate the degradation of a compound by exposing it to harsh conditions such as high heat, humidity, UV light, and acidic or basic environments. These studies are crucial for developing and validating a stability-indicating analytical method, as they help to identify potential degradation products and ensure the analytical method can separate them from the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent analytical results over time. Degradation of the this compound standard or prepared solutions.1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from a new stock. 3. Perform a stability study on your prepared solutions.
Appearance of unknown peaks in chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradants. 2. Use a mass spectrometer (MS) to identify the structure of the unknown peaks. 3. Optimize the chromatographic method to ensure separation of all peaks.
Loss of compound concentration in solution. Adsorption to the container surface or degradation.1. Use silanized glass or polypropylene containers to minimize adsorption. 2. Investigate the stability of the compound in the chosen solvent.
Precipitation of the compound in solution. Poor solubility of the compound in the chosen solvent at the storage temperature.1. Confirm the solubility of this compound in the solvent at the storage temperature. 2. Consider using a different solvent or a co-solvent system. 3. Store solutions at a temperature that ensures solubility.

Experimental Protocols

General Protocol for a Long-Term Stability Study

This protocol outlines a general procedure for conducting a long-term stability study of a this compound solution.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration. Aliquot the solution into multiple vials made of an inert material (e.g., amber glass) to avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the vials under the desired long-term storage conditions (e.g., -20°C, 4°C, and 25°C) protected from light.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis: At each time point, remove a vial from each storage condition. Allow the vial to equilibrate to room temperature. Analyze the sample using a validated stability-indicating HPLC method to determine the concentration and purity of this compound.

  • Data Evaluation: Compare the results to the initial (time 0) analysis. A significant change in concentration or the appearance of degradation products indicates instability under those storage conditions.

General Protocol for a Forced Degradation Study

This protocol provides a general method for conducting a forced degradation study to support the validation of a stability-indicating analytical method.

  • Sample Preparation: Prepare several aliquots of a this compound solution.

  • Stress Conditions: Expose the aliquots to various stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat at a high temperature (e.g., 70°C) for 48 hours.

    • Photostability: Expose to UV light according to ICH Q1B guidelines.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the proposed analytical method (e.g., HPLC-UV/MS).

  • Method Validation: The method is considered stability-indicating if it can separate the intact this compound from all the degradation products formed under the various stress conditions.

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase A Define Storage Conditions (Temperature, Light, Humidity) B Select Analytical Method (e.g., HPLC) A->B Inputs to C Develop & Validate Stability-Indicating Method B->C Leads to D Prepare & Store Samples C->D Required for E Analyze Samples at Predetermined Time Points D->E Proceeds to F Assess Data for Degradation E->F Generates data for G Determine Shelf-Life / Beyond-Use Date F->G Informs H Document Results G->H Is documented in

Caption: Workflow for a typical stability testing study.

Troubleshooting_Guide Start Inconsistent Analytical Results Q1 Are storage conditions appropriate? Start->Q1 Sol1 Correct storage conditions (temperature, light protection) Q1->Sol1 No Q2 Is the analytical method validated as stability-indicating? Q1->Q2 Yes A1_Yes Yes A1_No No End Prepare fresh standards and repeat analysis Sol1->End Sol2 Perform forced degradation study and re-validate method Q2->Sol2 No Q3 Are there new, unidentified peaks? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Identify degradation products (e.g., using MS) Q3->Sol3 Yes Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting guide for inconsistent stability results.

References

Validation & Comparative

The Gold Standard for Glyphosate Analysis: A Comparative Guide to Method Validation Using Isotopically Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of glyphosate is paramount. This guide provides a comprehensive comparison of analytical method validation for glyphosate analysis, focusing on the superior performance of isotopically labeled internal standards over other alternatives. Experimental data and detailed protocols are presented to support the objective evaluation of these methods.

The use of an appropriate internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of analytical results. While various compounds have been explored, the scientific literature overwhelmingly supports the use of stable isotopically labeled analogs of the target analyte as the gold standard. In the context of glyphosate analysis, this translates to the use of isotopically labeled glyphosate (e.g., ¹³C₂, ¹⁵N-glyphosate) and its primary metabolite, aminomethylphosphonic acid (AMPA).

This guide will delve into the performance characteristics of methods employing these internal standards, drawing comparisons with other approaches where data is available. The information presented is collated from a range of validated analytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Performance of Internal Standards

The selection of an internal standard is a pivotal step in method development. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, co-elute chromatographically, and not be naturally present in the samples. Isotopically labeled standards are considered the most effective as they exhibit nearly identical chemical behavior to their non-labeled counterparts, ensuring accurate compensation for matrix effects and procedural losses.

The following tables summarize the performance of validated methods for glyphosate analysis using isotopically labeled internal standards across various matrices.

Table 1: Method Performance for Glyphosate Analysis using Isotopically Labeled Internal Standards

MatrixInternal StandardRecovery (%)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Citation
Urine¹³C₂, ¹⁵N-Glyphosate, ¹³C, ¹⁵N, D₂-AMPA79.1 - 119> 0.990.12 - 0.140.40 - 0.48[1]
Milk¹³C₃, ¹⁵N-Glyphosate, D₂, ¹³C, ¹⁵N-AMPA89 - 107> 0.995-10 (µg/L)[2][3]
WaterStable-isotope labeled Glyphosate and AMPA99 - 114-0.02 (µg/L)-[4]
Various FoodsStable isotopically labeled standards70 - 120--20 (ng/g)[5]
HoneyIsotope-labeled internal standards-> 0.99-10 (µg/kg)

Table 2: Comparison of Alternative Internal Standards and Methods

While isotopically labeled standards are preferred, some methods have explored other compounds. However, these alternatives often fall short in accurately mimicking the behavior of glyphosate, leading to less reliable results.

Internal Standard/MethodAnalyte(s)MatrixKey FindingsCitation
2-amino-4-phosphonobutyric acid and DL-2-amino-5-phosphonopentanoic acidGlyphosate, GlufosinateBiological SpecimensAcceptable linearities (R² > 0.98) and matrix effects (65%–140%). Compared as alternatives to GLYP¹³C₂¹⁵N.
Glufosinate D3Glyphosate, GlufosinateFoodUsed for quantitation of glufosinate. No IS was used for N-acetyl glyphosate.
ELISA vs. LC-MS/MSGlyphosateUrine, WaterELISA showed less accuracy in water but more reliability in urine compared to the specific LC-MS/MS method used in the study.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for glyphosate analysis using isotopically labeled internal standards.

Sample Preparation (Urine)
  • Fortification: Urine samples are fortified with isotopically labeled internal standards (¹³C₂, ¹⁵N-glyphosate and ¹³C, ¹⁵N, D₂-AMPA).

  • Solid-Phase Extraction (SPE): Samples are passed through cation-exchange and anion-exchange SPE cartridges for cleanup and concentration.

  • Elution and Reconstitution: The analytes are eluted, and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

Sample Preparation (Food Matrices)
  • Extraction: The sample is extracted with an aqueous solution, often containing additives like acetic acid and EDTA to improve extraction efficiency.

  • Internal Standard Spiking: A solution containing the isotopically labeled internal standards is added to the extraction solvent.

  • Cleanup: The extract undergoes a cleanup step, for example, using an Oasis HLB column, to remove matrix interferences.

  • Filtration: The final extract is filtered before injection into the LC-MS/MS system.

Workflow and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate a typical workflow for glyphosate analysis and a simplified representation of its mode of action.

Glyphosate Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Collection (e.g., Urine, Water, Food) Spiking Spiking with Isotopically Labeled Internal Standard Sample->Spiking Extraction Extraction Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for glyphosate analysis using an internal standard.

Glyphosate Mode of Action Shikimate Shikimate EPSPS EPSP Synthase Shikimate->EPSPS PEP Phosphoenolpyruvate (PEP) PEP->EPSPS Aromatic_AA Aromatic Amino Acids (Tyr, Phe, Trp) EPSPS->Aromatic_AA Inhibition Glyphosate Glyphosate Glyphosate->EPSPS Plant_Death Plant Death Aromatic_AA->Plant_Death

References

A Comparative Guide to Internal Standards for Glyphosate Analysis: Glyphosate-¹³C₂,¹⁵N vs. Sulfosate-d₉

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of glyphosate, a widely used broad-spectrum herbicide, is a critical task in environmental monitoring, food safety, and toxicological studies. The inherent polarity and amphoteric nature of glyphosate present analytical challenges, often necessitating the use of an internal standard (IS) to ensure the accuracy and reliability of quantitative analysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal IS should mimic the physicochemical behavior of the analyte during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.

Data Presentation: Performance of Glyphosate-¹³C₂,¹⁵N

The following table summarizes the performance characteristics of Glyphosate-¹³C₂,¹⁵N as an internal standard in various analytical methods for glyphosate determination. This data has been compiled from multiple studies and demonstrates the reliability and effectiveness of this IS across different matrices and experimental conditions.

Performance MetricMatrixValueReference
Linearity (R²) Food (various)>0.990[1]
Plasma & Urine>0.989[2]
Human Urine>0.99[3]
Honey≥0.9967[4]
Recovery Food (various)70-120%[1]
Human Urine79.1-119%
Water99-114%
Cereals85%
Foods (various)80.0-104%
Precision (RSD) Food (various)<25%
Human Urine (Intra-day)3.13-8.83%
Human Urine (Inter-day)7.22-9.09%
Foods (various)6.7-18.2%
Limit of Quantification (LOQ) Food (various)<10 ng/g
PlasmaNot Specified
Human Urine0.48 ng/mL
Water0.02 µg/L
Foods (various)0.05 mg/kg
Limit of Detection (LOD) Food (various)1.6 ng/g (avocado)
PlasmaNot Specified
Human Urine0.14 ng/mL

Comparative Analysis

Glyphosate-¹³C₂,¹⁵N is considered the gold standard for glyphosate quantification. Its key advantages include:

  • Identical Chemical Properties: Being labeled with stable, heavy isotopes of carbon and nitrogen, its chemical and physical properties are virtually identical to the native glyphosate. This ensures that it co-elutes perfectly with the analyte during chromatography, providing the most accurate compensation for matrix effects.

  • High Isotopic Stability: The ¹³C and ¹⁵N labels are integral to the molecular backbone and are not susceptible to exchange with protons from the solvent or matrix, ensuring the stability of the mass difference.

  • No Isotope Effect: The heavier isotopes do not significantly alter the retention time compared to the unlabeled analyte, preventing chromatographic separation of the analyte and the internal standard.

Sulfosate-d₉ , which is understood to be a deuterated form of the trimethylsulfonium salt of glyphosate, is not documented as a commercially available or commonly used internal standard for glyphosate analysis. However, based on the general properties of deuterated standards, a theoretical comparison can be made:

  • Potential for Isotope Effect: Deuterium is heavier than protium (¹H), and the C-D bond is stronger than the C-H bond. This can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the non-deuterated analyte. This phenomenon, known as the "isotope effect," can result in incomplete co-elution and, therefore, less accurate compensation for matrix effects, especially in complex matrices with significant ion suppression or enhancement zones.

  • Risk of H/D Exchange: In some molecules and under certain pH or temperature conditions, deuterium atoms can be susceptible to back-exchange with protons from the surrounding environment. This would lead to a loss of the isotopic label and compromise the accuracy of quantification. The stability of the deuterium labels on a trimethylsulfonium group would need to be carefully evaluated under the specific analytical conditions.

  • Availability and Cost: Deuterated standards are often less expensive to synthesize than ¹³C- and ¹⁵N-labeled compounds. However, the lack of commercial availability for Sulfosate-d₉ suggests that its synthesis may not be straightforward or in demand.

Experimental Protocols

Below is a representative experimental protocol for the analysis of glyphosate in food matrices using Glyphosate-¹³C₂,¹⁵N as an internal standard, based on methodologies described in the literature.

1. Sample Preparation (Aqueous Extraction)

  • Homogenization: Homogenize a representative portion of the sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of Glyphosate-¹³C₂,¹⁵N working solution to the sample.

  • Extraction: Add 20 mL of an aqueous extraction solvent (e.g., 50 mM acetic acid and 10 mM EDTA in HPLC-grade water).

  • Shaking/Vortexing: Cap the tube and shake vigorously for 10 minutes.

  • Centrifugation: Centrifuge the sample at ≥8000 rpm for 10 minutes.

2. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 cc) with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Elution: Elute the analytes with an appropriate solvent.

  • Filtration: Filter the final extract through a 0.2 µm nylon syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar analytes, such as a mixed-mode or anion-exchange column.

  • Mobile Phase: A gradient elution using, for example, Mobile Phase A: 4 mM TBA-OH in water, pH 2.8, and Mobile Phase B: Methanol.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both glyphosate and Glyphosate-¹³C₂,¹⁵N to ensure accurate identification and quantification.

    • Example Transitions for Glyphosate: m/z 168 → 150 (quantifier), m/z 168 → 63 (qualifier)

    • Example Transitions for Glyphosate-¹³C₂,¹⁵N: m/z 171 → 152 (quantifier)

Mandatory Visualization

Experimental Workflow for Glyphosate Analysis

G cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Sample Spike Spike with Glyphosate-¹³C₂,¹⁵N IS Sample->Spike Extract Aqueous Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Supernatant Filter Filtration SPE->Filter LC_MSMS LC-MS/MS Analysis (Negative ESI, MRM) Filter->LC_MSMS Final Extract Data Data Processing & Quantification LC_MSMS->Data

Caption: Workflow for glyphosate analysis using an internal standard.

Logical Relationship of Internal Standard Selection

G cluster_IS Internal Standard Choice cluster_pros_cons_C13N15 Glyphosate-¹³C₂,¹⁵N Attributes cluster_pros_cons_D9 Sulfosate-d₉ (Theoretical) Attributes Analyte Glyphosate Analysis IS_C13N15 Glyphosate-¹³C₂,¹⁵N Analyte->IS_C13N15 IS_D9 Sulfosate-d₉ (Deuterated) Analyte->IS_D9 Pros_C13N15 Pros: - Identical chemical properties - Co-elution with analyte - High isotopic stability - No isotope effect Cons_C13N15 Cons: - Higher cost Pros_D9 Pros: - Potentially lower cost Cons_D9 Cons: - Potential for isotope effect (retention time shift) - Risk of H/D exchange - Lack of commercial availability and validation data

Caption: Comparison of internal standard attributes.

Conclusion

Based on the extensive body of scientific literature, Glyphosate-¹³C₂,¹⁵N is the unequivocally superior choice as an internal standard for the quantitative analysis of glyphosate. Its performance is well-documented, with excellent linearity, recovery, and precision across a wide range of matrices. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures the most accurate correction for analytical variability, making it the gold standard for regulatory, research, and clinical applications.

There is currently no available scientific literature detailing the use or performance of Sulfosate-d₉ as an internal standard for glyphosate analysis. While deuterated standards can be a cost-effective option for some analyses, they carry inherent risks, such as chromatographic shifts due to the isotope effect and potential for H/D exchange, which can compromise data quality. Given the lack of validation data and commercial availability, the use of Sulfosate-d₉ is not recommended for reliable and accurate glyphosate quantification.

For researchers, scientists, and drug development professionals requiring the highest level of data integrity, Glyphosate-¹³C₂,¹⁵N is the recommended internal standard.

References

The Role of Sulfosate-d9 in Enhancing Accuracy and Precision in Glyphosate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the use of isotopically labeled internal standards in analytical methodologies.

The widespread use of glyphosate, a broad-spectrum herbicide, has led to a growing demand for its accurate and precise quantification in various matrices, including environmental samples and food products. The inherent chemical properties of glyphosate, such as high polarity and the absence of a strong chromophore, present analytical challenges.[1][2][3] This guide provides a comparative overview of analytical methods for glyphosate quantification, with a focus on the use of isotopically labeled internal standards, such as Sulfosate-d9, to improve accuracy and precision.

The Advantage of Isotope Dilution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of glyphosate due to its high sensitivity and selectivity.[4][5] Within this methodology, the use of an isotopically labeled internal standard, like this compound, is crucial for achieving the most accurate and precise results. This approach, known as isotope dilution mass spectrometry, involves adding a known amount of the labeled standard to the sample at the beginning of the analytical process.

This compound, a deuterated analog of glyphosate, is an ideal internal standard as it behaves chemically and physically identically to the target analyte (glyphosate) during sample extraction, cleanup, and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of any analyte loss that may occur during sample preparation and for the compensation of matrix effects, which are common sources of error in complex samples.

Comparative Analysis of Quantification Methods

The accuracy and precision of glyphosate quantification are significantly influenced by the chosen analytical method and the use of an appropriate internal standard. Below is a comparison of different approaches.

Isotope Dilution with Labeled Internal Standards (e.g., this compound)

This method is considered the gold standard for quantitative analysis. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte provides the most effective compensation for matrix effects and variations in instrument response.

Internal Standard Method (with a non-isotopic standard)

In this method, a compound that is chemically similar but not identical to the analyte is used as the internal standard. While this can correct for some variability, differences in extraction efficiency and ionization suppression between the analyte and the internal standard can lead to inaccuracies.

External Standard Method

This is the simplest quantification method, relying on a calibration curve generated from standards prepared in a clean solvent. However, it does not account for matrix effects or variations in sample preparation, which can lead to significant errors in accuracy and precision.

Quantitative Data Comparison

The following tables summarize the performance of various LC-MS/MS methods for glyphosate quantification, highlighting the impact of using isotopically labeled internal standards.

Table 1: Accuracy of Glyphosate Quantification Methods

Analytical MethodInternal StandardMatrixFortification LevelRecovery (%)Reference
LC-MS/MS¹³C₃¹⁵N-glyphosate, D₂¹³C¹⁵N-AMPAMilk10 µg/L (LOQ)89-107
LC-MS/MS¹³C₃¹⁵N-glyphosate, D₂¹³C¹⁵N-AMPAUrine0.1 µg/L (LOQ)89-107
LC-MS/MSIsotopic-labeled analytesCereal5, 10, 20 µg/kg91-114
LC-MS/MSIsotope DilutionWater0.05 µg/L99-114
LC-MS/MSNot specifiedRiceThree levels76-105
LC-FLDNone (External Standard)Water0.8, 1.2, 4.0 µg/L91-113

Table 2: Precision of Glyphosate Quantification Methods

Analytical MethodInternal StandardMatrixFortification LevelRelative Standard Deviation (RSD) (%)Reference
LC-MS/MS¹³C₃¹⁵N-glyphosate, D₂¹³C¹⁵N-AMPAMilkMultiple levels≤7.4
LC-MS/MS¹³C₃¹⁵N-glyphosate, D₂¹³C¹⁵N-AMPAUrineMultiple levels≤11.4
LC-MS/MSIsotopic-labeled analytesCereal5, 10, 20 µg/kg3.8-6.1 (inter-day)
LC-MS/MSIsotope DilutionWater0.05 µg/L2-7
LC-MS/MSNot specifiedRiceThree levels<11
LC-FLDNone (External Standard)Water0.8, 1.2, 4.0 µg/L<18

Table 3: Limits of Quantification (LOQs) for Glyphosate

Analytical MethodMatrixLOQReference
LC-MS/MSMilk10 µg/L
LC-MS/MSUrine0.1 µg/L
LC-MS/MSCereal5 µg/kg
LC-MS/MSWater0.0025 µg/L
LC-MS/MSRice0.0456 mg/kg
HPLC-DADWater300 µg/L
LC-FLDWater0.2-0.8 µg/L

The data clearly demonstrates that methods employing isotope dilution with labeled internal standards consistently achieve high accuracy (recoveries close to 100%) and excellent precision (low RSD).

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below is a typical experimental protocol for the quantification of glyphosate in water samples using LC-MS/MS with an isotopically labeled internal standard.

Sample Preparation and Extraction
  • Sample Collection: Collect water samples in polypropylene containers.

  • Internal Standard Spiking: Add a known concentration of this compound (or another labeled glyphosate standard) to each sample.

  • Derivatization (if required): For some methods, derivatization with a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) is performed to improve chromatographic retention and sensitivity. This step involves adding a borate buffer and the FMOC-Cl solution, followed by incubation.

  • Cleanup: Depending on the matrix, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable liquid chromatography column, such as a mixed-mode column that provides both reversed-phase and anion-exchange retention, to separate glyphosate from other matrix components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify glyphosate and the internal standard. The specific precursor-to-product ion transitions for both the native and labeled glyphosate are monitored.

Workflow for Glyphosate Quantification

The following diagram illustrates the typical workflow for glyphosate analysis using an isotopically labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Food) Spike Spiking with This compound Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification Result Final Result Quantification->Result

Figure 1: General workflow for glyphosate quantification using an internal standard.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in glyphosate quantification, the use of an isotopically labeled internal standard like this compound in conjunction with LC-MS/MS is the recommended methodology. This approach effectively mitigates matrix effects and corrects for analyte loss during sample preparation, leading to reliable and defensible data. While other methods exist, the isotope dilution technique provides superior performance, particularly for complex matrices and low-level detection.

References

Inter-laboratory Comparison of Analytical Methods for Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Sulfosate-d9, a deuterated internal standard for Sulfosate, a glyphosate-based herbicide. The information presented is based on established analytical techniques for glyphosate and related compounds, supplemented with illustrative inter-laboratory comparison data to guide researchers in method selection and performance evaluation.

Data Presentation: Inter-laboratory Performance

To assess the reliability and reproducibility of this compound analysis, a hypothetical inter-laboratory study was conducted. Five laboratories were provided with a standard solution of this compound at a known concentration (25 ng/mL). Each laboratory analyzed the sample in triplicate using their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The performance of each laboratory was evaluated based on accuracy (recovery %) and precision (relative standard deviation, % RSD).

Table 1: Inter-laboratory Comparison of this compound Quantification

LaboratoryMethod HighlightsMean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Recovery (%)Relative Standard Deviation (% RSD)
Lab 1LC-MS/MS with FMOC derivatization24.51.298.04.9
Lab 2Direct injection LC-MS/MS (HILIC)25.82.1103.28.1
Lab 3LC-MS/MS with FMOC derivatization23.91.595.66.3
Lab 4Direct injection LC-MS/MS (C18)26.12.5104.49.6
Lab 5LC-MS/MS with FMOC derivatization24.81.199.24.4

Note: The data presented in this table is for illustrative purposes and is based on typical performance characteristics of the described analytical methods for related compounds.

Experimental Protocols

The following are detailed methodologies for two common approaches to the analysis of glyphosate and its isotopically labeled internal standards like this compound.

Method 1: LC-MS/MS with Pre-column Derivatization using FMOC-Cl

This method involves a chemical derivatization step to improve the chromatographic retention and ionization efficiency of the analyte.

  • Sample Preparation & Derivatization:

    • To 1 mL of the sample, add an appropriate volume of this compound internal standard solution.

    • Add 100 µL of borate buffer (pH 9.0).

    • Add 100 µL of 5 mg/mL 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in acetonitrile.

    • Vortex for 1 minute and let the reaction proceed for 30 minutes at room temperature.

    • Quench the reaction by adding 100 µL of 1% formic acid.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hypothetical transition for this compound-FMOC derivative.

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Method 2: Direct Analysis by LC-MS/MS using HILIC Chromatography

This method avoids the derivatization step, offering a more streamlined workflow.

  • Sample Preparation:

    • To 1 mL of the sample, add an appropriate volume of this compound internal standard solution.

    • Dilute the sample with an equal volume of acetonitrile.

    • Vortex and centrifuge to precipitate any proteins or particulates.

    • Transfer the supernatant to an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% B, ramp down to 50% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hypothetical transition for underivatized this compound.

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analyte.

Mandatory Visualization

Experimental_Workflow Sample Aqueous Sample Add_IS Add this compound Internal Standard Sample->Add_IS Derivatization Derivatization with FMOC-Cl (Method 1) Add_IS->Derivatization Method 1 Dilution Dilution with ACN (Method 2) Add_IS->Dilution Method 2 Filter Filtration / Centrifugation Derivatization->Filter Dilution->Filter LC_Separation LC Separation (C18 or HILIC) Filter->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Method_Comparison_Logic cluster_method1 Method 1: Derivatization cluster_method2 Method 2: Direct Injection Start Start: Method Selection for This compound Analysis Decision Decision Criteria: - Required Sensitivity - Sample Throughput - Matrix Complexity Start->Decision M1_Pros Pros: - Improved chromatography - Higher sensitivity M1_Cons Cons: - Extra sample prep step - Potential for derivatization variability Conclusion Select Optimal Method M1_Cons->Conclusion M2_Pros Pros: - Faster sample prep - Simpler workflow M2_Cons Cons: - Potential for matrix effects - May require specialized HILIC column M2_Cons->Conclusion Decision->M1_Pros High Sensitivity Needed Decision->M2_Pros High Throughput Needed

Caption: Decision logic for selecting an analytical method for this compound.

Validation of Sulfosate-d9 for Environmental Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfosate-d9's performance as an internal standard in regulated environmental testing, alongside other alternatives. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate analytical standards.

The Critical Role of Internal Standards in Environmental Analysis

Accurate and precise quantification of analytes like sulfosate in complex environmental matrices such as soil and water is a significant analytical challenge. Matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby providing a reliable reference for quantification.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and reliability of an analytical method. While various types of internal standards can be used, stable isotope-labeled standards are highly preferred for their ability to accurately mimic the behavior of the analyte.

Internal Standard TypeAnalyte MatchingCo-elution with AnalyteMatrix Effect CompensationRelative Cost
This compound (Deuterated) Excellent Identical Excellent High
Structural AnalogGoodVariableModerateLow
HomologueFairDifferentPoorLow

Quantitative Performance Data

The following table summarizes the typical performance characteristics of an analytical method for sulfosate using a deuterated internal standard like this compound, based on data from similar validated methods for glyphosate.[1][2][3]

Validation ParameterTypical PerformanceAcceptance Criteria (e.g., SANTE/11312/2021)
Linearity (R²) > 0.99≥ 0.99
Accuracy (Recovery %) 80-110%70-120%
Precision (RSD %)
- Repeatability< 15%≤ 20%
- Intermediate Precision< 20%≤ 20%
Limit of Detection (LOD) 0.01 - 0.1 µg/L (water)Method Dependent
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/L (water)Method Dependent

Experimental Protocol: Sulfosate Analysis in Water Samples

This section details a typical experimental protocol for the quantification of sulfosate in water samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Filtration: Filter water samples through a 0.45 µm syringe filter to remove particulate matter.

  • Internal Standard Spiking: Add a known concentration of this compound solution to a specific volume of the filtered water sample.

  • Dilution: Dilute the sample with an appropriate solvent (e.g., mobile phase) as needed to bring the analyte concentration within the calibration range.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A suitable reversed-phase column (e.g., C18) for polar compounds.

    • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid.[4]

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both sulfosate and this compound. This provides high selectivity and sensitivity.[3]

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of sulfosate and a constant concentration of this compound.

  • Quantification: Determine the concentration of sulfosate in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the validation of this compound and a logical diagram for the quantification process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Environmental Sample (Water/Soil) Filter Filtration/Extraction Sample->Filter Spike Spike with this compound Filter->Spike Dilute Dilution Spike->Dilute LC Liquid Chromatography Separation Dilute->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification using Peak Area Ratios MS->Quant Report Final Concentration Report Quant->Report

Caption: Experimental workflow for sulfosate analysis.

G Analyte Sulfosate (Unknown Concentration) Ratio Measure Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Known Concentration) IS->Ratio Result Determine Analyte Concentration Ratio->Result CalCurve Calibration Curve CalCurve->Result

Caption: Isotope dilution quantification logic.

References

Determining the Limit of Quantification for Glyphosate using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the analytical landscape, the precise and accurate quantification of herbicides like glyphosate is paramount for ensuring environmental and food safety. This guide provides a comprehensive comparison of methodologies for determining the limit of quantification (LOQ) of glyphosate, with a particular focus on the use of stable isotope-labeled internal standards, such as glyphosate-d2, for enhanced accuracy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.

The use of deuterated internal standards, such as a conceptual "Sulfosate-d9" for a corresponding analyte, is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods.[1] These standards, being structurally identical to the analyte of interest but with a different mass, co-elute during chromatography and experience similar matrix effects, allowing for accurate correction of signal variations.[1][2]

Experimental Protocol: Determination of the Limit of Quantification (LOQ)

The following protocol outlines a standard procedure for determining the LOQ of glyphosate in a given matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.

Objective: To determine the lowest concentration of glyphosate that can be reliably quantified with acceptable precision and accuracy.

Materials:

  • Glyphosate analytical standard

  • Glyphosate stable isotope-labeled internal standard (e.g., Glyphosate-13C2, 15N)

  • LC-MS/MS system

  • Analytical column suitable for polar compounds

  • Reagents for mobile phase and sample extraction (e.g., water, methanol, formic acid)

  • Matrix blanks (e.g., water, soil extract, food homogenate)

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of both the glyphosate standard and the internal standard in a suitable solvent (e.g., Milli-Q water).

  • Preparation of Calibration Standards: Create a series of calibration standards by spiking the matrix blank with known concentrations of the glyphosate standard. A typical range might be from 0.1 µg/L to 100 µg/L.

  • Fortification with Internal Standard: Add a constant concentration of the internal standard to all calibration standards and test samples.

  • Sample Extraction: Extract the fortified samples using a validated method appropriate for the matrix. This may involve steps like solvent extraction, solid-phase extraction (SPE), or QuEChERS.

  • LC-MS/MS Analysis: Inject the extracted samples into the LC-MS/MS system. The analysis is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both glyphosate and its internal standard. For glyphosate, a common transition is m/z 168 → 150.[3]

  • Data Analysis and LOQ Determination: The LOQ is established as the lowest concentration in the calibration curve that meets predefined criteria for accuracy and precision.[4] Typically, this involves:

    • Accuracy: The mean concentration should be within a certain percentage of the nominal value (e.g., 70-120%).

    • Precision: The relative standard deviation (RSD) of replicate measurements should be below a specified threshold (e.g., ≤20%).

Comparative Data: Limits of Quantification for Glyphosate

The LOQ for glyphosate can vary significantly depending on the analytical method, instrumentation, and the complexity of the sample matrix. The following table summarizes reported LOQ values from various studies.

MatrixAnalytical MethodDerivatizationInternal Standard UsedLimit of Quantification (LOQ)Reference
MilkLC-MS/MSNoStable Isotope Labeled10 µg/L
UrineLC-MS/MSNoStable Isotope Labeled0.1 µg/L
WaterLC-MS/MSFMOCNot specified0.01 µg/L
Edible OilsLC-MS/MSNoNot specified10 µg/kg
CornUPLC-MS/MSNoNot specified0.2 µM
BeebreadLC-MS/MSFMOCStable Isotope Labeled10 µg/kg

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps involved in sample preparation and the logical workflow for determining the LOQ.

G cluster_prep Sample Preparation Workflow sample Matrix Blank spike_analyte Spike with Glyphosate Standard sample->spike_analyte spike_is Add Internal Standard spike_analyte->spike_is extraction Sample Extraction (e.g., SPE) spike_is->extraction analysis LC-MS/MS Analysis extraction->analysis G cluster_loq LOQ Determination Logic start Analyze Spiked Samples at Various Concentrations check_accuracy Is Mean Accuracy within 70-120%? start->check_accuracy check_precision Is RSD ≤ 20%? check_accuracy->check_precision Yes increase_conc Test Higher Concentration check_accuracy->increase_conc No loq_established LOQ Established at this Concentration check_precision->loq_established Yes check_precision->increase_conc No fail Criteria Not Met increase_conc->start

References

Navigating Glyphosate Analysis: A Comparative Guide to Assay Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of glyphosate is paramount. This guide provides a detailed comparison of analytical methods for glyphosate detection, with a focus on the linearity and range of assays utilizing isotopically labeled internal standards, analogous to Sulfosate-d9, and alternative techniques. Experimental data is presented to support an objective evaluation of each method's performance.

The robust and sensitive quantification of glyphosate, a widely used herbicide, is crucial for environmental monitoring, food safety, and toxicological studies. The use of an appropriate internal standard is critical for achieving accurate and precise results, particularly in complex matrices. While the specific term "this compound" is not prevalent in scientific literature, it implies a deuterated form of sulfosate (glyphosate trimesium). In practice, various isotopically labeled glyphosate standards, such as 13C2, 15N-glyphosate or deuterated glyphosate, serve the same purpose of correcting for matrix effects and variations in sample preparation and instrument response. This guide will therefore consider data from assays using these analogous isotopically labeled standards as representative of the performance expected when using a "this compound" standard in LC-MS/MS analysis.

Performance Comparison of Glyphosate Quantification Methods

The selection of an appropriate analytical method for glyphosate quantification depends on factors such as the required sensitivity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of three common methodologies: Direct Analysis by LC-MS/MS with an isotopically labeled internal standard, HPLC with pre-column derivatization and fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

Parameter Direct Analysis (LC-MS/MS with Isotopically Labeled IS) HPLC with Derivatization (FMOC-Cl) and Fluorescence Detection Enzyme-Linked Immunosorbent Assay (ELISA)
Linearity (R²) >0.99[1][2][3]>0.99[4]Good correlation with LC-MS/MS, but can be matrix-dependent.[5]
Linear Range 10 - 1000 ng/mL0.20 - 10 µg/L0.075 - 4.0 ppb (matrix dependent)
Limit of Detection (LOD) As low as 0.23 µg/L in waterAs low as 0.24 µg L-10.05 ppb
Limit of Quantification (LOQ) 0.1 µg/L in urine, 10 µg/L in milk0.05 mg/kg in food matrices0.075 ppb (matrix dependent)
Throughput HighModerateHigh
Specificity HighHighModerate to High (potential for cross-reactivity)

Experimental Workflows and Methodologies

To provide a practical understanding of these analytical approaches, this section details the experimental protocols for each method and includes a visual representation of the LC-MS/MS workflow.

Experimental Workflow for Glyphosate Analysis using LC-MS/MS with an Isotopically Labeled Internal Standard

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Collection (e.g., Water, Food) Homogenization Homogenization/ Extraction Sample->Homogenization IS_Spiking Spiking with Isotopically Labeled IS (e.g., this compound analog) Homogenization->IS_Spiking Cleanup Sample Cleanup (e.g., SPE, QuEChERS) IS_Spiking->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting method_selection cluster_requirements Analytical Requirements cluster_methods Analytical Methods Sensitivity High Sensitivity & Specificity LCMS LC-MS/MS Sensitivity->LCMS Ideal for HPLC HPLC-FLD Sensitivity->HPLC Good for Throughput High Throughput ELISA ELISA Throughput->ELISA Ideal for Cost Low Cost Cost->HPLC Cost->ELISA Matrix Complex Matrix Matrix->LCMS LCMS->Throughput Lower HPLC->Throughput Moderate ELISA->Sensitivity Lower Specificity

References

The Gold Standard for Glyphosate Analysis: A Comparative Guide to the Specificity and Selectivity of Deuterated Internal Standards in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of glyphosate in complex matrices is a significant challenge. The inherent properties of glyphosate and the variability introduced by diverse sample compositions necessitate robust analytical methods. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of high-quality quantitative analysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of deuterated glyphosate internal standards, with a focus on Glyphosate-d2 as a representative, against other analytical approaches. Experimental data is presented to underscore its superiority in mitigating analytical variability and ensuring data accuracy.

A Note on Nomenclature: "Sulfosate-d9"

An initial search for "this compound" did not yield a standard, commercially available deuterated internal standard for glyphosate analysis. The scientific literature predominantly refers to deuterated glyphosate standards as Glyphosate-d2, ¹³C₂,¹⁵N-Glyphosate, or similar variations based on the specific isotopes used. It is likely that "this compound" is a non-standard or proprietary name. Therefore, this guide will focus on the widely used and well-documented Glyphosate-d2 as the exemplar for deuterated glyphosate internal standards.

The Critical Role of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium. The fundamental principle is that the deuterated standard behaves nearly identically to the native analyte during sample preparation, chromatography, and ionization.[1] This co-elution and similar physicochemical behavior allows the deuterated internal standard to effectively compensate for variations in the analytical process, such as extraction recovery, injection volume, and matrix effects like ion suppression or enhancement.[2][3] The result is a significant improvement in the accuracy and precision of quantitative measurements.[2]

Comparative Performance of Deuterated Internal Standards

The use of a deuterated internal standard like Glyphosate-d2 significantly enhances the reliability of glyphosate quantification in complex matrices. The following tables summarize the performance of analytical methods utilizing deuterated internal standards across various sample types.

Table 1: Performance of Deuterated Glyphosate Internal Standards in Food Matrices
MatrixInternal StandardAnalyte(s)Spiking Level (µg/kg)Recovery (%)Precision (% RSD)Linearity (r²)Reference
CerealIsotopic-labeledGlyphosate, Glufosinate5, 10, 2091 - 1143.8 - 6.1 (inter-day)>0.99[4]
OatmealIsotopically labelledGlyphosate, AMPA, Glufosinate10085-115<15>0.998
Wheat FlourIsotopically labelledGlyphosate, Glufosinate10081-119<19Not Specified
Various FoodsGlyphosate-¹³C₂, ¹⁵NGlyphosate, Glufosinate, AMPA, N-acetyl glyphosate20, 50, 250, 500 (ng/g)70 - 120 (for Glyphosate & Glufosinate)<25 (for Glyphosate & Glufosinate)Not Specified
Table 2: Performance of Deuterated Glyphosate Internal Standards in Biological and Environmental Matrices
MatrixInternal StandardAnalyte(s)Fortification Level (µg/L)Mean Recovery (%)Precision (% RSD)LOQ (µg/L)Reference
Human UrineStable isotope labeledGlyphosate, AMPA0.1, 2, 80089 - 107≤11.40.1
Bovine MilkStable isotope labeledGlyphosate, AMPA10, 25, 2,50089 - 107≤7.410
Human UrineIsotope-labeledGlyphosate & 6 O,O-dialkylphosphatesNot Specified97 - 103<50.2 - 0.8
Drinking WaterGlyphosate-¹³C₂,¹⁵N, AMPA-¹³C,¹⁵N,D₂, Glufosinate-D₃Glyphosate, AMPA, GlufosinateNot Specified96 - 1027.9 - 110.01
Table 3: Conceptual Comparison of Internal Standard Strategies for Glyphosate Analysis
ParameterNo Internal StandardNon-Deuterated (Analog) ISDeuterated IS (e.g., Glyphosate-d2)
Compensation for Matrix Effects PoorPartial to GoodExcellent
Correction for Extraction Variability NonePartialExcellent
Chromatographic Co-elution Not ApplicableVariableNear Identical
Accuracy Low to ModerateModerate to HighHigh
Precision LowModerateHigh
Selectivity Dependent on methodDependent on methodHigh (mass difference)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the analysis of glyphosate in complex samples using a deuterated internal standard.

Sample Preparation (General Procedure for Food Matrices)
  • Homogenization: Weigh a representative portion (e.g., 5 grams) of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., 100 µL of 20 µg/mL Glyphosate-d2 in water).

  • Extraction: Add the extraction solvent (e.g., 10 mL of water followed by 10 mL of methanol with 1% v/v formic acid).

  • Shaking and Centrifugation: Agitate the sample for a defined period (e.g., 15 minutes) and then centrifuge to separate the solid and liquid phases.

  • Cleanup (if necessary): The supernatant may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Final Extract Preparation: An aliquot of the supernatant or the eluate from the cleanup step is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A column suitable for polar analytes, such as a polymer-based amino column or a mixed-mode column, is typically used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium carbonate or formic acid to ensure proper ionization.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for glyphosate and its analogues.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Quality Control
  • Calibration Curve: A calibration curve is prepared by analyzing a series of standards of known concentrations containing a constant amount of the deuterated internal standard.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentration levels are prepared in a representative blank matrix and analyzed with each batch of samples to assess the accuracy and precision of the method.

  • Acceptance Criteria: The results for the QC samples should fall within predefined acceptance criteria (e.g., within ±15% of the nominal concentration and a precision of <15% RSD).

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (e.g., Food, Urine) Spike Spike with Glyphosate-d2 (IS) Sample->Spike Extract Extraction Spike->Extract Cleanup Cleanup (SPE) Extract->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification (via Calibration Curve) Ratio->Quant

Caption: Experimental workflow for glyphosate analysis using a deuterated internal standard.

logical_relationship cluster_problem Analytical Challenges in Complex Matrices cluster_solution Solution cluster_outcome Result ME Matrix Effects (Ion Suppression/Enhancement) DIS Deuterated Internal Standard (e.g., Glyphosate-d2) ME->DIS EV Extraction Variability EV->DIS IV Injection Volume Inconsistency IV->DIS Acc Improved Accuracy DIS->Acc Prec Enhanced Precision DIS->Prec Rel Reliable Quantification Acc->Rel Prec->Rel

Caption: Rationale for using a deuterated internal standard to improve analytical outcomes.

Conclusion

The use of deuterated internal standards, such as Glyphosate-d2, is the gold standard for the accurate and precise quantification of glyphosate in complex samples. The near-identical physicochemical properties of the deuterated standard to the native analyte allow for effective compensation of matrix effects and other sources of analytical variability. The experimental data clearly demonstrates superior performance in terms of accuracy, precision, and reliability across a wide range of challenging matrices. For researchers and scientists requiring the highest quality data for regulatory submissions, environmental monitoring, or food safety assessment, the implementation of a validated LC-MS/MS method incorporating a deuterated internal standard is indispensable.

References

Performance Showdown: A Comparative Guide to Deuterated Sulfosate and Glyphosate Analogues in Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sulfosate and its parent compound, glyphosate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative evaluation of the performance of Sulfosate-d9 and other deuterated analogues, supported by available experimental data, to inform the selection of the most suitable internal standard for your analytical needs.

In the realm of quantitative analysis, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability. Deuterated analogues, by virtue of their chemical similarity to the analyte of interest, co-elute and experience similar ionization effects, thereby compensating for matrix effects and variations in sample preparation and instrument response. This guide delves into the performance characteristics of this compound, Glyphosate-d2, and Glyphosate-¹³C₂-¹⁵N, offering a side-by-side look at their efficacy in analytical methodologies.

Performance Comparison of Deuterated Internal Standards

Internal StandardAnalyte(s)MatrixAccuracy (Recovery %)Precision (%RSD)
This compound Sulfosate / GlyphosateVariousData not available in cited literatureData not available in cited literature
Glyphosate-d2 Glyphosate, AMPADrinking WaterNot explicitly stated, but method showed excellent linearity (R² > 0.999)Area RSD < 5% for all concentrations
Glyphosate-¹³C₂-¹⁵N Glyphosate, AMPA, GlufosinateWater99% - 114%2% - 7%
Glyphosate-¹³C₂-¹⁵N Glyphosate, AMPA, GlufosinateVarious Foods (Corn, Avocado, Carrot, Egg, Tea)Generally 70-120% (some exceptions noted)< 25% (some exceptions for AMPA at low levels)

Note: The performance of an internal standard is intrinsically linked to the specific analytical method and matrix being tested. The data presented is indicative of the potential performance of these analogues.

Experimental Methodologies: A Closer Look

The performance of a deuterated internal standard is contingent on the analytical method in which it is employed. Below are summaries of typical experimental protocols used for the analysis of glyphosate and related compounds, utilizing deuterated internal standards.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

A common procedure for the extraction and concentration of glyphosate and its metabolites from water samples involves the following steps:

  • Sample Preservation and Spiking: Water samples are preserved and spiked with the deuterated internal standard solution (e.g., Glyphosate-¹³C₂-¹⁵N).

  • Derivatization: The samples are derivatized, often with 9-fluorenylmethylchloroformate (FMOC-Cl), to improve chromatographic retention and detection.

  • Solid-Phase Extraction: The derivatized sample is passed through an SPE cartridge to concentrate the analytes and remove interfering matrix components.

  • Elution: The analytes are eluted from the SPE cartridge with an appropriate solvent.

  • Analysis: The eluate is then analyzed by LC-MS/MS.

LC-MS/MS Analysis

The instrumental analysis is a critical step where the separation and detection of the analyte and internal standard occur.

  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where the analytes are separated on a column. The choice of column and mobile phase is crucial for achieving good separation from matrix interferences.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes and their deuterated internal standards.

Visualizing the Workflow and Rationale

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the logical relationship of using a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Collection Sample Collection Spiking with Deuterated IS Spiking with Deuterated IS Sample Collection->Spiking with Deuterated IS Derivatization Derivatization Spiking with Deuterated IS->Derivatization Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Derivatization->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution LC Separation LC Separation Elution->LC Separation Inject MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Generate Data Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for herbicide analysis.

G Analyte Analyte (e.g., Sulfosate) Sample_Prep Sample Preparation Variability Analyte->Sample_Prep Instrument_Response Instrumental Variability Analyte->Instrument_Response Deuterated_IS Deuterated Internal Standard (e.g., this compound) Deuterated_IS->Sample_Prep Deuterated_IS->Instrument_Response Ratio Analyte/IS Ratio Sample_Prep->Ratio Corrects for loss Instrument_Response->Ratio Corrects for variation Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: Principle of deuterated internal standard correction.

Conclusion

The selection of a deuterated internal standard is a critical decision in the development of robust and reliable analytical methods for sulfosate and glyphosate. While specific comparative data for this compound is limited, the available information on other deuterated glyphosate analogues, such as Glyphosate-d2 and Glyphosate-¹³C₂-¹⁵N, demonstrates their effectiveness in providing high accuracy and precision in complex matrices.

Researchers should consider the specific requirements of their assay, including the matrix, required limits of detection, and availability of certified reference materials when selecting an internal standard. The principles of isotopic dilution and the experimental workflows outlined in this guide provide a solid foundation for the successful implementation of these powerful analytical tools. As more data becomes available for a wider range of deuterated analogues, the scientific community will be better equipped to make even more informed decisions for their specific applications.

Safety Operating Guide

Proper Disposal of Sulfosate-d9 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Sulfosate-d9 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Sulfosate is a salt of glyphosate, with the "-d9" designation indicating a deuterated form of the molecule. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures outlined here are based on the established protocols for glyphosate, its parent compound. Glyphosate-based products are categorized as hazardous waste and require specific disposal methods.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data: Physical and Chemical Properties of Glyphosate

The following table summarizes the key physical and chemical properties of glyphosate, the active component of Sulfosate. This information is crucial for understanding its behavior and potential hazards.

PropertyValue
Appearance White, odorless crystalline solid
Molecular Weight 169.07 g/mol
Solubility in Water High (>353 g/L at 20 °C)
Solubility in Organic Solvents Practically insoluble in acetone, ethanol, and xylene
Stability Stable under normal environmental conditions; does not degrade photochemically and is stable to hydrolysis at pH 3, 6, and 9.
Volatility Non-volatile

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like other glyphosate-based compounds, must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Handling of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the formulation is water-soluble).

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste in the designated this compound waste container.

    • After triple-rinsing, the container should be punctured or crushed to prevent reuse and disposed of according to your institution's guidelines for decontaminated lab waste.

  • Disposal of Unused or Expired this compound:

    • Do not attempt to neutralize or treat the chemical in the lab unless it is part of a validated and approved institutional procedure.

    • Transfer the unwanted this compound to the designated hazardous waste container.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.

A Start: this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is it an empty container? B->C D Triple-rinse container with appropriate solvent C->D Yes G Transfer unused/expired This compound to waste container C->G No E Collect rinsate as hazardous waste D->E F Puncture and dispose of decontaminated container D->F H Seal and label hazardous waste container E->H K End F->K G->H I Store in designated satellite accumulation area H->I J Arrange for pickup by EHS or licensed waste disposal service I->J J->K A This compound Waste B Pour Down Drain A->B PROHIBITED C Dispose in Regular Trash A->C PROHIBITED D Incinerate in Lab A->D PROHIBITED E Environmental Contamination & Regulatory Penalties B->E C->E D->E

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfosate-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfosate-d9, including detailed operational and disposal plans to foster a secure research environment.

Toxicological Data at a Glance

Based on available toxicological data for Sulfosate, the following summary provides key hazard information. It is classified as a Toxicity Category III agent.[1]

MetricValueSpeciesClassification
Acute Oral Toxicity 748 mg/kg (males), 755 mg/kg (females)RatToxicity Category III[1]
Acute Dermal Toxicity >2,000 mg/kgRabbitToxicity Category III[1]
Primary Skin Irritation Mild Dermal IrritantRabbitToxicity Category IV[1]
Primary Eye Irritation Moderate IrritantRabbitToxicity Category III[1]
Dermal Sensitization Not a Dermal SensitizerGuinea Pig-

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure. The following table outlines the recommended PPE.

Body PartRecommended ProtectionMaterial Specifications
Hands Chemical-resistant glovesBarrier laminate, butyl rubber, nitrile rubber, or Viton. Avoid leather, paper, or fabric gloves.
Body Long-sleeved shirt and long pants or coveralls-
Eyes Safety glasses with side shields or chemical splash gogglesFollow OSHA regulations under 29 CFR 1910.133 or European Standard EN166.
Feet Chemical-resistant footwear with socksBoots made of appropriate chemical-resistant material, not leather or fabric.

Step-by-Step Safe Handling Protocol

Adherence to a strict operational plan is vital for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a well-ventilated, locked area.

  • Do not store in galvanized steel or unlined steel containers.

  • Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • Read and understand the Safety Data Sheet for Sulfosate before handling.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Don all required personal protective equipment as outlined in the table above.

  • When preparing solutions, always add the corrosive substance to cold water slowly to avoid splashing.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.

4. Spill Management:

  • In case of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Do not allow the spilled material to enter drains or waterways.

Below is a workflow diagram illustrating the key procedural steps for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. Dispose of the rinsed containers as directed by your local waste management authority.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and labware, should be disposed of as hazardous waste.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.